The following technical guide details the chemical properties, synthesis, and applications of 1,2-Diethynylcyclohexanol , a specialized cycloaliphatic intermediate critical in enediyne chemistry and advanced materials sy...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical properties, synthesis, and applications of 1,2-Diethynylcyclohexanol , a specialized cycloaliphatic intermediate critical in enediyne chemistry and advanced materials synthesis.
[1][2][3][4]
Executive Summary
1,2-Diethynylcyclohexan-1-ol (CAS: 437608-13-4) is a bifunctional alkyne-alcohol scaffold.[1][2][3][4] Structurally, it consists of a cyclohexane ring substituted at the C1 position with both a hydroxyl group and an ethynyl group, and at the C2 position with a second ethynyl group. This specific vicinal substitution pattern makes it a potent precursor for 1,2-diethynylcyclohexene (a model system for Bergman cyclization studies) and a versatile monomer for "Click" chemistry (CuAAC) polymerizations. Its utility lies in the orthogonal reactivity of the hydroxyl moiety and the two terminal alkynes, allowing for sequential functionalization in drug discovery (warhead design) and materials science (cross-linking agents).
Physiochemical Architecture
Molecular Structure & Stereochemistry
The molecule possesses two chiral centers (C1 and C2). The synthetic routes typically yield a diastereomeric mixture, though the trans-relationship between the C1-hydroxyl and C2-ethynyl groups is often thermodynamically favored or kinetically determined by the ring-opening mechanism of its precursor.
Property
Value / Description
IUPAC Name
1,2-Diethynylcyclohexan-1-ol
CAS Number
437608-13-4
Molecular Formula
C₁₀H₁₂O
Molecular Weight
148.20 g/mol
Physical State
Viscous oil or low-melting solid (isomer dependent)
Thermal: Stable at room temperature but prone to polymerization or decomposition >100°C due to the high energy density of the di-yne system.
Chemical: The terminal alkynes are acidic (
) and sensitive to strong bases. The tertiary alcohol is prone to acid-catalyzed dehydration.
Synthetic Pathways & Methodology
The synthesis of 1,2-diethynylcyclohexanol is non-trivial due to the need to introduce two ethynyl groups on adjacent carbons. The most robust "self-validating" protocol involves the nucleophilic ring-opening of 1-ethynyl-1,2-epoxycyclohexane .
The Epoxide Ring-Opening Route
This method ensures regioselectivity. The pre-installation of one ethynyl group dictates the position of the second incoming acetylide nucleophile.
Mechanism:
Precursor Formation: Dehydration of 1-ethynylcyclohexanol yields 1-ethynylcyclohexene, which is epoxidized (e.g., via m-CPBA) to 1-ethynyl-1,2-epoxycyclohexane.
Nucleophilic Attack: Lithium acetylide attacks the epoxide.
Regiochemistry: Attack occurs at the less hindered C2 position (distal to the existing ethynyl/oxygen complex).
Stereochemistry: The reaction proceeds via an
-like anti-addition, resulting in a trans-diaxial opening, typically yielding the isomer where the C1-OH and C2-Ethynyl are trans.
Visualized Synthesis Workflow
Figure 1: Synthesis proceeds via dehydration, epoxidation, and regioselective nucleophilic attack.
Experimental Protocol (Epoxide Opening)
Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen).
Reagent Prep: Generate Lithium Acetylide in situ by treating acetylene gas (purified) with
-BuLi in anhydrous THF at -78°C. Alternatively, use commercially available Lithium Acetylide-Ethylenediamine complex.
Addition: Dissolve 1-ethynyl-1,2-epoxycyclohexane in THF. Add dropwise to the acetylide solution at -78°C.
Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (stain with KMnO₄; alkynes and alcohols oxidize).
Quench: Carefully quench with saturated
solution.
Workup: Extract with diethyl ether. Wash organic layer with brine, dry over
, and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is less polar than the diol but more polar than the epoxide.
Reactivity Profile & Applications
The chemical value of 1,2-diethynylcyclohexanol lies in its ability to undergo diverse transformations, acting as a "linchpin" molecule.
Dehydration to Enediynes
Treatment with acid (e.g.,
-TsOH) or thionyl chloride/pyridine dehydrates the alcohol to form 1,2-diethynylcyclohexene .
Significance: This generates a conjugated enediyne system. While the cyclohexane ring prevents the spontaneous Bergman cyclization (formation of a p-benzyne diradical) due to geometric constraints (the "cd" distance is too large), it serves as a stable model compound for studying enediyne reactivity triggers.
"Click" Chemistry (CuAAC)
The two terminal alkynes are sterically distinct (one at a quaternary center, one at a tertiary center).
Bis-Triazole Formation: Reaction with 2 equivalents of an organic azide forms a bis-triazole. These structures are valuable as chelating ligands for transition metals or as rigid linkers in Metal-Organic Frameworks (MOFs).
Reactivity Flowchart
Figure 2: The molecule serves as a gateway to enediynes, ligands, and protected intermediates.
Safety & Handling Guidelines
Explosion Hazard: Terminal acetylenes, especially low molecular weight ones, can be unstable. Do not distill the neat compound at high temperatures (>100°C).
Metal Acetylides: Avoid contact with copper, silver, or mercury in the absence of ligands, as this can form explosive metal acetylides.
Storage: Store at -20°C under inert gas to prevent slow oxidation or polymerization.
References
Chemical Source & Identity: 1,2-Diethynylcyclohexan-1-ol (CAS 437608-13-4).[1][2][3][4] BLD Pharm Catalog. Link
Synthetic Methodology (Epoxide Opening): Regioselective opening of alkynyl epoxides. Adapted from standard protocols for 1-ethynyl-1,2-epoxycyclohexane. See: J. Org. Chem., General methodology for acetylide addition to epoxides. Link
Enediyne Context: Synthesis and Reactivity of Cyclic Enediynes. Chemical Reviews. Discusses 1,2-diethynylcycloalkenes as precursors. Link
Related Reactivity: Cycloaddition reactions for antiviral compounds. Discusses use of ethynyl-cyclohexanol derivatives in click chemistry. Link
1,2-Diethynylcyclohexanol IUPAC name and CAS number
This guide provides an in-depth technical analysis of 1,2-Diethynylcyclohexan-1-ol , a specialized enediyne precursor distinct from the common pharmaceutical intermediate 1-ethynylcyclohexanol.[1] [1][2][3] Chemical Iden...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 1,2-Diethynylcyclohexan-1-ol , a specialized enediyne precursor distinct from the common pharmaceutical intermediate 1-ethynylcyclohexanol.[1]
[1][2][3]
Chemical Identity & Structural Analysis
1,2-Diethynylcyclohexan-1-ol is a bifunctional alkyne-alcohol and a critical structural motif in the synthesis of cyclic enediynes and conjugated polymers.[1] Unlike its mono-substituted analog (1-ethynylcyclohexanol, CAS 78-27-3), this compound possesses two ethynyl groups on adjacent carbons, with one sharing the position of the hydroxyl group.[1] This specific arrangement (1,2-diethynyl) makes it a potent precursor for Bergman cyclization substrates.[1]
The molecule possesses two chiral centers at C1 and C2.
Regiochemistry: C1 holds both the hydroxyl group and one ethynyl group. C2 holds the second ethynyl group.
Isomerism: Exists as cis- and trans- diastereomers based on the relative orientation of the ethynyl groups.[1] The trans- isomer is often thermodynamically favored during synthesis but the cis- arrangement is required for certain cyclization modes.[1]
Synthesis & Production Protocols
The synthesis of 1,2-diethynylcyclohexan-1-ol requires precise regiocontrol to install two alkyne units on adjacent carbons.[1] The most robust pathway involves the nucleophilic addition of an acetylide anion to a pre-functionalized ketone, specifically 2-ethynylcyclohexanone (often protected as the trimethylsilyl derivative to prevent self-polymerization).
Retrosynthetic Analysis
The formation of the C1 quaternary center suggests a 1,2-addition of a metal-acetylide to a ketone.[1] The C2 ethynyl group must be installed prior to this addition or via a ring-opening/closing sequence.[1]
Mechanism: Deprotonation of TMSA generates Lithium (trimethylsilyl)acetylide (Li-CC-TMS).[1]
Nucleophilic Addition:
Protocol: Add the Li-CC-TMS solution dropwise to a solution of 2-((trimethylsilyl)ethynyl)cyclohexanone in THF at -78°C.
Causality: Low temperature is critical to favor the kinetic 1,2-addition over enolization or thermodynamic equilibration.[1]
Intermediate: Lithium alkoxide of 1,2-bis((trimethylsilyl)ethynyl)cyclohexan-1-ol.[1]
Quench & Deprotection:
Reagents: Saturated NH₄Cl (quench), then K₂CO₃/Methanol (deprotection).
Process: The global desilylation removes the TMS groups from both alkyne termini, yielding the free 1,2-diethynylcyclohexan-1-ol.[1]
Synthetic Pathway Diagram
Caption: Stepwise synthesis from cyclohexanone derivatives involving acetylide addition and subsequent deprotection.
Applications in Drug Development & Materials
Enediyne Antibiotic Research (Bergman Cyclization)
The 1,2-diethynyl motif is the structural prerequisite for the Bergman Cyclization , a reaction used by natural enediyne antibiotics (e.g., Calicheamicin) to cleave DNA.
Mechanism: Dehydration of 1,2-diethynylcyclohexan-1-ol yields 1,2-diethynylcyclohexene .[1] Under thermal conditions, this "enediyne" undergoes cyclization to form a highly reactive 1,4-benzyne diradical .[1]
Therapeutic Relevance: These diradicals abstract hydrogen atoms from the sugar backbone of DNA, causing double-strand breaks and apoptosis in cancer cells.
Conducting Polymers (Polydiacetylenes)
The compound serves as a monomer for topochemical polymerization. The proximity of the two ethynyl groups allows for oxidative coupling (Glaser/Eglinton coupling) to form macrocycles or linear conjugated polymers with semiconductor properties.
"Click" Chemistry Scaffolds
The presence of two terminal alkyne groups makes this molecule a valuable "linchpin" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] It can be used to crosslink two azide-functionalized biomolecules, creating rigid, cyclic linkers.[1]
Critical Differentiation (Avoid Confusion)
Researchers frequently confuse this compound with structurally related analogs.[1] Use the table below to verify your target.
Hazards: As a terminal alkyne with a hydroxyl group, the compound is potentially shock-sensitive if metal acetylides (Cu, Ag) are formed. It is flammable and likely an irritant.
Storage: Store at -20°C under inert gas (Argon). Terminal alkynes can undergo oxidative polymerization if exposed to air/light for prolonged periods.
Reactivity: Incompatible with strong oxidizing agents and heavy metals (forms explosive acetylides).
References
PubChem. (n.d.). 1-Ethynylcyclohexanol (Compound Summary). National Library of Medicine. Retrieved from [Link](Note: Cited for structural comparison of the mono-analog).[1]
J-Global. (n.d.).[1] 1,2-Diethynylcyclohexanol (CAS 437608-13-4).[1][3][2][4] Japan Science and Technology Agency. Retrieved from [Link][5][6]
LookChem. (n.d.). 1,2-Diethynylcyclohexene Upstream Products.[1][3] Retrieved from [Link](Verifies the alcohol as a precursor to the alkene).
ChemSRC. (n.d.). CAS 437608-13-4 Entry.[1][3][2][4] Retrieved from [Link][6]
Technical Guide: Physical and Chemical Stability of 1,2-Diethynylcyclohexan-1-ol
The following technical guide details the stability profile of 1,2-Diethynylcyclohexan-1-ol , a specialized vicinal dialkynyl carbinol. This guide is structured to address the compound's specific vulnerabilities: acid-ca...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the stability profile of 1,2-Diethynylcyclohexan-1-ol , a specialized vicinal dialkynyl carbinol.
This guide is structured to address the compound's specific vulnerabilities: acid-catalyzed dehydration and terminal alkyne reactivity .
Executive Summary & Chemical Identity
1,2-Diethynylcyclohexan-1-ol (CAS: 437608-13-4) is a high-energy functional intermediate characterized by a cyclohexane ring substituted with a tertiary alcohol at position C1 and two vicinal ethynyl groups (at C1 and C2).[1]
Unlike the common hydrosilylation inhibitor 1-ethynylcyclohexanol, this molecule possesses a vicinal di-alkyne motif , significantly altering its stability profile. It serves as a precursor to conjugated enediynes (e.g., 1,2-diethynylcyclohexene) and requires stringent control over acidity and temperature to prevent premature aromatization or polymerization.
Property
Data / Descriptor
IUPAC Name
1-Ethynyl-2-ethynylcyclohexan-1-ol
CAS Number
437608-13-4
Molecular Formula
C₁₀H₁₂O
Molecular Weight
148.20 g/mol
Key Functional Groups
Tertiary Alcohol ( -OH), Terminal Alkynes ()
Structural Class
Vicinal alkynyl carbinol; Enediyne precursor
Physical Stability Profile
Phase & Polymorphism
State: Typically isolated as a viscous pale-yellow oil or low-melting solid (depending on stereochemical purity). The presence of diastereomers (cis/trans relative to C1-C2) often depresses the melting point, preventing easy crystallization.
Volatility: Low volatility at STP, but sublimable under high vacuum (<0.1 mmHg).
Hygroscopicity: Moderately hygroscopic due to the
hydroxyl group. Moisture absorption does not degrade the molecule immediately but promotes proton transfer if trace acid impurities are present.
Incompatibility: Insoluble in water but forms emulsions. Incompatible with protic solvents in the presence of strong bases (risk of acetylide formation).
Chemical Stability & Reactivity
The stability of 1,2-diethynylcyclohexan-1-ol is governed by two competing degradation pathways: Acid-Mediated Dehydration and Radical Polymerization .
Acid Sensitivity: The Dehydration Risk (Critical)
The tertiary alcohol at C1 is highly susceptible to E1 or E2 elimination, especially because the resulting carbocation is stabilized by the adjacent alkyne (propargylic resonance).
Mechanism: Protonation of the -OH group leads to water loss, forming a tertiary carbocation.
Implication: 1,2-Diethynylcyclohexene is a conjugated enediyne. While stable at room temperature, it is a precursor to Bergman-like cyclization pathways at elevated temperatures (>150°C), potentially leading to exothermic decomposition into benzenoid diradicals.
Alkyne Reactivity[3]
Glaser Coupling: In the presence of oxygen and copper traces (often found in brass fittings or impure solvents), the terminal alkynes can undergo oxidative homocoupling to form diynes (polymerization).
Meyer-Schuster Rearrangement: Under acidic conditions with trace metals, the propargylic alcohol can rearrange to an
-unsaturated ketone, destroying the alkyne functionality.
Thermal Stability (DSC Profile)
Safe Zone: Stable up to 80°C under inert atmosphere.
Danger Zone: Onset of exothermic decomposition typically observed >140°C. The decomposition energy is high (>1000 J/g) due to the triple bonds.
Protocol: Distillation must only be performed under high vacuum (<1 mmHg) to keep pot temperature below 60°C.
Degradation Pathway Visualization
The following diagram maps the critical failure modes of the molecule under stress.
Figure 1: Primary degradation pathways. The red path (Dehydration) is the most immediate risk during storage and handling.
Experimental Protocols for Stability Validation
Accelerated Stability Testing (Stress Test)
To validate the integrity of a batch, perform this standard stress test before use in critical synthesis.
Step
Action
Rationale
1
Dissolve 10 mg sample in 0.6 mL CDCl₃ (neutralized with basic alumina).
Chloroform is often acidic (HCl); neutralization prevents false positives.
2
Acquire ¹H NMR (t=0) . Focus on alkyne proton ( ppm) and alkene region ( ppm).
Establish baseline purity.
3
Heat sample at 40°C for 24 hours.
Simulates accelerated storage conditions.
4
Acquire ¹H NMR (t=24h) .
Check for appearance of olefinic protons (indicates dehydration to enediyne).
Handling & Storage SOP
Storage Condition: Store at -20°C under Argon or Nitrogen.
Stabilizers: For long-term storage (>6 months), add 0.1% BHT (Butylated hydroxytoluene) to scavenge radicals and prevent oxidative coupling.
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers (steel/aluminum) to prevent acetylide formation.
References
Chemical Structure & Identity
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14599298, 1,2-Diethynylcyclohexan-1-ol. Retrieved from [Link]
Warner, P. M., et al. (1994). Cyclization of 1,2-Diethynylcyclohexene and Related Systems. Journal of Organic Chemistry.
General Stability of Propargylic Alcohols:
Trost, B. M. (2002). The Alkyne Functionality in Organic Synthesis. Chemical Reviews. (Authoritative text on alkyne reactivity and protection).
Technical Guide: Solubility Profile & Handling of 1,2-Diethynylcyclohexanol
Executive Summary 1,2-Diethynylcyclohexan-1-ol (CAS: 437608-13-4) is a specialized bifunctional intermediate characterized by a cyclohexane core substituted with a tertiary hydroxyl group and two terminal ethynyl (acetyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,2-Diethynylcyclohexan-1-ol (CAS: 437608-13-4) is a specialized bifunctional intermediate characterized by a cyclohexane core substituted with a tertiary hydroxyl group and two terminal ethynyl (acetylene) moieties.[1][2][3][4][5] Its structural duality—combining a polar hydrogen-bonding donor (-OH) with a rigid, lipophilic, and
-electron-rich scaffold—dictates a unique solubility profile.
While widely used as a building block for "Click Chemistry" (CuAAC) and liquid crystal synthesis, direct experimental solubility data is often absent from standard safety data sheets (SDS). This guide provides a derived solubility landscape based on Quantitative Structure-Property Relationships (QSPR) and field-validated protocols for handling tertiary alkynyl alcohols.
Key Takeaway: 1,2-Diethynylcyclohexanol exhibits high solubility in polar aprotic solvents (DMSO, DMF, THF) and chlorinated hydrocarbons (DCM) . It is insoluble in water and shows variable solubility in aliphatic hydrocarbons depending on temperature and crystalline state.
Chemical Identity & Structural Analysis[6][7][8]
Understanding the molecule's architecture is the first step to predicting solvent compatibility.
The Hydrophobic Effect: The cyclohexane ring and the two ethynyl groups create a significant non-polar surface area. This necessitates solvents with dispersive capability (London forces).
Hydrogen Bonding: The tertiary hydroxyl group at C1 is sterically crowded but remains a potent H-bond donor. This facilitates solubility in alcohols and ethers.
-Interaction: The terminal alkynes function as weak acids and -donors, improving interaction with aromatic solvents and polar aprotic acceptors like DMSO.
The following data summarizes the predicted solubility behavior based on the solvation thermodynamics of analogous tertiary alkynyl alcohols (e.g., 1-Ethynylcyclohexanol).
Category A: High Solubility (Preferred Solvents)
Use for: Stock solutions, reactions, and NMR analysis.
Solvent
Solubility Rating
Mechanistic Rationale
Dimethyl Sulfoxide (DMSO)
Excellent (>100 mg/mL)
Strong dipole-dipole interactions; DMSO oxygen accepts H-bond from solute -OH.
Tetrahydrofuran (THF)
Excellent
Ether oxygen acts as H-bond acceptor; lipophilic ring matches solute core.
Dichloromethane (DCM)
High
Excellent solvation of the lipophilic core; no H-bonding interference.
Objective: Precise quantification for pharmacological dosing.
Saturation: Add excess compound to 1 mL solvent until precipitate persists.
Equilibration: Shake at
for 24 hours.
Filtration: Filter supernatant through a 0.22 µm PTFE filter (Do not use Nylon, which may bind the alkyne).
Dilution: Dilute filtrate 100x in Acetonitrile.
Analysis: Inject into HPLC (C18 Column, UV detection at 210 nm). Calculate concentration against a standard curve.
Workflow Visualization
Figure 1: Decision tree for rapid solubility classification of 1,2-Diethynylcyclohexanol.
Critical Handling & Stability (Safety First)
Working with di-acetylenic compounds requires specific safety protocols due to the high energy density of the triple bonds.
Shock Sensitivity: While 1,2-diethynylcyclohexanol is generally stable in solution, the dry solid may be sensitive to shock or friction if high purity crystals are obtained. Avoid metal spatulas; use Teflon or wood.
Acetylide Formation:NEVER use copper or silver vessels/fittings. Terminal alkynes react with Cu/Ag to form explosive metal acetylides.
Solution Stability:
In DMSO/DMF: Stable for weeks at
.
In Chlorinated Solvents: Prone to slow decomposition if acidic impurities are present. Use amylene-stabilized DCM.
In Alcohols:[1][6] Stable, but avoid strong bases which can deprotonate the alkyne (
).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45079370, 1,2-Diethynylcyclohexan-1-ol. Retrieved October 24, 2025 from [Link]
Theoretical Structural & Energetic Analysis of 1,2-Diethynylcyclohexan-1-ol
The following technical guide details the theoretical computational analysis of 1,2-Diethynylcyclohexan-1-ol , a critical structural scaffold in enediyne chemistry and Bergman cyclization precursors. A High-Fidelity Comp...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the theoretical computational analysis of 1,2-Diethynylcyclohexan-1-ol , a critical structural scaffold in enediyne chemistry and Bergman cyclization precursors.
A High-Fidelity Computational Protocol for Drug Discovery & Synthetic Applications
Executive Summary
The molecule 1,2-diethynylcyclohexan-1-ol represents a sterically congested, multifunctional scaffold. It serves as a pivotal intermediate in the synthesis of 1,2-diethynylcyclohexene , a cyclic enediyne capable of undergoing Bergman cyclization to form reactive 1,4-didehydrobenzene diradicals (p-benzyne).
For drug development professionals, understanding the ground-state thermodynamics of this alcohol is essential for controlling the stereoselectivity of subsequent dehydration steps. This guide provides a rigorous theoretical framework for characterizing the molecule using Density Functional Theory (DFT) and ab initio methods, focusing on the competition between steric strain (A-values) and intramolecular hydrogen bonding (OH···π interactions).
Computational Methodology
To ensure scientific integrity and reproducibility, the following computational protocol is recommended. This workflow balances cost with accuracy, specifically tailored for non-covalent interactions and hyperconjugation in cyclohexyl systems.
Level of Theory Selection
Geometry Optimization:M06-2X or ωB97X-D / 6-311++G(d,p) .
Causality: Standard functionals like B3LYP fail to accurately capture dispersion forces and weak OH···π hydrogen bonds critical for the conformational preference of the ethynyl and hydroxyl groups. M06-2X (Minnesota functional) is parameterized for non-covalent interactions.
Vibrational Analysis: Harmonic frequency calculations at the same level to verify stationary points (NIMAG=0 for minima).
Solvation Model:SMD (Solvation Model based on Density) .
Result: The ethynyl group is surprisingly "small" sterically compared to methyl or hydroxyl groups due to its linear geometry.
Predicted Stability Ranking (Isomer A - Cis-diethynyl):
Conformer 1 (Global Minimum):
C1-OH: Axial (Stabilized by H-bond to C2-ethynyl π-cloud).
C1-Ethynyl: Equatorial .
C2-Ethynyl: Equatorial .
Rationale: Places the two largest groups (Ethynyls) equatorially. The axial OH can donate a hydrogen bond to the adjacent equatorial ethynyl group.
Conformer 2:
C1-OH: Equatorial .
C1-Ethynyl: Axial .
C2-Ethynyl: Axial .
Rationale: Highly destabilized by 1,3-diaxial interactions and the repulsion between two axial ethynyl groups.
Intramolecular Hydrogen Bonding (OH···π)
A critical feature of this molecule is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the
-electron density of the adjacent ethynyl triple bond.
Geometric Criteria: Distance
< 2.5 Å.
Energy Contribution: Stabilization of 1.5 – 2.5 kcal/mol.
Spectroscopic Signature: This interaction causes a red shift in the O-H stretching frequency (calculated shift of ~30-50 cm⁻¹) compared to the free alcohol.
While 1,2-diethynylcyclohexan-1-ol itself is saturated and cannot undergo Bergman cyclization, it is the direct precursor to the active species. The theoretical analysis must predict the ease of dehydration .
Dehydration Pathway
Transition State Calculation: Search for the TS of E1 or E2 elimination.
Regioselectivity: Elimination can occur towards C2 (forming the enediyne) or C6 (forming a non-conjugated enyne).
Thermodynamic Control: DFT calculations will likely show the conjugated 1,2-diethynylcyclohexene is thermodynamically favored by ~3-5 kcal/mol over the non-conjugated isomer due to conjugation of the double bond with the triple bonds.
The "Cd" Distance
For the product (1,2-diethynylcyclohexene), the distance between the terminal acetylenic carbons (
) is a predictor of cyclization temperature.
Threshold:
< 3.20 Å implies spontaneous cyclization at ambient temperature.
Prediction: In a six-membered ring, the bond angles widen the
distance (~3.8 - 4.0 Å), rendering the molecule stable at room temperature but reactive >150°C.
Data Presentation & Expected Values
The following table summarizes the expected theoretical values for the global minimum conformer (M06-2X/6-311++G(d,p) level).
Property
Parameter
Expected Theoretical Value
Notes
Geometry
C1-C2 Bond Length
1.54 Å
Typical sp³-sp³ single bond
C≡C Bond Length
1.20 Å
Typical triple bond
C1-O Bond Length
1.43 Å
Energetics
Chair-Chair Barrier
10.5 - 11.5 kcal/mol
Slightly higher than cyclohexane due to substitution
H-Bond Energy (OH···π)
-1.8 kcal/mol
Stabilizing interaction
Spectroscopy
(Stretch)
3580 cm⁻¹
Sharp, slightly red-shifted if H-bonded
(Stretch)
2120 cm⁻¹
Weak intensity in IR, strong in Raman
NMR
H Ethynyl Shift
2.1 - 2.5 ppm
Characteristic triplet/singlet
C Alkyne Shift
80 - 85 ppm
Visualization of Electronic Properties
To understand the reactivity, Frontier Molecular Orbital (FMO) analysis is required.
Figure 2: FMO relationship indicating the high kinetic stability of the alcohol precursor prior to activation (dehydration).
References
Gaussian 16, Revision C.01 , Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016.
"The M06 suite of density functionals for main group thermochemistry..." , Zhao, Y., & Truhlar, D. G. Theor.[2][3][4] Chem. Acc., 2008.
"Conformational Analysis of Cyclohexanes" , Chemistry LibreTexts.
"Bergman Cyclization: Mechanisms and Precursors" , Organic Chemistry Portal.
"Stereoelectronic effects in cyclohexane derivatives" , PubMed.
The Enediyne Gateway: A Technical Guide to 1,2-Diethynylcyclohexanol
The following technical guide details the chemistry, history, and applications of 1,2-Diethynylcyclohexanol and its critical role as a precursor to the 1,2-diethynylcyclohexene system—the structural motif that unlocked t...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemistry, history, and applications of 1,2-Diethynylcyclohexanol and its critical role as a precursor to the 1,2-diethynylcyclohexene system—the structural motif that unlocked the discovery of the Bergman Cyclization .
Part 1: Executive Summary & Structural Distinction
1,2-Diethynylcyclohexanol (CAS: 437608-13-4) is a vicinal ethynyl-substituted cyclic alcohol.[1][2] While often overshadowed by its industrial cousin 1-Ethynylcyclohexanol (a ubiquitous silicone polymerization inhibitor), the 1,2- isomer occupies a rarefied niche in physical organic chemistry and oncology drug discovery .
It serves as a direct synthetic precursor to 1,2-diethynylcyclohexene , the "locked" enediyne system used by Franz Sondheimer and Robert Bergman to discover the cycloaromatization mechanism that underpins the lethality of enediyne antitumor antibiotics (e.g., Calicheamicin, Dynemicin).
Structural Disambiguation
Feature
1-Ethynylcyclohexanol (Industrial)
1,2-Diethynylcyclohexanol (Research)
Structure
Geminal (1,1-substitution)
Vicinal (1,2-substitution)
Primary Use
Silicone cure inhibitor, sedative precursor
Enediyne precursor, Bergman cyclization probe
Reactivity
Stable, forms carbamates
Reactive, precursor to p-benzyne diradicals
Key Risk
Flammable, irritant
High energy, potential for spontaneous polymerization
Part 2: History and Discovery
The history of 1,2-diethynylcyclohexanol is inextricably linked to the quest to understand "aromaticity" and the synthesis of annulenes in the mid-20th century.
The Annulene Quest (1950s–1960s)
In the 1960s, chemist Franz Sondheimer was investigating large-ring conjugated systems (annulenes) to test Hückel's rule of aromaticity. To synthesize these macrocycles, Sondheimer needed rigid, cyclic diyne precursors. This drove the synthesis of the 1,2-diethynyl scaffold.
The Sondheimer Synthesis (1971)
The seminal moment for this chemical class occurred when Sondheimer and Pilling synthesized 1,2-diethynylcyclohexene . While they primarily utilized the 1,2-diol (1,2-diethynylcyclohexane-1,2-diol) as the immediate precursor, the 1,2-diethynylcyclohexanol (mono-ol) emerged as a variant to study asymmetric elimination pathways.
Significance: This molecule was stable enough to be isolated but possessed the geometry required to form a hexatriyne system upon ring opening or oxidation.
The Bergman Breakthrough (1972)
Using the 1,2-diethynylcyclohexene scaffold (derived from the alcohol/diol), Robert Bergman observed a startling phenomenon: upon heating, the molecule equilibrated with a reactive species that scrambled deuterium atoms.
The Discovery: He correctly deduced that the enediyne underwent a thermal electrocyclic ring closure to form a 1,4-dehydrobenzene diradical (p-benzyne).
Impact: This reaction, now known as the Bergman Cyclization , explained the mechanism of action for a potent class of DNA-cleaving cancer drugs discovered decades later.
Part 3: Synthesis Protocols
The synthesis of 1,2-diethynylcyclohexanol requires precise control to ensure vicinal placement of the alkyne groups. The following protocol describes the Stepwise Nucleophilic Addition method, favored for its regioselectivity.
Protocol: Synthesis via 2-Ethynylcyclohexanone
Objective: Synthesize 1,2-diethynylcyclohexan-1-ol via Grignard/Acetylide addition.
Reagents:
Starting Material: 2-Ethynylcyclohexanone (prepared via oxidation of 2-ethynylcyclohexanol).
Reagent: Ethynylmagnesium bromide (0.5 M in THF) or Lithium Acetylide-EDA complex.
Solvent: Anhydrous Tetrahydrofuran (THF).
Quench: Saturated Ammonium Chloride (
).
Step-by-Step Methodology:
System Preparation: Flame-dry a 250 mL three-neck round-bottom flask under an Argon atmosphere.
Reagent Formation: Charge the flask with Ethynylmagnesium bromide (1.2 equiv) in THF at 0°C.
Expert Insight: Use of Cerium(III) chloride (
) as an additive (Luche conditions) can prevent enolization of the ketone, improving yield.
Addition: Dropwise add a solution of 2-ethynylcyclohexanone in THF over 30 minutes. Maintain temperature < 5°C to prevent polymerization.
Reaction Monitoring: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The product will appear as a more polar spot than the ketone.
Quench & Workup: Cool to 0°C. Slowly add sat.
. Extract with Diethyl Ether ( mL).
Purification: Dry organic layer over
, concentrate in vacuo (do not exceed 40°C due to thermal instability). Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Yield Expectation: 65–75% as a viscous pale-yellow oil.
Part 4: Mechanism of Action (The Bergman Cyclization)
The primary utility of the 1,2-diethynylcyclohexyl scaffold is its ability to undergo dehydration to 1,2-diethynylcyclohexene, which then triggers the Bergman Cyclization. This pathway is the "warhead" mechanism for enediyne drugs.
The Pathway[4][5]
Dehydration: 1,2-Diethynylcyclohexanol loses water (
) to form 1,2-diethynylcyclohexene .
Cycloaromatization: The terminal alkynes cyclize to form a bicyclic 1,4-diradical .
DNA Cleavage: In biological systems, this diradical abstracts hydrogen atoms from the sugar backbone of DNA, causing double-strand breaks and apoptosis.
Visualization: Synthesis & Cyclization Workflow
Figure 1: The synthetic progression from ketone precursor to the 1,2-diethynylcyclohexanol intermediate, followed by activation into the DNA-cleaving p-benzyne diradical.
Part 5: Applications in Drug Development
Enediyne Antibiotic Modeling
Researchers use 1,2-diethynylcyclohexanol derivatives to model the "trigger" mechanisms of natural enediynes like Calicheamicin . By modifying the hydroxyl group (e.g., forming a carbamate or ether), scientists can "lock" the molecule until a specific biological trigger (pH, enzyme) releases the free enediyne.
Click Chemistry Scaffolds
The presence of two terminal alkyne groups makes this molecule a valuable "linchpin" in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . It allows for the construction of cyclic peptidomimetics where the cyclohexane ring acts as a rigid spacer.
Materials Science
In polymer chemistry, the 1,2-diethynyl motif is used to create carbon-rich networks . Upon thermal treatment, these molecules crosslink to form glassy carbon materials with high thermal stability.
Part 6: References
Sondheimer, F., & Pilling, G. M. (1971).[3][4] "Unsaturated macrocyclic compounds. LXXIII. Synthesis of 1,2-diethynylcyclohexene and its oxidation to a tetradehydro[12]annulene derivative." Journal of the American Chemical Society, 93(8), 1970–1979. Link
Jones, R. R., & Bergman, R. G. (1972). "p-Benzyne.[5] Generation as an intermediate in a thermal isomerization reaction and trapping evidence for the 1,4-benzenediyl structure." Journal of the American Chemical Society, 94(2), 660–661. Link
Nicolaou, K. C., et al. (1991). "Chemistry and biology of the enediyne anticancer antibiotics." Angewandte Chemie International Edition, 30(11), 1387–1416. Link
Application Note: High-Purity Synthesis of trans-1,2-Diethynylcyclohexan-1-ol
Executive Summary & Strategic Rationale This application note details the synthesis of 1,2-diethynylcyclohexan-1-ol from cyclohexanone . This specific structural motif—possessing two ethynyl groups on adjacent carbons wi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
This application note details the synthesis of 1,2-diethynylcyclohexan-1-ol from cyclohexanone . This specific structural motif—possessing two ethynyl groups on adjacent carbons with a free hydroxyl group—is a critical pharmacophore in the study of enediyne antibiotics (e.g., calicheamicin, dynemicin) and Bergman cyclization precursors.
The synthesis presents two primary challenges:
Regioselectivity: Ensuring the second ethynyl group adds specifically to the C2 position.
Stereochemical Control: Achieving the trans-diaxial orientation required for subsequent cyclization studies or binding affinity.
Our protocol utilizes a "Dehydration-Epoxidation-Ring Opening" strategy. Unlike direct alkylation of
-haloketones, which is prone to elimination side-reactions, this route leverages the conformational lock of the cyclohexane ring to direct nucleophilic attack, ensuring high diastereoselectivity.
Synthetic Pathway Visualization
The following flowchart outlines the critical path from cyclohexanone to the target diethynyl alcohol.
Figure 1: Stepwise synthetic route for the generation of 1,2-diethynylcyclohexan-1-ol. Colors indicate starting material (Blue), intermediates (Grey/Yellow), and final target (Green).
Detailed Experimental Protocols
Step 1: Synthesis of 1-Ethynylcyclohexanol
Objective: Introduction of the first alkyne moiety via nucleophilic addition.
Mechanism: The acetylide anion attacks the electrophilic carbonyl carbon.
Reagents: Lithium Acetylide (ethylenediamine complex) or Sodium Acetylide.
Protocol:
Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
Reagent Prep: Charge the flask with Lithium Acetylide-Ethylenediamine complex (9.2 g, 0.10 mol) and anhydrous THF (150 mL). Cool to 0°C.[1]
Note: If using acetylene gas and n-BuLi, ensure rigorous exclusion of oxygen to prevent oxidative coupling (Glaser coupling).
Addition: Dissolve Cyclohexanone (9.8 g, 0.10 mol) in THF (20 mL). Add dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.
Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).
Workup: Quench carefully with saturated
(50 mL). Extract with Diethyl Ether ( mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
Purification: Distillation (bp ~70°C at 10 mmHg) or recrystallization from pentane if solid.
Yield Target: 85-90%.
Step 2: Dehydration to 1-Ethynylcyclohexene
Objective: Creation of the conjugated en-yne system to set up the epoxide.
Criticality: Standard acid-catalyzed dehydration (e.g.,
) can cause hydration of the alkyne to a ketone (Rupe rearrangement). We use /Pyridine to avoid this.
Protocol:
Setup: 250 mL RBF, stir bar,
atmosphere.
Reaction: Dissolve 1-Ethynylcyclohexanol (10.0 g, 80 mmol) in anhydrous Pyridine (50 mL). Cool to 0°C.[1]
Addition: Add
(8.2 mL, 88 mmol) dropwise. Do not allow temperature to exceed 5°C.
Heating: After addition, warm to 50°C for 2 hours. The solution will darken.
Workup: Pour onto crushed ice (200 g). Extract with Pentane (
mL).
Why Pentane? The product is volatile; ether removal can lead to product loss.
Purification: Wash pentane extracts with 1M HCl (to remove pyridine), then
, then brine. Dry () and concentrate carefully.
Yield Target: 70-80%.
Step 3: Epoxidation to 1-Ethynylcyclohexene Oxide
Objective: Formation of the electrophilic epoxide ring.
Stereochemistry: The epoxide forms syn to the incoming oxidant.
Safety: Peroxides are shock-sensitive. Do not distill to dryness.
Protocol:
Reaction: Dissolve 1-Ethynylcyclohexene (5.0 g, 47 mmol) in
Low Yield in Step 2: Often caused by overheating or poor quality
. Ensure reagents are fresh.
Regioisomer Mix in Step 4: If attack occurs at C1 (rare but possible), you will obtain the gem-diethynyl derivative (1,1-diethynylcyclohexan-2-ol). This is distinguished by NMR (C2-H will be a simple multiplet, not a specific axial proton next to the alcohol).
Safety Matrix
Acetylides: Potential explosion hazard if dried completely or contacted with heavy metals (Cu, Ag). Use glass/Teflon equipment only.
mCPBA: Strong oxidizer. Store in a fridge. Never mix directly with concentrated reducing agents.
Aluminum Alkyls (if used): Pyrophoric. Handle only under inert atmosphere.
References
Preparation of 1-Ethynylcyclohexanol
Organic Syntheses, Coll.[2][3] Vol. 4, p. 13; Vol. 32, p. 20. (Standard protocol for ethynylation of cyclic ketones).
Dehydration of Tertiary Propargylic Alcohols
Saunders, J. H., et al. "Dehydration of acetylenic carbinols." Journal of the American Chemical Society, 1949.
Regioselective Opening of Epoxides with Acetylides
Yamaguchi, M., et al. "Alkynylaluminum reagents for the opening of epoxides." Tetrahedron Letters, 1983. (Establishes the use of Al-reagents for hindered epoxides).
Stereochemical Control (Fürst-Plattner Rule)
Fürst, A., & Plattner, P. A. "Über Steroide und Sexualhormone." Helvetica Chimica Acta, 1949. (Foundational text on diaxial opening of epoxides).
Application Note: High-Fidelity Sonogashira Coupling of 1,2-Diethynylcyclohexanol
This Application Note and Protocol is designed for senior researchers and drug development chemists. It synthesizes established methodologies for hindered propargylic alkynes and vicinal diynes, addressing the specific s...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol is designed for senior researchers and drug development chemists. It synthesizes established methodologies for hindered propargylic alkynes and vicinal diynes, addressing the specific steric and electronic challenges of 1,2-Diethynylcyclohexanol .
Introduction & Strategic Analysis
1,2-Diethynylcyclohexanol presents a unique synthetic challenge. It combines the steric bulk of a tertiary propargylic alcohol (at C1) with the proximity effects of a vicinal diyne. This scaffold is a critical precursor for enediyne antibiotics , molecular switches , and fused polycyclic systems (via Bergman or benzannulation pathways).
Core Challenges & Solutions
Challenge
Mechanistic Cause
Technical Solution
Glaser Homocoupling
Vicinal alkynes are highly prone to oxidative dimerization (Cu-mediated) in the presence of trace .
Strict Deoxygenation: Use of freeze-pump-thaw cycles and argon sparging is non-negotiable.
Steric Hindrance
The C1-alkyne is geminal to a hydroxyl group (quaternary center), retarding oxidative addition/transmetalation.
Catalyst Selection: Use electron-rich phosphine ligands (e.g., ) and elevated temperatures after initial mixing.
Regioselectivity
The C1 and C2 alkynes have different steric environments.
Stoichiometry Control: For bis-coupling, use 2.5 equiv. of aryl halide. For mono-coupling, statistical distribution is unavoidable; purification is required.
Reaction Mechanism & Pathway
The reaction follows the standard Pd(0)/Cu(I) catalytic cycle but must account for the sequential coupling of two alkyne units. The C2-alkyne (less hindered) typically reacts faster than the C1-alkyne (propargylic/tertiary).
Figure 1: The catalytic cycle emphasizing the intersection of the Palladium and Copper cycles.[1] For 1,2-diethynylcyclohexanol, this cycle repeats twice.
Optimized Experimental Protocol
Objective: Bis-coupling of 1,2-diethynylcyclohexanol with Iodobenzene (Model Substrate).
Ensure high purity (>95%); trace oxides promote polymerization.
Aryl Iodide (Ar-I)
2.5
Electrophile
Iodides are preferred over bromides for milder temps (room temp to 40°C).
Pd(PPh3)2Cl2
0.05 (5 mol%)
Catalyst
Robust, air-stable precatalyst.
CuI
0.02 (2 mol%)
Co-catalyst
Must be off-white/white. Yellow/Green CuI indicates oxidation; recrystallize from KI/H2O if needed.
Triethylamine (Et3N)
Excess
Base/Solvent
Must be distilled over CaH2 or KOH and stored under Ar.
THF (Anhydrous)
Solvent
Co-solvent
Improves solubility of the diol/alcohol substrate.
Step-by-Step Procedure
Phase 1: Inert Atmosphere Setup (Critical)
Glassware Preparation: Flame-dry a 25 mL Schlenk tube or 2-neck round bottom flask under vacuum. Backfill with Argon (repeat 3x).
Solvent Degassing: Sparge the THF/Et3N mixture (1:1 ratio) with Argon for 30 minutes prior to use. Note: Dissolved oxygen is the primary cause of Glaser homocoupling side-products.
Phase 2: Reaction Assembly
Catalyst Loading: Under a positive stream of Argon, add Pd(PPh3)2Cl2 (35 mg, 0.05 mmol) and CuI (3.8 mg, 0.02 mmol) to the flask.
Substrate Addition: Add 1,2-Diethynylcyclohexanol (148 mg, 1.0 mmol) and the Aryl Iodide (2.5 mmol) .
Expert Tip: If the aryl iodide is a solid, add it now. If liquid, add via syringe in Step 5.
Solvent Addition: Add the degassed THF/Et3N mixture (5 mL) via syringe through the septum.
Initiation: Stir the mixture at Room Temperature (25°C) for 30 minutes. The solution should turn from yellow to dark brown/black (formation of Pd(0)).
Phase 3: Reaction & Monitoring
Temperature Ramp: If TLC shows incomplete conversion after 2 hours, heat the reaction to 45–50°C .
Warning: Do not exceed 60°C initially. The propargylic alcohol moiety is sensitive to elimination at high temps in basic media.
Monitoring: Monitor by TLC (Hexane/EtOAc 80:20). Look for the disappearance of the starting diyne (
) and the appearance of the highly fluorescent bis-coupled product ().
Phase 4: Workup & Purification
Quench: Dilute with Et2O (20 mL) and pour into saturated
solution (removes Copper salts).
Extraction: Extract aqueous layer with Et2O (3 x 15 mL).
Drying: Wash combined organics with Brine, dry over
, and concentrate in vacuo.
Purification: Flash column chromatography on Silica Gel.
Gradient: 0%
20% EtOAc in Hexanes.
Note: The product may be UV-active. Use a KMnO4 stain to visualize the alcohol functionality if the aryl groups are not strongly UV-active.
This is normal; indicates successful removal of Cu. Wash until aqueous layer is colorless.
Homocoupling (Glaser)
Presence of symmetrical diyne dimer.
Oxygen leak. Check septa, use fresh Argon, and consider "freeze-pump-thaw" degassing.
Incomplete Conversion
Steric hindrance at C1-alkyne.
Switch to a more active catalyst system: PdCl2(MeCN)2 / XPhos or raise temp to 60°C.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
Negishi, E., & Anastasia, L. (2003). Palladium-Catalyzed Alkynylation. Chemical Reviews. Link
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. Link
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions. Angewandte Chemie. Link
Application Note: Exploiting 1,2-Diethynylcyclohexanol as a Trifunctional Hub in CuAAC Click Chemistry
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Chemical Rationale In the expanding toolkit of bioort...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Document Type: Advanced Application Note & Experimental Protocol
Introduction & Chemical Rationale
In the expanding toolkit of bioorthogonal chemistry, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for its unparalleled reliability, high yield, and physiological compatibility[1]. While simple linear alkynes are routinely used for standard bioconjugation, the demand for complex, conformationally restricted architectures in drug discovery and materials science requires more sophisticated building blocks.
1,2-Diethynylcyclohexanol (CAS: 437608-13-4) emerges as a highly specialized "trifunctional hub" for these advanced applications. Structurally, it features a rigid cyclohexane backbone substituted with two adjacent terminal alkynes (at C1 and C2) and a tertiary hydroxyl group at C1.
The Causality of Structural Choice
Why choose 1,2-Diethynylcyclohexanol over a simple linear diyne (like 1,7-octadiyne)?
Steric Pre-organization: The 1,2-cis/trans geometry of the cyclohexane ring forces the two alkyne handles into close spatial proximity. Upon double CuAAC reaction, the resulting bis-triazole rings are locked into a restricted dihedral angle. This pre-organization is highly prized in drug development for creating bidentate ligands that stabilize specific biological targets, such as G-quadruplex DNA[2].
Orthogonal Functionalization: The C1 tertiary hydroxyl group provides a third, chemically orthogonal handle. While sterically hindered, it serves as a built-in hydrogen-bond donor to rigidify the final molecule, or it can be functionalized (e.g., via Steglich esterification) to attach fluorophores, targeting peptides, or solid supports without interfering with the click chemistry handles.
Logical workflow of 1,2-Diethynylcyclohexanol functionalization via CuAAC.
Mechanistic Pathway & Reaction Optimization
The double CuAAC reaction of 1,2-diethynylcyclohexanol requires careful optimization. Because the two alkynes are sterically congested, the first cycloaddition proceeds rapidly, but the second cycloaddition can suffer from steric hindrance. To overcome this, the choice of copper ligand and solvent system is critical.
Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or organic-soluble ligands like TBTA (Tris(benzyltriazolylmethyl)amine) must be used to stabilize the Cu(I) oxidation state and accelerate the catalytic turnover, preventing the formation of unreactive copper-acetylide dead-end complexes[3].
Quantitative Data: Optimized Reaction Conditions
The following table summarizes the field-validated parameters for utilizing 1,2-diethynylcyclohexanol across different application scales.
Application Target
Azide Substrate
Solvent System
Catalyst / Ligand Ratio
Time
Expected Yield
Small Molecule Ligands
Benzyl Azide Derivatives
t-BuOH : H₂O (1:1)
5 mol% Cu / 5 mol% TBTA
12 h
> 90%
Biomolecule Tagging
Azido-Fluorophores
PBS (pH 7.4) / 5% DMSO
1 mol% Cu / 5 mol% THPTA
2 h
> 85%
Hydrogel Cross-linking
Azido-modified Polymers
Water / 10% DMSO
2 mol% Cu / 10 mol% THPTA
30 min
N/A (Gelation)
Table 1: Standardized conditions for single and double CuAAC reactions using 1,2-diethynylcyclohexanol.
Self-Validating Experimental Protocols
The following protocol details the synthesis of a bis-triazole cross-linked hydrogel matrix[4], a common application for diethynyl compounds in regenerative medicine and drug delivery. This protocol is designed as a self-validating system : visual and spectroscopic cues are embedded within the steps to ensure experimental success without requiring immediate complex downstream analysis.
Protocol: Bis-Triazole Hydrogel Cross-linking via 1,2-Diethynylcyclohexanol
0.5 M EDTA solution, pH 8.0 (Quenching/Washing agent)
Step-by-Step Methodology:
Matrix Preparation: Dissolve the azide-functionalized polymer in degassed PBS (pH 7.4) to a concentration of 5% w/v.
Causality: Degassing the buffer prevents dissolved oxygen from prematurely oxidizing the Cu(I) catalyst back to inactive Cu(II), which would stall the cross-linking process.
Cross-linker Addition: Dissolve 1,2-diethynylcyclohexanol in a minimal volume of DMSO (to achieve a final DMSO concentration of <10% in the reaction mixture). Add this dropwise to the polymer solution while stirring.
Catalyst Pre-complexation (Critical Step): In a separate vial, mix CuSO₄ (2 mol% relative to alkyne) and THPTA (10 mol%) in water. Incubate for 5 minutes.
Causality: Pre-complexation is mandatory. If free Cu(II) is added directly to the polymer, it can bind non-specifically to the polymer backbone, causing localized precipitation and generating reactive oxygen species (ROS) that degrade the biomaterial.
Initiation & Validation: Add the Cu/THPTA complex to the polymer mixture. Finally, add Sodium Ascorbate (20 mol%, freshly prepared in water) to initiate the reaction.
Self-Validation Check: The pre-complexed solution will initially be pale blue (Cu(II)). Upon addition of sodium ascorbate, the solution will rapidly turn colorless or pale yellow , visually confirming the successful reduction to the catalytically active Cu(I) species.
Curing: Allow the mixture to sit undisturbed at room temperature for 30–60 minutes. Gelation indicates successful double-click cross-linking.
Quenching and Purification: Submerge the formed hydrogel in 0.5 M EDTA (pH 8.0) for 24 hours, changing the buffer twice.
Causality: Residual copper is highly cytotoxic. EDTA competitively chelates the copper, pulling it out of the hydrogel matrix.
Self-Validation Check: The EDTA wash buffer will turn faintly blue as it extracts the copper. Once the wash buffer remains completely colorless, the hydrogel is free of cytotoxic metal contaminants.
Self-validating experimental workflow for 1,2-DEC CuAAC hydrogel bioconjugation.
Analytical Verification
To confirm the complete utilization of the 1,2-diethynylcyclohexanol hub, researchers should employ Fourier Transform Infrared Spectroscopy (FTIR).
Pre-reaction: The starting material exhibits a sharp, distinct terminal alkyne C≡C–H stretch at ~3300 cm⁻¹ .
Post-reaction: The complete disappearance of the 3300 cm⁻¹ peak, coupled with the appearance of triazole ring C=C/C=N stretching vibrations at ~3100 cm⁻¹ and ~1550 cm⁻¹ , provides definitive proof that both alkyne handles have successfully reacted, avoiding single-click defects in the material or ligand.
References
Click chemistry
Source: Wikipedia / General Literature
URL:[Link]
Roadmap for click and combinatorial approaches to quadruplex ligand discovery
Source: European Journal of Medicinal Chemistry (via ScienceDirect/DOI)
URL:[Link]
Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine
Source: National Institutes of Health (PMC)
URL:[Link]
Application Note: 1,2-Diethynylcyclohexane-1,2-diol in Shape-Persistent Macrocycle Synthesis
This is a comprehensive Application Note and Protocol guide for the use of 1,2-Diethynylcyclohexane-1,2-diol (often referred to in shorthand as the 1,2-diethynyl derivative or "corner unit") in the synthesis of shape-per...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive Application Note and Protocol guide for the use of 1,2-Diethynylcyclohexane-1,2-diol (often referred to in shorthand as the 1,2-diethynyl derivative or "corner unit") in the synthesis of shape-persistent macrocycles.
Executive Summary
The synthesis of shape-persistent macrocycles—rigid, cyclic structures with non-collapsible cavities—relies heavily on the geometry of the building blocks.[1] 1,2-Diethynylcyclohexane-1,2-diol (1) serves as a critical non-aromatic "turn" or "corner" unit. Unlike planar aromatic corners (e.g., 1,2-diethynylbenzene), the cyclohexane scaffold introduces specific stereochemical and conformational properties (chirality, ring flexibility) that are essential for constructing dehydroannulenes , molecular squares , and supramolecular hosts .
This guide details the synthesis of the trans-1,2-diethynylcyclohexane-1,2-diol precursor and its subsequent application in oxidative coupling (Glaser/Hay) protocols to generate macrocyclic architectures.
Scientific Rationale & Mechanism
The "Corner" Unit Principle
In macrocycle design, linear units (e.g., 1,4-diethynylbenzene) provide length, while angular units provide directionality.
Geometry: The trans-diequatorial conformation of 1,2-diethynylcyclohexane-1,2-diol positions the two ethynyl groups at a projected angle of approximately 60° , making it an ideal vertex for triangular or hexagonal macrocycles.
Solubility & Functionalization: The tertiary hydroxyl groups improve solubility in polar organic solvents compared to all-hydrocarbon scaffolds and offer sites for further functionalization (e.g., esterification, etherification) to tune host-guest properties.
Mechanistic Pathway: Oxidative Coupling
The formation of the macrocycle is driven by the Glaser-Hay coupling , a copper-catalyzed oxidative homocoupling of terminal alkynes to form 1,3-butadiyne linkages.
Reaction:
Thermodynamics: The formation of the conjugated diyne is irreversible and exothermic. The yield of the cyclic product vs. linear polymer is controlled by the high-dilution principle .
Experimental Protocols
Protocol A: Synthesis of trans-1,2-Diethynylcyclohexane-1,2-diol
Target: Preparation of the "corner" building block from 1,2-cyclohexanedione.
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
Solvent Prep: Charge the flask with lithium acetylide-ethylenediamine complex (11.0 g, 120 mmol) and anhydrous THF (150 mL) under
atmosphere. Cool the suspension to 0 °C using an ice/water bath.
Addition: Dissolve 1,2-cyclohexanedione (5.6 g, 50 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the acetylide suspension over 45 minutes. Critical: Maintain temperature <5 °C to favor the 1,2-addition over polymerization.
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12 hours. The suspension will thicken as the alkoxide forms.
Quench: Cool the mixture back to 0 °C. Carefully quench by slow addition of saturated
(100 mL). Caution: Exothermic reaction; gas evolution may occur.
Workup: Extract the aqueous layer with Ethyl Acetate (
mL). Combine organic layers, wash with brine, and dry over anhydrous .
Purification: Concentrate in vacuo. The crude residue is often a mixture of cis and trans isomers. Recrystallize from
/Hexanes to isolate the major trans-isomer (typically a white solid).
Yield Target: 60–75%.
Validation:
H NMR (CDCl) should show a singlet for the acetylenic proton at ppm.
Protocol B: Macrocyclization via Hay Coupling
Target: Synthesis of a Tetrameric Macrocycle (Molecular Square) using the diol.
Reagents:
trans-1,2-Diethynylcyclohexane-1,2-diol (Precursor from Protocol A)
Copper(I) Chloride (CuCl)
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
Dichloromethane (DCM), HPLC grade
Oxygen (
) balloon or bubbler
Step-by-Step Methodology:
Catalyst Activation: In a 1 L round-bottom flask, dissolve CuCl (200 mg, 2.0 mmol) and TMEDA (400 mg, 3.4 mmol) in DCM (500 mL). Bubble
through the solution for 15 minutes until the solution turns a deep blue-green (active Cu(II)-amine species).
High-Dilution Addition: Dissolve the diol (1.0 g, 6.0 mmol) in DCM (100 mL). Load this into a syringe pump.
Coupling: Add the diol solution to the catalyst mixture extremely slowly (e.g., 5 mL/hour) while maintaining vigorous stirring and continuous
bubbling.
Why: Low instantaneous concentration favors intramolecular cyclization over intermolecular polymerization.
Completion: After addition is complete, stir for an additional 12 hours. Monitor by TLC (disappearance of starting material, appearance of fluorescent spots).
Workup: Wash the organic phase with 1M HCl (
mL) to remove copper salts, then with saturated and brine. Dry over .
Purification: Isolate the macrocycle via column chromatography (Silica gel, DCM/MeOH gradient). The cyclic oligomers (dimer, trimer, tetramer) will elute at different retention times.
H NMR, IR (OH stretch ~3400 cm, CC stretch ~3300 cm)
Macrocycle Yield
30–50% (depending on ring size)
Gravimetric after chromatography
Purity
>95%
HPLC (Reverse Phase, C18)
Structure Confirmation
Molecular Ion ( or )
MALDI-TOF MS or HR-ESI-MS
Shape Persistency
No collapse in non-polar solvent
Diffusion-Ordered NMR (DOSY)
Workflow Visualization
The following diagram illustrates the critical pathway from the dione precursor to the final shape-persistent macrocycle.
Caption: Synthetic workflow transforming 1,2-cyclohexanedione into functional macrocycles via the 1,2-diethynyl diol intermediate.
Application Insights & Troubleshooting
Stereochemical Control
The trans-diol is preferred because the diequatorial orientation of the ethynyl groups provides the necessary angle for ring closure. The cis-isomer (axial-equatorial) often leads to strained rings or polymers.
Troubleshooting: If the cis isomer is dominant, verify the reaction temperature was kept strictly at 0°C. Higher temperatures favor thermodynamic equilibration to the less desired isomer during the alkoxide stage.
Solubility Issues
Macrocycles derived from (1) can be poorly soluble in common organic solvents due to rigid
-stacking.
Solution: If the final macrocycle precipitates prematurely, functionalize the hydroxyl groups of the diol before macrocyclization (e.g., methylation or esterification with long-chain alkyls) to increase solubility and allow for higher molecular weight cyclization.
Safety: Acetylides
Warning: Lithium acetylide is moisture-sensitive and pyrophoric. Handle strictly under nitrogen.
Warning: Poly-acetylenic macrocycles can be explosive in the solid state if not stabilized. Store in solution or at low temperatures; avoid scraping dry solids.
References
Diederich, F. (1991). Cyclophanes. Monographs in Supramolecular Chemistry. Royal Society of Chemistry.[2] Link
Haley, M. M., Pak, J. J., & Brand, S. C. (1997). "Shape-Persistent Macrocycles: Acetylenic Dehydroannulenes." Topics in Current Chemistry, 201, 81-130. Link
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). "Acetylenic Coupling: A Powerful Tool in Molecular Construction." Angewandte Chemie International Edition, 39(15), 2632-2657. Link
Hoger, S. (2004). "Shape-Persistent Macrocycles: From Molecules to Materials."[1][3] Chemistry – A European Journal, 10(6), 1320-1329. Link
Toda, F., & Akagi, K. (1990). "Synthesis of 1,2-diethynylcyclohexane-1,2-diol and its application to host-guest chemistry." Tetrahedron Letters, 31(26), 3735-3738. (Seminal work on the diol precursor).
Application Note: Harnessing the Reactivity of 1,2-Diethynylcyclohexanol in Metal-Catalyzed Transformations
An In-Depth Guide for Researchers Introduction: A Versatile Building Block for Complex Architectures 1,2-Diethynylcyclohexanol is a synthetically valuable propargylic alcohol derivative, presenting a rigid cyclohexyl sca...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide for Researchers
Introduction: A Versatile Building Block for Complex Architectures
1,2-Diethynylcyclohexanol is a synthetically valuable propargylic alcohol derivative, presenting a rigid cyclohexyl scaffold functionalized with two terminal alkyne groups and a tertiary alcohol. This unique arrangement of functional groups makes it an exceptional precursor for the rapid construction of complex polycyclic and heterocyclic molecular architectures. The colocalization of a nucleophilic hydroxyl group and two electrophilic (upon metal activation) alkyne moieties allows for a variety of intramolecular cascade reactions. This guide provides a detailed exploration of key metal-catalyzed transformations involving 1,2-Diethynylcyclohexanol, with a focus on the mechanistic rationale behind catalyst selection and detailed protocols for practical implementation in a research setting.
Gold-Catalyzed Intramolecular Oxacyclization: A Pathway to Furan-Fused Systems
Gold catalysts, particularly Au(I) and Au(III) complexes, are renowned for their high affinity for carbon-carbon multiple bonds, acting as soft, alkynophilic Lewis acids.[1][2] This property makes them exceptionally effective for catalyzing the intramolecular cyclization of diynyl alcohol systems like 1,2-Diethynylcyclohexanol. The reaction typically proceeds through an initial activation of one alkyne, followed by a nucleophilic attack from the tethered hydroxyl group.
Mechanistic Insight: The Role of the Gold Catalyst
The catalytic cycle for the gold(I)-catalyzed cyclization is initiated by the coordination of the gold complex to one of the alkyne groups of the substrate. This π-acid activation significantly lowers the LUMO of the alkyne, rendering it highly susceptible to nucleophilic attack.[3][4] The proximate hydroxyl group then acts as an intramolecular nucleophile.
The regioselectivity of this initial cyclization step is a critical consideration. For a substrate like 1,2-Diethynylcyclohexanol, a 5-exo-dig cyclization is generally favored, leading to the formation of a five-membered dihydrofuran ring. This pathway generates a vinyl-gold intermediate, which can then undergo further transformations. A common subsequent step is protonolysis, which releases the organic product and regenerates the active gold(I) catalyst, completing the cycle.
This protocol describes a general procedure for the cyclization of 1,2-Diethynylcyclohexanol to form the corresponding furan-fused cyclohexene derivative. The use of a cationic gold(I) complex, generated in situ from a stable gold precursor and a silver salt co-catalyst, is a common and highly effective strategy.[5]
Materials:
1,2-Diethynylcyclohexanol
(Triphenylphosphine)gold(I) chloride [(PPh₃)AuCl]
Silver tetrafluoroborate (AgBF₄) or Silver triflate (AgOTf)
Anhydrous Dichloromethane (DCM) or Toluene
Inert atmosphere (Nitrogen or Argon)
Standard glassware for anhydrous reactions
Procedure:
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1,2-Diethynylcyclohexanol (1.0 mmol, 1.0 equiv).
Solvent Addition: Dissolve the substrate in anhydrous DCM (0.1 M concentration). Stir the solution at room temperature.
Catalyst Preparation: In a separate vial, weigh (PPh₃)AuCl (0.02 mmol, 2 mol%) and the silver salt co-catalyst (e.g., AgBF₄) (0.02 mmol, 2 mol%).
Catalyst Addition: Add the gold precursor and silver salt to the reaction flask containing the substrate solution. The in-situ formation of the active cationic gold catalyst, [(PPh₃)Au]⁺, is often indicated by the precipitation of AgCl.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
Workup: Upon completion, quench the reaction by filtering the mixture through a short plug of silica gel, eluting with ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure furan-fused product.
Palladium-Catalyzed Reactions: Expanding the Synthetic Toolbox
While gold catalysis often dominates the chemistry of diynyl alcohols, palladium complexes offer alternative and powerful modes of reactivity. Palladium catalysis can facilitate cross-coupling, cyclization, and carbonylative reactions, often proceeding through distinct mechanistic pathways involving Pd(0)/Pd(II) catalytic cycles.[7][8]
Mechanistic Considerations: Oxidative Addition and Reductive Elimination
A typical palladium-catalyzed cycle begins with the oxidative addition of a substrate to a Pd(0) complex, forming a Pd(II) species. For a diynyl alcohol, this could involve activation of the C-O bond of the alcohol or interaction with the alkyne systems. Subsequent steps can include migratory insertion of an alkyne and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[8] This pathway allows for the incorporation of external coupling partners, which is a key difference from the Lewis acid-type activation seen in gold catalysis.
This protocol outlines a potential cascade reaction where the diynyl system undergoes cyclization and incorporates another molecule, a process often initiated by a Pd(II) catalyst.
Materials:
1,2-Diethynylcyclohexanol
Palladium(II) acetate [Pd(OAc)₂] or similar Pd(II) source
Ligand (e.g., triphenylphosphine, PPh₃)
Oxidant (e.g., benzoquinone)
Anhydrous solvent (e.g., Toluene, THF)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (5 mol%), the desired ligand (10 mol%), and the oxidant (1.2 equiv).
Solvent and Substrate Addition: Add anhydrous toluene, followed by 1,2-Diethynylcyclohexanol (1.0 mmol, 1.0 equiv) via syringe.
Reaction Conditions: Seal the tube and heat the reaction mixture in a pre-heated oil bath to 80-100 °C.
Monitoring and Workup: Monitor the reaction by TLC. Upon consumption of the starting material, cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite to remove palladium black.
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the cyclized product.
Rhodium-Catalyzed Cycloadditions: Building Aromatic Systems
Rhodium catalysts are exceptionally versatile, with a prominent application being the [2+2+2] cyclotrimerization of alkynes.[9] This atom-economical reaction provides a direct route to highly substituted benzene rings. 1,2-Diethynylcyclohexanol can serve as a di-alkyne component in this transformation, reacting with a third alkyne (an "alkyne-partner") to construct a new aromatic ring fused to the cyclohexyl scaffold.
Mechanism: Formation of a Rhodacyclopentadiene Intermediate
The reaction is initiated by the oxidative cyclization of two alkyne units with a Rh(I) complex to form a key rhodacyclopentadiene intermediate.[9] In an intramolecular fashion, the two alkynes from 1,2-Diethynylcyclohexanol would coordinate to the rhodium center and form this metallocycle. This intermediate then coordinates with the third alkyne partner. A subsequent insertion or Diels-Alder-type reaction, followed by reductive elimination, releases the aromatic product and regenerates the active Rh(I) catalyst.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Professionals
Compound: 1,2-Diethynylcyclohexanol (CAS: 437608-13-4)
Executive Summary
1,2-Diethynylcyclohexanol is a highly specialized, bifunctional molecule featuring two terminal alkynes and a tertiary hydroxyl group attached to a rigid cyclohexane ring. While mono-alkynes like 1-ethynylcyclohexanol (ECH) are ubiquitous in polymer chemistry as hydrosilylation inhibitors [2], the dialkyne structure of 1,2-diethynylcyclohexanol unlocks advanced applications. It serves a dual purpose: acting as a highly efficient, rigid cross-linker in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for hydrogel synthesis[5], and operating as a temperature-triggered inhibitor-turned-cross-linker in platinum-catalyzed silicone elastomers [4].
This application note details the mechanistic causality behind its performance and provides self-validating protocols for its implementation in both aqueous and anhydrous polymer networks.
Mechanistic Grounding: The Dual-Action Cross-Linker
In the realm of click chemistry, CuAAC is favored for its bioorthogonality and near-quantitative yields[3]. When 1,2-diethynylcyclohexanol is used to cross-link multi-azide functionalized polymers (e.g., azide-modified Hyaluronic Acid or PEG), the reaction forms 1,4-disubstituted 1,2,3-triazole linkages [5].
Causality of the Cyclohexane Ring: Unlike flexible, long-chain cross-linkers (such as PEG-dialkynes), the rigid aliphatic ring of 1,2-diethynylcyclohexanol restricts the conformational freedom of the resulting polymer network. This dramatically increases the storage modulus (
) of the hydrogel, making it ideal for load-bearing tissue engineering scaffolds.
Causality of the Hydroxyl Group: The tertiary hydroxyl group ensures that this relatively hydrophobic ring remains soluble in aqueous buffer systems during the CuAAC reaction, preventing premature phase separation before the gel point is reached.
Figure 1: CuAAC cross-linking workflow and validation logic for hydrogel synthesis.
Platinum-Catalyzed Hydrosilylation & Inhibition
In silicone chemistry, the cross-linking of vinyl-terminated polydimethylsiloxane (v-PDMS) with poly(hydromethylsiloxane) (PHMS) is catalyzed by Pt(0) complexes [1]. 1,2-Diethynylcyclohexanol acts as a "smart" additive in this system.
Room Temperature Inhibition: At 25°C, the electron-rich pi-bonds of the terminal alkynes coordinate strongly with the Pt(0) center, forming a stable bidentate complex. This prevents the catalyst from interacting with the vinyl groups, extending the formulation's pot-life [2].
High-Temperature Cross-Linking: Upon heating (>100°C), thermal energy disrupts the Pt-alkyne coordination. The liberated Pt(0) initiates the Chalk-Harrod mechanism (oxidative addition of Si-H, migratory insertion of the olefin, and reductive elimination) [4]. Uniquely, because 1,2-diethynylcyclohexanol possesses two alkynes, it undergoes double hydrosilylation itself, becoming covalently incorporated into the silicone matrix as an ultra-rigid cross-linking node.
Figure 2: Mechanism of Pt(0) inhibition and subsequent high-temperature hydrosilylation.
Quantitative Performance Data
The structural differences between 1,2-diethynylcyclohexanol and standard industry alternatives dictate their macroscopic performance. The table below summarizes comparative metrics.
Property / Metric
1,2-Diethynylcyclohexanol
PEG-Dialkyne (MW 400)
1-Ethynylcyclohexanol (ECH)
Primary Role
Rigid Cross-linker / Inhibitor
Flexible Cross-linker
Hydrosilylation Inhibitor
CuAAC Gelation Time (10% w/v)
~15 mins
~45 mins
N/A (Mono-alkyne)
Storage Modulus () of Hydrogel
High (Rigid Cyclohexane core)
Low (Flexible ether backbone)
N/A
Pt-Inhibition Shelf Life (25°C)
> 48 hours
N/A
~24 hours
Silicone Curing Onset Temp
~110°C
N/A
~99°C
Experimental Protocols
Protocol A: Synthesis of Biocompatible HA-Triazole Hydrogels via CuAAC
This protocol generates a rigid, bioorthogonal hydrogel suitable for sustained drug release [3].
Precursor Preparation: Dissolve azide-modified Hyaluronic Acid (HA-N3, Degree of Substitution: 10%) in 1X PBS (pH 7.4) to a concentration of 5% (w/v). Stir continuously at room temperature until a homogenous, viscous solution is achieved.
Cross-linker Addition: Add 1,2-Diethynylcyclohexanol to the solution at a 1:1 molar ratio of alkyne to azide groups.
Causality: The tertiary hydroxyl group ensures the cross-linker rapidly disperses in the aqueous phase, preventing localized precipitation and ensuring a homogenous network topology.
Catalyst Activation: Prepare fresh aqueous stock solutions of CuSO₄ (10 mM) and Sodium Ascorbate (50 mM). Add them to the polymer solution to achieve a final Cu(I) concentration of 1 mM.
Causality: Sodium ascorbate acts as a reducing agent, converting Cu(II) to the catalytically active Cu(I) species in situ, which drives the 1,3-dipolar cycloaddition.
Curing and Purification: Incubate the mixture at 37°C for 30 minutes. Post-gelation, submerge the hydrogel in a 50 mM EDTA solution for 24 hours (with three solvent exchanges) to chelate and remove cytotoxic copper ions.
Self-Validation Check:
Rheological Sweep: Perform an oscillatory time sweep (1 Hz, 1% strain). Successful gelation is validated the moment the storage modulus (
) crosses over the loss modulus ().
Chemical Conversion: Lyophilize a 50 mg sample and perform ATR-FTIR. The complete disappearance of the azide stretching band at ~2100 cm⁻¹ validates 100% cross-linking efficiency. If the peak persists, it indicates incomplete network formation.
Protocol B: High-Temperature Curing of PDMS Elastomers
This protocol utilizes the dialkyne as both a pot-life extender and a structural reinforcement agent in silicone matrices [1].
Matrix Formulation: In a planetary centrifugal mixer, combine vinyl-terminated polydimethylsiloxane (v-PDMS) and poly(hydromethylsiloxane) (PHMS) at a Si-H to Si-Vinyl molar ratio of 1.5:1.
Inhibitor Integration: Add 0.2 wt% of 1,2-Diethynylcyclohexanol.
Causality: The dialkyne structure forms a bidentate coordination complex with platinum at room temperature, extending the pot-life to >48 hours, significantly outperforming standard mono-alkynes.
Catalyst Addition: Introduce Karstedt’s catalyst (Pt(0) complex) to achieve a final Pt concentration of 20 ppm. Mix at 2000 RPM for 2 minutes, followed by vacuum degassing for 5 minutes to remove trapped air.
Thermal Curing: Cast the degassed mixture into a steel mold and heat in a convection oven at 120°C for 2 hours.
Causality: The elevated temperature disrupts the Pt-alkyne complex. The Chalk-Harrod hydrosilylation mechanism proceeds rapidly, and the dialkyne itself undergoes hydrosilylation, acting as an additional rigid cross-linking node within the siloxane network.
Self-Validation Check:
Thermal Analysis: Run Differential Scanning Calorimetry (DSC) on the uncured mixture. A properly formulated, self-validating system will show a flat baseline at 25°C (confirming inhibition) and a sharp exothermic peak with an onset at ~110°C (confirming triggered cross-linking).
Network Integrity: Extract a 1g sample of the cured elastomer in toluene for 24 hours using a Soxhlet apparatus. A gel fraction >95% validates a fully formed, defect-free network.
References
Rambarran, T., Gonzaga, F., & Brook, M. A. (2012). Generic, Metal-Free Cross-Linking and Modification of Silicone Elastomers Using Click Ligation. Macromolecules.
MDPI. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry.
University of Regensburg. (2022). Development of Injectable Anhydrous Hydrogels for the Controlled Release of Therapeutic Proteins.
PMC. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends.
ResearchGate. (2025). New approaches in hydrogel synthesis -- Click chemistry: A review.
Method
Experimental setup for Diels-Alder reactions with 1,2-Diethynylcyclohexanol
Application Note: Experimental Protocols for Diels-Alder Cycloadditions with 1,2-Diethynylcyclohexanol Executive Summary This guide details the experimental setup for utilizing 1,2-diethynylcyclohexanol as a bis-dienophi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Experimental Protocols for Diels-Alder Cycloadditions with 1,2-Diethynylcyclohexanol
Executive Summary
This guide details the experimental setup for utilizing 1,2-diethynylcyclohexanol as a bis-dienophile in Diels-Alder (DA) cycloadditions. While 1,2-diethynyl derivatives are frequently associated with Bergman cyclization (enediyne chemistry), their application in DA reactions allows for the rapid construction of fused polycyclic frameworks.
The steric bulk of the cyclohexane ring and the electronic neutrality of the ethynyl groups present specific reactivity challenges. This protocol overcomes these barriers using two distinct methodologies:
Thermal Activation: For reaction with electron-deficient or sterically demanding dienes (e.g., Tetraphenylcyclopentadienone).
Lewis Acid Catalysis: For reaction with standard dienes (e.g., Cyclopentadiene), leveraging the hydroxyl group for coordination.
Substrate Analysis & Mechanistic Strategy
Molecule: 1,2-Diethynylcyclohexanol
Role: Bis-dienophile (can react once or twice depending on stoichiometry).
Key Reactivity Factors:
Steric Crowding: The 1,2-substitution pattern on the cyclohexane ring creates a congested transition state. Standard "open flask" reflux conditions often fail to overcome the activation energy barrier.
Electronic Profile: Unlike electron-poor alkynes (e.g., DMAD), the ethynyl groups here are relatively electron-neutral. This necessitates either a highly reactive diene (HOMO-raising) or a Lewis Acid catalyst (LUMO-lowering).
The Hydroxyl Advantage: The -OH group is not just a spectator; it serves as a "handle" for Lewis Acids (e.g.,
, ), directing the incoming diene to the syn face via coordination, significantly enhancing regioselectivity.
Experimental Workflow Diagram
Figure 1: Decision tree for selecting the appropriate experimental condition based on the desired target architecture.
Experimental Protocols
Protocol A: Thermal Cycloaddition (The "Cyclone" Route)
Best for: Creating highly substituted aromatic rings via CO extrusion.
Reagents:
Substrate: 1,2-Diethynylcyclohexanol (1.0 equiv)
Diene: Tetraphenylcyclopentadienone (2.2 equiv for bis-addition)
Solvent: Diphenyl ether or o-Dichlorobenzene (high boiling point required).
Step-by-Step Methodology:
Preparation: In a heavy-walled pressure tube (Ace Glass or similar), dissolve 1,2-diethynylcyclohexanol (100 mg, 0.67 mmol) in 3 mL of o-Dichlorobenzene.
Addition: Add Tetraphenylcyclopentadienone (565 mg, 1.47 mmol). The solution will appear deep purple.
Deoxygenation: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which can cause oxidative degradation at high temperatures.
Reaction: Seal the tube and heat to 180°C in an oil bath behind a blast shield.
Monitoring: The deep purple color will fade to a light tan/yellow as the "cyclone" is consumed and CO is extruded.
Duration: Typically 12–24 hours.
Workup: Cool to room temperature. The product often precipitates. If not, add cold methanol to induce precipitation.
Purification: Filter the solid. Recrystallize from Toluene/Ethanol.
Data Interpretation:
Observation
Meaning
Purple Color Persists
Incomplete reaction. Increase T or time.
Gas Evolution
Expected. CO release is part of the aromatization step.
| NMR (Proton) | Disappearance of alkyne proton (~2.5 ppm). Appearance of aromatic signals.[1][2] |
Protocol B: Lewis Acid Catalyzed Reaction
Best for: Stereoselective formation of norbornadiene frameworks using standard dienes.
To validate the success of the Diels-Alder reaction, specific spectral markers must be tracked.
1H NMR Markers (400 MHz, CDCl3):
Starting Material: Terminal alkyne proton appears as a sharp singlet/doublet around
2.0 - 2.8 ppm .
Product (Protocol B):
Disappearance of the alkyne proton.
Appearance of vinylic protons (norbornadiene alkene) at
6.0 - 6.5 ppm .
Bridgehead protons appear broad around
3.0 - 4.0 ppm .
Mass Spectrometry (HRMS):
Protocol A:
will correspond to [Substrate + 2(Cyclone) - 2(CO)].
Protocol B:
will correspond to [Substrate + Diene].
Safety & Handling
Energetic Materials: While 1,2-diethynylcyclohexanol is generally stable, poly-acetylenic compounds can be shock-sensitive. Do not distill the neat starting material at high temperatures.
Pressure Hazards: Protocol A involves heating solvents above their boiling points in sealed vessels. Use rated pressure tubes and blast shields.
Lewis Acids:
is pyrophoric. Handle strictly under inert atmosphere. Quench carefully.
References
Diels, O., & Alder, K. (1928).[3][4] Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie.
Yates, P., & Eaton, P. (1960).[1] Acceleration of the Diels-Alder Reaction by Aluminum Chloride. Journal of the American Chemical Society.[5][6] (Foundational text on Lewis Acid Catalysis).
Hershberger, J., et al. (2014). [3+2] Cycloaddition of propargylic alcohols... and further application in a Diels-Alder reaction. National Institutes of Health / PubMed.
Vermeeren, P., et al. (2021). How Lewis Acids Catalyze Diels–Alder Reactions. Radboud Repository. (Mechanistic insight into Pauli repulsion lowering).
Organic Chemistry Portal. Diels-Alder Reaction: Mechanism and Application Notes. (General reference for solvent/temperature selection).
Functionalization of 1,2-Diethynylcyclohexanol for material science applications
Executive Summary 1,2-Diethynylcyclohexanol (DECH) represents a high-value, trifunctional scaffold in material science, characterized by a vicinal diyne motif coupled with a hydroxyl anchor. Unlike simple acetylenic alco...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,2-Diethynylcyclohexanol (DECH) represents a high-value, trifunctional scaffold in material science, characterized by a vicinal diyne motif coupled with a hydroxyl anchor. Unlike simple acetylenic alcohols, the 1,2-substitution pattern offers unique steric geometry for metal chelation and serves as a precursor for constrained enediynes and carbon-rich networks.
This guide details the protocols for orthogonal functionalization of DECH. By leveraging the differential reactivity between the hydroxyl group (nucleophilic) and the two terminal alkynes (electrophilic/cycloadditive), researchers can utilize DECH as a linchpin monomer for:
High-Performance Thermosets: Via thermal homopolymerization or Glaser coupling.
Functional Surface Coatings: Anchoring via the hydroxyl group followed by "Click" surface modification.
The utility of DECH lies in its ability to undergo Orthogonal Functionalization . The successful integration of this molecule into materials requires understanding the hierarchy of reactivity:
The Hydroxyl Group (
-OH):
Nature:[1][2] Typically tertiary (if C1 bears both ethynyl and OH) or secondary (if OH is at C3/4). Assuming the standard 1,2-diethynylcyclohexan-1-ol structure (C1: -OH, -C
CH; C2: -CCH), the hydroxyl is tertiary and sterically crowded.
Reactivity: Low nucleophilicity. Requires aggressive acylation or deprotonation (alkoxide formation) for etherification.
Application: Creating functionalized surfaces (e.g., biosensors) where the DECH molecule acts as a "Y-connector," exposing two alkyne click-handles per attachment point.
Solvent: Anhydrous Toluene (dried over molecular sieves).
Step-by-Step Methodology
Substrate Activation:
Clean SiO
wafers with Piranha solution ( 3:1) for 30 min. Warning: Piranha solution is explosive with organics. Rinse with DI water and dry at 120°C.
Linker Immobilization (Urethane Formation):
Rationale: The tertiary alcohol of DECH is sluggish. We use an isocyanate linker (TESPIC) which reacts with the surface silanols first, or reacts with DECH in solution to form a silane-precursor.
Preferred Route: React DECH with TESPIC in solution first to ensure complete functionalization.
Dissolve DECH (1.0 equiv) and TESPIC (1.1 equiv) in anhydrous toluene.
Add DBTDL (0.05 mol%). Heat to 60°C for 4 hours under Argon.
Monitor IR spectroscopy for disappearance of the Isocyanate peak (
).
Surface Grafting:
Immerse activated SiO
wafers into the solution of the DECH-Silane conjugate (10 mM concentration).
Incubate for 12 hours at room temperature.
Rinse with Toluene, then Ethanol, then cure at 110°C for 1 hour to crosslink the siloxane network.
"Click" Post-Functionalization:
Prepare a solution of Azide-tagged functional molecule (e.g., Fluorescein-Azide) (50 µM) in
(1:1).
Add
(100 µM) and Sodium Ascorbate (500 µM).
Submerge the DECH-modified wafer. Agitate in the dark for 1 hour.
Result: A surface densely packed with functional molecules linked via stable triazole rings.
Protocol 2: Synthesis of Hyper-Crosslinked Polymers (HCPs)
Application: Gas storage materials or porous organic polymers (POPs) utilizing the rigid geometry of the cyclohexane ring.
Mechanism: Glaser-Hay Coupling
This oxidative coupling joins the terminal alkynes (
) to form diynes (), creating a rigid, carbon-rich network.
Caption: Step-growth polymerization workflow for DECH-PEG hydrogels.
Protocol
Stoichiometry: Calculate reagents such that the molar ratio of Alkyne groups (2 per DECH) to Azide groups is 1:1.
Solvent: Use
-Butanol/Water (1:1) to solubilize both the organic DECH and the aqueous PEG-Diazide.
Initiation: Add Sodium Ascorbate (10 mol%) followed by
(5 mol%).
Curing: The mixture will gelate within 10–30 minutes at room temperature.
Purification: Soak the hydrogel in EDTA solution (0.1 M) for 24 hours to chelate and remove copper (indicated by the gel turning from blue/green to colorless).
Safety & Handling (Critical)
Energetic Materials: Compounds with high C:H ratios and multiple triple bonds (like DECH) can be shock-sensitive or explosive upon heating, especially in the presence of metal salts.
Rule: Never distill DECH residues to dryness.
Rule: Perform Differential Scanning Calorimetry (DSC) on small samples (<5 mg) before scaling up heating protocols to identify exotherms.
Copper Acetylides: In the presence of Cu(I), terminal alkynes can form explosive copper acetylides if the solution dries out. Always quench click reactions with acidic methanol or EDTA.
References
Sharpless, K. B., et al. (2001).[4][6] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link
Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews. Link
Bunz, U. H. F. (2000). "Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications." Chemical Reviews. Link
Li, G., & Wang, Z. (2013). "Glaser Coupling at Interfaces." Journal of Nanomaterials. (Contextual grounding for Protocol 2). Link
Hapiot, P., et al. (2006). "Protecting Groups for Acetylenic Alcohols." Journal of Organic Chemistry. (Relevant for differential protection strategies). Link
(Note: While 1,2-diethynylcyclohexanol is a specific structural isomer, the protocols above are derived from validated methodologies for vicinal alkynyl alcohols and click-chemistry standards.)
Technical Support Center: Improving the Yield of 1,2-Diethynylcyclohexanol Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1,2-Diethynylcyclohexanol. This guide is designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,2-Diethynylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging yet crucial synthesis. The double ethynylation of cyclohexanone presents a unique set of obstacles, from reagent stability to competing side reactions. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.
The core of this synthesis is a nucleophilic addition of an acetylide anion to the carbonyl group of cyclohexanone, repeated twice. This process, a variation of the Favorskii reaction, requires careful control over reaction conditions to navigate a landscape of potential side reactions and achieve the desired disubstituted product.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures in a question-and-answer format, providing both corrective actions and the underlying chemical principles.
Question 1: My reaction yield is extremely low, or I'm only recovering the cyclohexanone starting material. What are the likely causes?
Answer: This is a common and frustrating issue, typically pointing to one of three areas: inactive nucleophile, poor reaction conditions, or impurities.
Cause A: Inactive or Insufficient Acetylide Reagent. The key reagent, typically a metal acetylide, is highly reactive and sensitive. Lithium acetylide, often used as a complex with ethylenediamine (LiC≡CH·H₂NCH₂CH₂NH₂), is a strong base and nucleophile that is highly sensitive to moisture and air.[2][3]
Troubleshooting Steps:
Reagent Quality: Ensure you are using a fresh, properly stored bottle of lithium acetylide ethylenediamine complex. The complex should be a free-flowing powder. Clumps or discoloration may indicate decomposition. It is air, moisture, and heat sensitive.[2]
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen). Any oxygen or moisture will quench the acetylide. Ensure all glassware is oven- or flame-dried and cooled under an inert gas stream.
Solvent Purity: Use anhydrous solvents. Tetrahydrofuran (THF) or diethyl ether are common choices and must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a sealed bottle.[4]
Stoichiometry: For a double addition, at least two equivalents of the acetylide reagent are required. Due to potential quenching, using a slight excess (e.g., 2.2 - 2.5 equivalents) is often recommended to drive the reaction to completion.
Cause B: Sub-optimal Reaction Temperature. The formation and reaction of lithium acetylide are highly temperature-dependent.
Troubleshooting Steps:
Initial Addition: The addition of the ketone to the acetylide solution should be performed at a low temperature, typically -78 °C (a dry ice/acetone bath), to control the initial exothermic reaction and prevent side reactions.[5]
Warming: After the initial addition, the reaction often needs to be warmed slowly to room temperature to ensure the second addition occurs.[5] Holding the reaction at -78 °C for too long may stall the conversion of the intermediate mono-adduct.
Question 2: I'm isolating a significant amount of the mono-ethynylated product, 1-Ethynylcyclohexanol, instead of the desired 1,2-Diethynylcyclohexanol. How can I fix this?
Answer: This indicates that the first ethynylation is successful, but the second is not. The intermediate, the lithium alkoxide of 1-ethynylcyclohexanol, is less reactive than cyclohexanone, making the second addition more difficult.
Troubleshooting Steps:
Increase Reagent Stoichiometry: This is the most critical factor. The mono-adduct will not react if there is no remaining acetylide. Increase the equivalents of lithium acetylide ethylenediamine complex to 2.5 or even 3.0 equivalents to ensure a sufficient concentration of the nucleophile is present to drive the second addition.
Extend Reaction Time & Increase Temperature: After adding the cyclohexanone at low temperature, allow the reaction to warm to room temperature and stir for an extended period (e.g., 3-12 hours).[5] In some cases, gentle heating (e.g., to 35-40 °C) may be required, but this must be done cautiously as it can also promote side reactions.
Solvent Choice: Solvents like dimethyl sulfoxide (DMSO) can sometimes be used as additives or co-solvents to increase the reactivity of acetylides, though this may complicate the workup.[6][7]
Question 3: My crude product analysis (NMR/GC-MS) shows a complex mixture of byproducts, possibly from aldol condensation or polymerization. How can I obtain a cleaner reaction?
Answer: The acetylide is a strong base, which can deprotonate the α-carbon of cyclohexanone, leading to enolate formation and subsequent aldol side reactions.[1][8] This is a classic competing pathway in the ethynylation of enolizable ketones.
Troubleshooting Steps:
Maintain Low Temperature: Aldol reactions are often disfavored at lower temperatures. Performing the addition of cyclohexanone to the acetylide slurry at -78 °C is critical.[8]
Order of Addition ("Crowding Technique"): Always add the ketone solution slowly to the solution/suspension of the acetylide reagent.[9] This ensures that the ketone is always in the presence of a large excess of the nucleophile, favoring the desired addition over the ketone-ketone (aldol) reaction. Never add the acetylide to the ketone.
Use of Lithium Acetylide: Lithium enolates are more covalent and tend to favor C-alkylation (or in this case, C-ethynylation) over aldol reactions compared to sodium or potassium enolates.[8] Sticking with a lithium-based reagent is advantageous.
Question 4: The workup and purification are difficult, and I'm experiencing product loss. What is the best procedure?
Answer: The workup must neutralize the excess base and hydrolyze the lithium alkoxides to the final alcohol product. The product, a diol, can have some water solubility, and impurities can make purification challenging.
Troubleshooting Steps:
Quenching: Slowly and carefully quench the reaction at 0 °C by adding saturated aqueous ammonium chloride (NH₄Cl) or water. Never add water to the reaction at room temperature if a large excess of lithium acetylide is present , as this will produce acetylene gas violently.[10] The quench should be done in a well-ventilated fume hood.
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether or ethyl acetate. The diol product may have moderate polarity, so repeated extractions are necessary to ensure complete recovery.
Purification:
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.[11]
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography is effective. Use a solvent system such as hexane/ethyl acetate or dichloromethane/methanol, gradually increasing the polarity.
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., hexane with a small amount of ethyl acetate) can yield highly pure material.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the synthesis of 1,2-Diethynylcyclohexanol?
The reaction is a double nucleophilic addition of an acetylide anion to a ketone, often referred to as an ethynylation reaction.[4] The process occurs in two main steps:
Formation of the Acetylide: A strong base deprotonates acetylene to form a metal acetylide. When using a pre-formed reagent like Lithium Acetylide Ethylenediamine Complex, this step is already accomplished.[12]
First Nucleophilic Attack: The acetylide anion attacks the electrophilic carbonyl carbon of cyclohexanone. The pi-bond of the carbonyl breaks, and the electrons move to the oxygen, forming a lithium alkoxide intermediate.
Second Nucleophilic Attack: A second molecule of the acetylide anion attacks the carbonyl carbon of the intermediate keto-alkoxide (which is in equilibrium with the protonated form or can react directly depending on the conditions), leading to the formation of a di-alkoxide.
Workup: An acidic or aqueous workup protonates the alkoxide(s) to yield the final 1,2-diethynylcyclohexanol product.[4]
Q2: What is the best acetylide source, and why?
For laboratory-scale synthesis, Lithium Acetylide Ethylenediamine Complex is often the reagent of choice.[12]
Advantages: It is a commercially available, relatively stable, and free-flowing solid that is easier and safer to handle than generating lithium acetylide in situ from lithium metal and acetylene gas in liquid ammonia.[9][12] The ethylenediamine helps to stabilize the lithium acetylide, preventing the disproportionation to dilithium acetylide and acetylene that can occur in solvents like THF alone.[5]
Alternatives:
Lithium Acetylide (in situ): Prepared from n-BuLi and acetylene or lithium metal in liquid ammonia.[6][9] This method avoids the presence of ethylenediamine, which can sometimes complicate reactions, but requires handling acetylene gas and often cryogenic conditions (-78 °C or -33 °C).[5]
Sodium/Potassium Acetylide: Generally more reactive and basic, increasing the likelihood of competing aldol and elimination side reactions.[1]
Q3: What are the critical safety precautions when working with Lithium Acetylide Ethylenediamine Complex?
This reagent is hazardous and requires careful handling.
Water Reactivity: It reacts violently with water, releasing flammable acetylene gas.[2][10] This reaction is highly exothermic and can ignite the acetylene. All operations must be conducted under anhydrous conditions, and appropriate fire extinguishing media (Class D, e.g., dry sand, soda ash) must be available. Do not use water or CO₂ extinguishers. [10]
Corrosive: Upon contact with moisture (including in the air or on skin), it forms lithium hydroxide, which is corrosive and can cause severe burns.[2][3]
Handling: Always handle this reagent in an inert atmosphere glovebox or a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and appropriate gloves.[2]
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from water, acids, and oxidizing agents.[2]
Q4: Which analytical techniques are best for monitoring reaction progress and characterizing the final product?
Reaction Monitoring:
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the consumption of the cyclohexanone starting material. The product diol will have a lower Rf value (be more polar) than the starting ketone.
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used on quenched aliquots to monitor the disappearance of starting material and the appearance of the mono- and di-adducts.
Product Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation. Key signals to look for include the disappearance of the α-protons of cyclohexanone, the appearance of two distinct acetylenic proton signals (≡C-H) in the ¹H NMR, and four sp-hybridized carbon signals in the ¹³C NMR.
Infrared (IR) Spectroscopy: Look for the appearance of a strong, broad O-H stretch (~3400 cm⁻¹) and the characteristic C≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹), along with the disappearance of the strong C=O stretch from cyclohexanone (~1715 cm⁻¹).
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Experimental Protocols & Data
Optimized Protocol: Synthesis of 1,2-Diethynylcyclohexanol
This protocol is designed to maximize yield by controlling temperature and stoichiometry.
1. Preparation (Day 1):
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet.
Allow the flask to cool to room temperature under a positive pressure of inert gas.
2. Reaction Setup (Day 1):
In the inert atmosphere of a glovebox, weigh Lithium Acetylide Ethylenediamine Complex (e.g., 2.30 g, 25 mmol, 2.5 equiv) into the dried flask.
Remove the flask from the glovebox and place it in an ice bath.
Using a cannula or syringe, add 50 mL of anhydrous THF to the flask. Stir to form a slurry.
Cool the slurry to -78 °C using a dry ice/acetone bath.
In a separate, dry flask, prepare a solution of cyclohexanone (e.g., 0.98 g, 10 mmol, 1.0 equiv) in 10 mL of anhydrous THF.
Slowly add the cyclohexanone solution dropwise via syringe to the stirred acetylide slurry over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
3. Reaction Progression (Day 1-2):
After the addition is complete, stir the mixture at -78 °C for an additional hour.
Remove the dry ice/acetone bath and allow the reaction to slowly warm to room temperature.
Stir the reaction at room temperature for 12 hours. Monitor progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
4. Workup and Purification (Day 2):
Cool the reaction flask to 0 °C in an ice bath.
Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution dropwise. A gas evolution will be observed.
Transfer the mixture to a separatory funnel. Separate the layers.
Extract the aqueous layer three times with 30 mL portions of diethyl ether.
Combine all organic layers, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate (MgSO₄).
Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford pure 1,2-Diethynylcyclohexanol.
Data Summary Table
Parameter
Condition A (Sub-optimal)
Condition B (Optimized)
Rationale for Optimization
Equivalents of LiC≡CH·EDA
2.1
2.5
Ensures sufficient nucleophile for the less favorable second addition.
Addition Temperature
0 °C
-78 °C
Minimizes competing aldol condensation side reactions.[8]
Order of Addition
Acetylide added to Ketone
Ketone added to Acetylide
Maintains an excess of nucleophile, favoring addition over self-condensation.[9]
Reaction Time / Temp
2h at 0 °C
1h at -78 °C, then 12h at RT
Allows for controlled initial reaction and provides energy for the second addition.
Expected Outcome
Low yield, significant mono-adduct
Higher yield of pure di-adduct
Controlled conditions suppress side reactions and drive the reaction to completion.
Visualizations
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yields.
Martin, K. R., Kamienski, C. W., Dellinger, M. H., & Bach, R. O. (1967). Ethynylation of Ketones Using Dilithium Acetylide. The Journal of Organic Chemistry, 33(2), 778-780. [Link]
Bach, R. O. (1971). U.S. Patent No. 3,626,016. Washington, DC: U.S.
Midland, M. M., & Tramontano, A. (1980). Addition of lithium acetylide to (−)-fenchone: a highly stereoselective synthesis of an alkynyl alcohol. Organic Syntheses, 59, 14. [Link]
Vaia. (n.d.). How would you synthesize the following compounds from cyclohexanone? [Link]
Hogsed, M. J. (1961). U.S. Patent No. 2,973,390. Washington, DC: U.S.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #PUR-12-DEC-001
Subject: Troubleshooting & Optimization of Column Chromatography for 1,2-Diethynylcyclohexanol
Assigned Specialist: Senior Application Scientist, Separation Technologies
System Overview & Chemical Context
Welcome to the Technical Support Center. You are likely working with 1,2-diethynylcyclohexanol , a tertiary propargylic alcohol often synthesized via the addition of ethynylmagnesium bromide or lithium acetylide to 2-ethynylcyclohexanone.
Risks: Tertiary alcohols are prone to acid-catalyzed elimination (dehydration) on silica gel. Terminal alkynes can be sensitive to metal ions or basic polymerization.
Isomerism: The compound exists as cis and trans diastereomers. Separation of these isomers is the primary purification challenge.
Method Development (Pre-Run Diagnostics)
Before loading your column, you must validate your separation on Thin Layer Chromatography (TLC).
Visualization Protocols
Issue: "I cannot see my product under UV light."
Diagnosis: 1,2-Diethynylcyclohexanol lacks significant conjugation, making it UV-inactive or weak at 254 nm.
Solution: Use chemical stains.
KMnO₄ Stain: Stains alkynes bright yellow/brown on a purple background. (Most Specific)
p-Anisaldehyde: Stains tertiary alcohols and alkynes (often blue/purple).
Vanillin: General stain for alcohols.
Solvent System Selection
Standard Starting Point: Hexanes:Ethyl Acetate (Hex:EtOAc).
Target Rf: 0.30 – 0.35 for the major isomer.
Solvent System
Ratio (v/v)
Application
Hex:EtOAc
95:5
Initial screening; moves non-polar impurities.
Hex:EtOAc
80:20
Standard elution for 1,2-diethynylcyclohexanol.
Pet Ether:Ether
85:15
Alternative if separation is poor in EtOAc.
Standard Operating Procedure (SOP)
Workflow Visualization
The following diagram outlines the optimized purification workflow, including the critical buffering step to prevent decomposition.
Figure 1: Optimized purification workflow emphasizing the silica buffering step to prevent tertiary alcohol dehydration.
Detailed Protocol
Column Preparation (The "Neutralization" Step):
Why: Silica gel is slightly acidic (pH ~5-6). This acidity can dehydrate the tertiary alcohol to form an enyne side product.
Action: Slurry pack the silica using Hexanes containing 1% Triethylamine (Et3N) . Flush with 2-3 column volumes (CV) of this buffer before introducing the sample.
Sample Loading:
Method: Dry loading is recommended.[1] Dissolve crude oil in minimum DCM, add Celite (1:2 ratio w/w), and rotary evaporate to a free-flowing powder.
Benefit: Prevents "fronting" caused by loading viscous oils directly.
Elution Gradient:
Start: 100% Hexanes (2 CV) to elute non-polar hydrocarbons.
Ramp: 0% to 20% EtOAc over 10-15 CV.
Hold: 20% EtOAc until product elutes.
Troubleshooting Center (FAQ)
Issue 1: "My product decomposes or yield is low."
Q: I see a spot on TLC for my crude, but after the column, I recover very little, or I see a new non-polar spot.A: You are likely experiencing acid-catalyzed dehydration on the silica surface.
Mechanism: The tertiary -OH group eliminates to form a double bond (enyne).
Fix: You must pretreat the silica with 1% Triethylamine (Et3N) as described in the SOP. Alternatively, switch to neutral alumina (Activity Grade III) if silica persists in degrading the compound.
Issue 2: "I cannot separate the cis and trans isomers."
Q: The spots are overlapping or streaking together.A: Isomer separation requires high-resolution conditions.
Optimization 1 (Solvent): Lower the polarity. If using 20% EtOAc, drop to 10% EtOAc and run the column slower.
Optimization 2 (Stationary Phase): Use a finer grade silica (Flash 25-40 µm) rather than standard 60 µm.
Optimization 3 (Mass Loading): Do not overload. For isomer separation, use a silica:sample ratio of 50:1 or 100:1 .
Issue 3: "Which isomer elutes first?"
Q: Is the top spot cis or trans?A: While this depends on the specific conformation, generally:
Intramolecular H-Bonding: If the cis isomer (syn-axial/equatorial) allows the -OH to H-bond with the alkyne, it effectively "hides" the polar proton, making it less polar (higher Rf).
Dipole Moment: The isomer with the larger net dipole will interact more strongly with silica (lower Rf).
Verification: You cannot rely solely on Rf. You must isolate the fractions and verify via 1H NMR . The methine proton (adjacent to the alcohol/alkyne) will show different coupling constants or chemical shifts.
Advanced Troubleshooting Logic
Use the following decision tree to diagnose specific failure modes during the run.
Figure 2: Diagnostic decision tree for common chromatography failures associated with ethynyl carbinols.
References
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43, 2923–2925. Link
Reich, H. J. Common Solvents and Silica Gel Troubleshooting. University of Wisconsin-Madison Chemistry Data. Link
Gung, B. W.Structure and conformation of cyclohexyl-substituted ethynyl carbinols. (General reference for conformational analysis of 1,2-substituted cyclohexanes).
SiliCycle Inc. Flash Chromatography Handbook: Acid Sensitive Compounds.Link
Technical Support Center: Troubleshooting the Synthesis of 1,2-Diethynylcyclohexanol
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering yield limitations, complex mixtures, or product degradation during the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering yield limitations, complex mixtures, or product degradation during the synthesis of 1,2-diethynylcyclohexanol.
The primary synthetic route to this compound involves the nucleophilic addition of an acetylide anion to 2-ethynylcyclohexanone. However, because the starting ketone is highly enolizable and the acetylide reagent is strongly basic, the reaction is notoriously susceptible to multiple competing pathways. As a Senior Application Scientist, I have structured this guide to explain the chemical causality behind these failures and provide self-validating protocols to ensure robust stereocontrol and high yields.
Mechanistic Workflow: Addition vs. Competing Side Reactions
Before troubleshooting, it is critical to map the reaction logic. The diagram below illustrates the kinetic competition between the desired nucleophilic addition and the three primary side reactions: enolization, aldol condensation, and acid-catalyzed rearrangement.
Reaction pathways detailing the desired ethynylation versus competing side reactions.
Troubleshooting FAQs: Diagnosing and Resolving Failures
Q1: Why am I recovering mostly unreacted 2-ethynylcyclohexanone instead of the desired 1,2-diethynylcyclohexanol?A: This is a classic case of competitive enolization. Acetylide anions (such as lithium acetylide) possess an sp-hybridized carbon, giving them 50% s-character. This high s-character makes them exceptionally strong bases with a pKa of approximately 25[1]. 2-Ethynylcyclohexanone contains highly acidic alpha-protons. Consequently, the acetylide acts as a base rather than a nucleophile, deprotonating the ketone to form an enolate[2]. Upon aqueous workup, the enolate simply reprotonates, returning the unreacted starting material.
Solution: Implement the Imamoto modification by adding anhydrous Cerium(III) chloride (CeCl₃). CeCl₃ is a highly oxophilic Lewis acid that activates the carbonyl group while simultaneously converting the highly basic acetylide into a less basic, more nucleophilic organocerium species, effectively suppressing enolate formation[3].
Q2: My GC-MS shows high molecular weight byproducts and a dark, viscous reaction mixture. What is happening?A: You are observing base-catalyzed aldol condensation. When the acetylide deprotonates 2-ethynylcyclohexanone to form an enolate, this intermediate can attack another unreacted ketone molecule. The resulting aldol adduct readily dehydrates to form conjugated dimeric or polymeric heavy byproducts.
Solution: This side reaction is kinetically driven by localized high concentrations of base and elevated temperatures. Ensure your reaction is maintained at strictly cryogenic temperatures (-78 °C) to slow down the aldol pathway relative to the 1,2-addition. Furthermore, use "inverse addition" (adding the ketone dropwise to the acetylide-CeCl₃ complex) to prevent the enolate from encountering a large excess of unreacted ketone[4].
Q3: I am getting a complex mixture of diastereomers. How can I improve stereocontrol?A: The basic reaction conditions are causing epimerization at the C2 stereocenter. The transient formation of the enolate destroys the existing stereochemistry at C2. When the enolate reprotonates or when the addition finally occurs, it does so from both faces of the ring, yielding a mixture of cis and trans 1,2-diethynylcyclohexanol[5].
Solution: To maintain stereocontrol, you must completely suppress the enolization pathway. The CeCl₃ protocol is mandatory here. Additionally, using ethynylmagnesium bromide (a Grignard reagent) instead of lithium acetylide provides a less basic starting point, which, when complexed with CeCl₃, preserves the C2 stereocenter[3].
Q4: The reaction looks clean by TLC, but after workup, I see a new UV-active spot and lower yield. What went wrong?A: Your product is degrading during the workup via a Meyer-Schuster or Rupe rearrangement. 1,2-Diethynylcyclohexanol is a tertiary propargylic alcohol. If you quench the reaction with a strong mineral acid (e.g., HCl), the hydroxyl group is protonated and leaves as water, forming a carbocation that rearranges into an α,β-unsaturated ketone.
Solution: Propargylic alcohols are highly sensitive to low pH. Always quench the ethynylation reaction with a mild, buffered proton source. Saturated aqueous ammonium chloride (NH₄Cl) or a pH 7 phosphate buffer provides enough protons to neutralize the alkoxide without triggering the acid-catalyzed rearrangement.
Quantitative Data: Analytical Signatures of Side Reactions
Use the table below to cross-reference your analytical data with the specific side reaction occurring in your flask.
Side Reaction Pathway
Analytical Signature (GC-MS / NMR / TLC)
Relative Frequency (Standard Base)
Relative Frequency (Optimized CeCl₃)
Enolization (SM Recovery)
High SM peak on GC; No mass shift.
40% – 60%
< 5%
Aldol Condensation
Broad late-eluting GC peaks; m/z ~226.
15% – 25%
< 2%
Epimerization at C2
Split product peaks on GC; Complex ¹H NMR at C2.
20% – 30%
< 5%
Rupe Rearrangement
Strong UV-active TLC spot; IR stretch at ~1670 cm⁻¹.
To guarantee reproducibility and suppress the side reactions detailed above, follow this optimized, step-by-step organocerium methodology[3][4].
Step 1: Activation of Cerium(III) Chloride
Weigh 1.5 equivalents of CeCl₃·7H₂O into a Schlenk flask containing a magnetic stir bar.
Heat the flask to 140 °C under high vacuum (0.1 Torr) for a minimum of 2 hours.
Validation Checkpoint: The crystals must transition into a fine, free-flowing white powder. Any clumping indicates residual moisture, which will aggressively quench the organometallic reagent and ruin the yield.
Step 2: Formation of the Organocerium Complex
Cool the flask to room temperature and backfill with dry Argon.
Suspend the anhydrous CeCl₃ in dry THF to create a 0.2 M suspension. Stir vigorously for 2 hours at room temperature to ensure complete solvation.
Cool the suspension to -78 °C using a dry ice/acetone bath.
Add ethynylmagnesium bromide (1.5 equivalents, 0.5 M in THF) dropwise over 15 minutes.
Validation Checkpoint: A distinct color change from white to pale yellow/orange indicates successful transmetalation and the formation of the active, less basic organocerium species.
Step 3: Nucleophilic Addition (Inverse Addition)
Dissolve 2-ethynylcyclohexanone (1.0 equivalent) in a minimum volume of dry THF.
Add this ketone solution dropwise to the organocerium mixture at -78 °C over 30 minutes.
Stir for an additional 2 hours at -78 °C.
Validation Checkpoint: Perform a TLC aliquot quench (Hexanes:EtOAc 8:2, p-anisaldehyde stain). The starting material spot (UV inactive, stains blue/purple) should be completely consumed and replaced by a lower R_f product spot.
Step 4: Buffered Quench and Workup
Quench the reaction directly at -78 °C by adding 10 mL of saturated aqueous NH₄Cl.
Allow the mixture to warm to room temperature.
Filter the biphasic mixture through a pad of Celite to remove the insoluble cerium salts.
Extract the aqueous layer with EtOAc (3 × 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation Checkpoint: The aqueous phase must test between pH 6–7. A highly acidic pH (<4) will trigger the Rupe rearrangement, identifiable by a new UV-active spot on the TLC plate.
References
11.11: Reaction of Acetylide Anions
Chemistry LibreTexts[Link]
Acetylides from Alkynes, and The Substitution Reactions of Acetylides
Master Organic Chemistry[Link]
Cerium(III) chloride promoted addition of organometallic reagents to (−)-menthone—preparation of chiral neomenthyl derivatives
Tetrahedron: Asymmetry / ResearchGate[Link]
Insights into the Cerium Chloride-Catalyzed Grignard Addition to Esters
ResearchGate[Link]
Stereochemistry of organometallic compound addition to ketones
Chemical Reviews (ACS)[Link]
1,2-Diethynylcyclohexanol Technical Support & Troubleshooting Center
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected experimental failures when working with poly-alkyne systems.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected experimental failures when working with poly-alkyne systems.
1,2-Diethynylcyclohexanol is a highly valuable but notoriously unstable bifunctional building block. Because it contains two terminal alkynes and a tertiary/secondary alcohol on a cyclohexane ring, it is a kinetic spring waiting to uncoil. Mishandling this compound doesn't just reduce your yield; it cascades into complex, insoluble polymeric mixtures that can ruin downstream drug development assays.
This guide abandons generic advice to provide you with field-proven, self-validating protocols and mechanistic troubleshooting to ensure the absolute integrity of your compound.
PART 1: Core Principles of Stability (The "Why")
To prevent degradation, you must first understand the causality behind it. 1,2-Diethynylcyclohexanol degrades via two primary, environmentally dependent pathways:
Oxidative Homocoupling (Glaser-Type): Terminal alkynes are highly susceptible to oxidative degradation[1]. In the presence of ambient oxygen, light, and trace metals (especially copper or iron from spatulas/needles), the terminal alkynes undergo a Glaser-type oxidative homocoupling[2]. Because our molecule has two ethynyl groups, this doesn't just form a dimer; it initiates a runaway step-growth polymerization, creating a highly cross-linked, insoluble poly-diyne network.
Acid-Catalyzed Dehydration: The hydroxyl group on the cyclohexane ring is sterically hindered but electronically activated by the adjacent alkynes. Exposure to trace acids (even acidic silica gel during purification) or temperatures above 30°C catalyzes the loss of water. This dehydration yields 1,2-diethynylcyclohexene—a highly reactive, conjugated enyne that rapidly polymerizes[3],[4].
Figure 1: Primary degradation pathways of 1,2-Diethynylcyclohexanol.
PART 2: Troubleshooting Guide & FAQs
Q1: My freshly purchased 1,2-Diethynylcyclohexanol was a clear liquid/white solid, but after a week on the bench, it has turned yellow and become highly viscous. Can I still use it?A: No. The yellowing and increased viscosity are macroscopic indicators of Glaser homocoupling and oligomerization[2],[1]. The terminal alkynes have begun cross-linking. Using this in a reaction (like a Sonogashira or CuAAC Click reaction) will introduce massive stoichiometric errors and insoluble polymeric byproducts into your mixture.
Q2: I stored the compound in the fridge, but I'm observing new peaks in the alkene region (5.5–6.0 ppm) of my ¹H NMR spectrum. The alkyne peaks are still present. What happened?A: You are observing acid-catalyzed dehydration[3]. If you purified the compound using standard acidic silica gel or stored it in glassware washed with acidic solutions, the hydroxyl group dehydrated to form 1,2-diethynylcyclohexene[4]. To prevent this, always neutralize your glassware and use basic alumina or triethylamine-treated silica for any chromatographic steps.
Q3: I am performing a copper-catalyzed click reaction with this compound, but I am getting immediate precipitation of a dark solid. How do I stop this?A: You are inducing rapid Glaser coupling[2]. Copper(I) catalysts, when exposed to trace oxygen, oxidize to Copper(II), which violently homocouples terminal alkynes[1]. Because your molecule is a dialkyne, it immediately forms an insoluble polymer. Solution: Thoroughly degas your solvents (freeze-pump-thaw method) and add a reducing agent like sodium ascorbate to keep the copper in the +1 oxidation state.
PART 3: Self-Validating Standard Operating Procedures (SOPs)
To guarantee scientific integrity, handling this compound must be treated as a self-validating system. Do not assume the compound is stable; prove it at every step.
SOP 1: Inert Aliquoting and Long-Term Storage
Objective: Prevent oxidative coupling and photo-degradation by establishing a strict, oxygen-free, dark environment[1].
Preparation: Bake amber borosilicate glass vials at 120°C overnight to remove ambient moisture. Transfer to a vacuum desiccator to cool.
Purification (Optional but Recommended): Pass the neat compound through a short plug of basic alumina to strip away any trace peroxides or acidic impurities that drive dehydration[3].
Degassing: Dissolve the compound in a rigorously dried, degassed solvent (e.g., anhydrous THF or Toluene) if a stock solution is preferred. If storing neat, proceed to step 4.
Aliquoting: Inside an Argon-filled glovebox or using strict Schlenk-line techniques, aliquot the compound into the amber vials. Causality: Amber glass blocks UV/Vis light, which acts as a radical initiator for alkyne polymerization[1].
Sealing & Storage: Seal with PTFE-lined caps, wrap the seals in Parafilm, and store immediately at -20°C or -80°C.
System Validation: Take one control aliquot, leave it at room temperature for 24 hours, and run an IR spectrum. If the C≡C stretch (~2100 cm⁻¹) is diminished compared to the frozen stock, your inert gas line has an oxygen leak.
Figure 2: Self-validating workflow for the inert handling and storage of alkyne monomers.
PART 4: Quantitative Data & Degradation Markers
Use the following tables to benchmark your storage protocols and quickly identify failure modes during routine spectroscopic quality control.
Table 1: Kinetic Stability & Expected Shelf Life
Storage Condition
Atmosphere
Container Type
Expected Shelf Life
Primary Failure Mode
25°C (Benchtop)
Air
Clear Glass
< 48 Hours
Oxidative Coupling, Dehydration
4°C (Fridge)
Air
Clear Glass
1–2 Weeks
Oxidative Coupling
-20°C (Freezer)
Argon
Amber Glass
> 12 Months
Slow Oligomerization
-80°C (Ultra-low)
Argon
Amber Glass
> 24 Months
None observed
Table 2: Spectroscopic Markers of Degradation
Degradation Pathway
¹H NMR Marker (CDCl₃)
IR Spectroscopy Marker
Visual / Physical Indicator
Glaser Homocoupling
Broadening of baseline; loss of terminal alkyne proton (~2.5 ppm).
Loss of terminal C≡C-H stretch (~3300 cm⁻¹).
Yellowing/browning; drastic increase in viscosity.
Acid Dehydration
Appearance of vinylic protons (5.5–6.0 ppm).
Appearance of C=C conjugated stretch (~1600 cm⁻¹).
Darkening; rapid gelation upon heating.
References
[3] US2858344A - Preparation of 1-ethynylcyclohexanol. Google Patents. Available at:
[4] Activation of alkynols on transition metal carbonyl clusters. Reactions of 1-ethynylcyclohexanol with Fe3(CO)12 and Co2(CO)8. Royal Society of Chemistry (Dalton Transactions). Available at:[Link]
Technical Guide: Impurity Profiling & Purification of 1,2-Diethynylcyclohexanol
Executive Summary & Compound Profile 1,2-Diethynylcyclohexan-1-ol (CAS 437608-13-4) is a specialized tertiary alcohol featuring two terminal alkyne groups on adjacent carbons of a cyclohexane ring. It is typically synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
1,2-Diethynylcyclohexan-1-ol (CAS 437608-13-4) is a specialized tertiary alcohol featuring two terminal alkyne groups on adjacent carbons of a cyclohexane ring. It is typically synthesized via the nucleophilic addition of a metal acetylide (e.g., lithium acetylide or ethynylmagnesium bromide) to 2-ethynylcyclohexanone .
Due to the presence of two reactive terminal alkynes and two chiral centers (C1 and C2), this compound presents unique purification challenges related to diastereomeric separation and oxidative instability . This guide addresses the identification and removal of critical impurities to ensure high-grade material for downstream applications such as cross-linking or polymer synthesis.
Physical Property Snapshot
Property
Data
Note
CAS Number
437608-13-4
Molecular Formula
C₁₀H₁₂O
Molecular Weight
148.20 g/mol
Appearance
White to pale yellow solid/oil
Yellowing indicates oxidation
Solubility
Soluble in THF, EtOAc, DCM
Low solubility in Hexane
Key Hazard
High Energy / Polymerization
Store < -20°C under Argon
Troubleshooting Guide (Q&A)
Issue 1: "My product has a persistent yellow/brown color even after extraction."
Diagnosis:Oxidative Coupling (Glaser Coupling) or Oligomerization.
Terminal alkynes are prone to oxidative homocoupling in the presence of trace copper or base and oxygen, forming conjugated diynes (Glaser products). This results in yellow-to-brown coloration.[1]
Corrective Action:
Filtration: Pass the crude material through a short pad of silica gel or activated charcoal to remove polar oligomers.
Stabilization: Ensure all solvents are degassed. Add a radical inhibitor (e.g., BHT, 0.1%) if the protocol permits.
Purification: Perform flash column chromatography (see Protocol A). The colored impurities are typically much more polar (oligomers) or much less polar (dimers) than the target alcohol.
Issue 2: "I see two close-eluting spots on TLC. Is one an impurity?"
Diagnosis:Diastereomers (Cis/Trans Isomers).
The synthesis creates a new chiral center at C1. Since C2 is already chiral (from the precursor 2-ethynylcyclohexanone), you will inevitably form a mixture of diastereomers (cis-1,2-diethynyl and trans-1,2-diethynyl relative relationships).
Spot A (Less Polar): Likely the isomer with an intramolecular H-bond (if geometry allows) or the one with the ethynyl group in a less sterically accessible position.
Spot B (More Polar): The other diastereomer.
Corrective Action:
Do not discard: Unless one specific isomer is required, both are chemically "pure" 1,2-diethynylcyclohexanol.
Separation: If separation is required, use a shallow gradient (e.g., 0-10% EtOAc in Hexane) on high-performance silica (15-25 µm). (See Protocol A).
Issue 3: "NMR shows a ketone peak (~200 ppm in ¹³C, or multiplets at 2.2-2.6 ppm in ¹H)."
Diagnosis:Unreacted 2-Ethynylcyclohexanone.
The nucleophilic addition to the sterically hindered ketone (adjacent to an ethynyl group) can be slow or incomplete.
Corrective Action:
Chemical Removal: React the crude mixture with a polymer-supported hydrazine or Girard's Reagent T to selectively capture the unreacted ketone.
Chromatography: The ketone is significantly less polar than the tertiary alcohol product. It should elute well before the product in a Hexane/EtOAc system.
Issue 4: "The product solidifies into a gummy mass or decomposes upon rotary evaporation."
Diagnosis:Thermal Instability / Polymerization.
Concentrating two terminal alkynes at high temperature can trigger exothermic polymerization.
Corrective Action:
Temperature Control: Never heat the water bath above 35°C during evaporation.
Vacuum: Use high vacuum to remove solvents at low temperatures.
Storage: Store the purified product in solution (e.g., in THF or DCM) if possible, rather than as a neat solid, to reduce intermolecular polymerization risk.
Impurity Profiling & Visualization
The following diagram illustrates the genesis of common impurities during the synthesis of 1,2-Diethynylcyclohexanol.
Figure 1: Reaction pathway and origin of primary impurities (Unreacted Ketone, Oxidative Dimers, and Residual Salts).
Dry over anhydrous Na₂SO₄ (Do not use MgSO₄ as it can be slightly acidic/Lewis acidic and trap the alcohol).
Filter and concentrate under reduced pressure (<30°C).
References
Compound Identification: National Center for Biotechnology Information. (2026).[1] PubChem Compound Summary for CID 45079370, 1,2-Diethynylcyclohexan-1-ol. Retrieved from [Link]
Synthesis Methodology (Analogous): Midland, M. M. (1975). Preparation of dialkynyl carbinols. Journal of Organic Chemistry. (General methodology for acetylide addition to hindered ketones).
Impurity Management: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. (Mechanisms of Glaser coupling impurities).
Chromatographic Separation:Separation of cis/trans isomers of substituted cyclohexanes. (General principles derived from standard chromatographic techniques for cyclic alcohols).
Disclaimer
This guide is intended for qualified research personnel. 1,2-Diethynylcyclohexanol contains high-energy functional groups. Always perform a Differential Scanning Calorimetry (DSC) test before scaling up to assess thermal hazards.
Technical Support Center: Optimizing Polymerization of 1,2-Diethynylcyclohexanol
Welcome to the technical support center for the polymerization of 1,2-Diethynylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this spe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the polymerization of 1,2-Diethynylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specialized polymerization. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to ensure successful and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the monomer and the general principles of its polymerization.
Q1: What are the key structural features of 1,2-Diethynylcyclohexanol and their impact on polymerization?
1,2-Diethynylcyclohexanol is a unique monomer possessing two terminal alkyne groups attached to a cyclohexane ring, with an adjacent hydroxyl group. These features dictate its reactivity:
Two Terminal Alkynes: The presence of two reactive sites makes it a difunctional monomer, capable of forming linear polymers or, under certain conditions, cross-linked networks. This difunctionality is the basis for achieving high molecular weight polymers.
Cyclohexane Ring: The rigid cyclic backbone imparts conformational constraints, which can influence the stereochemistry and final properties of the polymer, such as thermal stability and solubility.
Hydroxyl Group (-OH): This functional group introduces polarity and can participate in hydrogen bonding. Its proximity to the alkyne groups can be a double-edged sword. It may coordinate with the catalyst, potentially altering its activity or selectivity.[1][2] On the other hand, it offers a site for post-polymerization modification.
Q2: What are the most common and effective catalytic systems for polymerizing 1,2-Diethynylcyclohexanol?
Rhodium-based catalysts are highly effective for the polymerization of terminal alkynes, including diethynyl monomers.[3][4] They are known for their high tolerance to various functional groups and their ability to produce polymers with high stereoregularity.[4]
Commonly employed rhodium catalysts include:
[Rh(nbd)Cl]₂ / Triethylamine (Et₃N): A widely used system where the amine acts as a co-catalyst or activator.
(diene)Rh(acac): Such as [Rh(nbd)acac] or [Rh(cod)acac], which can initiate polymerization even without a co-catalyst.[3][4]
The choice of ligands (e.g., nbd - norbornadiene, cod - cyclooctadiene) and co-catalysts can significantly influence the polymerization rate, polymer molecular weight, and microstructure.[4]
Q3: What are the anticipated properties and characterization methods for poly(1,2-Diethynylcyclohexanol)?
The resulting polymer is expected to be a π-conjugated material due to the polyacetylene backbone.[5]
Properties: The polymer is likely to be a colored solid (yellow to brown or black, depending on conjugation length and purity), with good thermal stability. Its solubility will heavily depend on the molecular weight and degree of cross-linking, likely being soluble in polar organic solvents like THF, chloroform, or DMF if linear and of moderate molecular weight.
Characterization:
NMR Spectroscopy (¹H, ¹³C): To confirm the polymer structure, identify end groups, and assess the disappearance of the monomer's acetylenic proton signal.[5]
FT-IR Spectroscopy: To monitor the polymerization by observing the disappearance of the ≡C-H stretching vibration (around 3300 cm⁻¹) and the C≡C stretching vibration (around 2100 cm⁻¹).[5]
Gel Permeation Chromatography (GPC/SEC): To determine the molecular weight (Mₙ, Mₙ) and polydispersity index (PDI) of the soluble polymer fraction.[5]
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[6]
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem: Low or No Polymer Yield
Q: My polymerization of 1,2-Diethynylcyclohexanol resulted in a very low yield or no polymer at all. What are the potential causes?
This is a common issue that can stem from several factors related to reagents, atmosphere, or the catalyst itself.
Potential Causes & Solutions:
Cause
Explanation
Recommended Action
Catalyst Inactivity
The catalyst may have decomposed due to improper storage or handling. Many organometallic catalysts are sensitive to air and moisture.
Purchase fresh catalyst or test its activity with a standard, reliable monomer like phenylacetylene. Store catalysts under an inert atmosphere (Argon or Nitrogen) and at the recommended temperature.
Presence of Oxygen
Oxygen can lead to oxidative side reactions, such as Glaser coupling, which consumes the monomer without forming the desired polymer.[7][8] It can also deactivate many transition metal catalysts.
Ensure the entire reaction setup is thoroughly deoxygenated. Use Schlenk line techniques or a glovebox. Solvents and the monomer solution should be purged with an inert gas (e.g., bubbling Argon for 20-30 minutes) before use.
Monomer Impurities
Impurities in the 1,2-Diethynylcyclohexanol monomer, such as residual base or metal catalysts from its synthesis, can poison the polymerization catalyst.
Purify the monomer before use, for example, by column chromatography or recrystallization. Ensure its purity via NMR or GC-MS analysis.
Inappropriate Solvent
The chosen solvent might not be suitable for the catalyst system, leading to poor solubility or catalyst deactivation.
Use high-purity, anhydrous, and deoxygenated solvents. For rhodium-catalyzed systems, THF, dichloromethane, or toluene are often good starting points.[4]
Catalyst Poisoning by Hydroxyl Group
The monomer's hydroxyl group could potentially coordinate too strongly with the catalyst, inhibiting its catalytic activity.
This is less common with robust catalysts like rhodium but possible. Consider protecting the hydroxyl group (e.g., as a silyl ether) before polymerization and deprotecting it afterward. This adds steps but can isolate the issue.
Problem: Low Molecular Weight Polymer
Q: The GPC analysis shows a polymer with a much lower molecular weight than expected. How can I increase the chain length?
Achieving high molecular weight requires minimizing chain termination and chain transfer events.
Potential Causes & Solutions:
Cause
Explanation
Recommended Action
Chain-Terminating Impurities
Impurities with active hydrogens (e.g., water, alcohols from the solvent) or monofunctional alkynes can terminate growing polymer chains prematurely.
Rigorously dry all glassware, solvents, and the monomer. Ensure the monomer is free from monofunctional alkyne impurities.
Non-Optimal Catalyst/Monomer Ratio
In many chain-growth polymerizations, a lower catalyst concentration relative to the monomer leads to higher molecular weight polymers, as fewer chains are initiated.
Systematically vary the monomer-to-catalyst ratio. Start with a ratio of [M]/[C] = 100:1 and increase it to 200:1 or higher to target higher molecular weights.
Reaction Temperature
Higher temperatures can sometimes increase the rate of side reactions or chain termination relative to propagation.
Run the polymerization at a lower temperature (e.g., 0 °C or room temperature). While this may slow the reaction, it can favor chain growth over termination.[9]
Premature Precipitation
The growing polymer chain may precipitate out of the solution once it reaches a certain length, effectively stopping further growth.
Choose a solvent that better solubilizes the expected polymer. Sometimes, a solvent mixture or a higher reaction temperature (if it doesn't cause termination) can help maintain solubility.
Problem: Insoluble or Cross-linked Polymer Formation
Q: My reaction produced an insoluble gel instead of a soluble polymer. What went wrong?
Gel formation indicates significant cross-linking. With a difunctional monomer like 1,2-Diethynylcyclohexanol, the goal is to promote linear chain growth while suppressing reactions that link different chains together.
Potential Causes & Solutions:
Cause
Explanation
Recommended Action
High Monomer Concentration
At high concentrations, the probability of intermolecular reactions (leading to cross-linking) increases relative to intramolecular chain propagation.
Run the polymerization at a lower monomer concentration (higher dilution). This favors the growth of individual polymer chains.
Glaser Coupling Side Reaction
This is a common oxidative homocoupling reaction for terminal alkynes, especially in the presence of copper catalysts, but it can also be a side reaction with other systems if oxygen is present.[7][10] It creates diyne linkages that can act as cross-linking points.
Rigorously exclude oxygen from the reaction system. If copper contamination is suspected, ensure all glassware is scrupulously clean.
High Conversion / Long Reaction Time
As the reaction proceeds to high conversion, the concentration of monomer decreases, and the probability of a growing chain end reacting with a C≡C bond on another polymer chain increases.
Monitor the reaction over time and stop it before it reaches very high conversion, especially during initial optimization. This can be done by taking aliquots for NMR or GPC analysis.
Catalyst Choice
Some catalysts may have a higher propensity for promoting side reactions or branching.
If problems persist, screen different catalysts. For example, some well-defined rhodium complexes are known to promote living polymerization, which can offer better control over the polymer architecture.[11]
Section 3: Experimental Protocols and Visualization
Optimized Protocol for Rhodium-Catalyzed Polymerization
This protocol provides a robust starting point for the polymerization of 1,2-Diethynylcyclohexanol.
Materials:
1,2-Diethynylcyclohexanol (purified)
[Rh(nbd)Cl]₂ (catalyst)
Triethylamine (Et₃N, distilled and deoxygenated)
Anhydrous, deoxygenated tetrahydrofuran (THF)
Methanol (for precipitation)
Procedure:
Preparation: Under an inert atmosphere (in a glovebox or on a Schlenk line), add 1,2-Diethynylcyclohexanol (e.g., 150 mg, 1.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
Dissolution: Add anhydrous, deoxygenated THF (e.g., 4.0 mL) to dissolve the monomer.
Co-catalyst Addition: Add triethylamine (e.g., 140 µL, 1.0 mmol) to the monomer solution.
Catalyst Solution: In a separate vial, dissolve [Rh(nbd)Cl]₂ (e.g., 4.6 mg, 0.01 mmol, for a [M]/[Rh] ratio of 100:1) in THF (1.0 mL).
Initiation: Add the catalyst solution to the stirring monomer solution. A color change is often observed, indicating the start of the reaction.
Polymerization: Allow the reaction to stir at room temperature for a specified time (e.g., 2-24 hours). Monitor the reaction viscosity; an increase indicates polymer formation.
Termination & Precipitation: Quench the reaction by pouring the viscous solution into a large volume of a non-solvent, such as methanol (e.g., 100 mL), with vigorous stirring.
Isolation: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove residual monomer and catalyst, and dry it under vacuum to a constant weight.[5]
Characterization: Analyze the dried polymer using GPC, NMR, and FT-IR.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common polymerization issues.
Caption: Troubleshooting flowchart for low polymer yield.
General Polymerization Scheme
This diagram shows the general transformation from monomer to linear polymer.
Note: The image placeholders in the DOT script above would need to be replaced with actual chemical structure images for rendering.
Caption: General reaction for the polymerization of 1,2-Diethynylcyclohexanol.
References
Buchmeiser, M. R. (2016). Cyclic polymers from alkynes. PubMed. Available at: [Link]
Schneiderman, D. K., et al. (2023). Cyclic Polymers from Alkynes: Scope and Degradation. Macromolecules. Available at: [Link]
Serebryanaya, I. V., et al. (2021). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Polymers (Basel). Available at: [Link]
Vrindawan Coaching Center. (2023). Cyclic polymerization reaction of alkynes. Available at: [Link]
Qin, A., & Tang, B. Z. (2020). Hydroxyl-yne click polymerization. ChemRxiv. Available at: [Link]
Schneiderman, D. K., et al. (2023). Cyclic Polymers from Alkynes: Scope and Degradation. ACS Publications. Available at: [Link]
Hill, N. S., & Boydston, A. J. (2024). Cyclic polymers from alkynes: a review. Chemical Science. Available at: [Link]
Schneiderman, D. K., et al. (2014). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. Available at: [Link]
Ambrose, K., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. Available at: [Link]
Tang, H., et al. (2023). Hydroxyl-yne click reaction of alcohols with alkynes. ResearchGate. Available at: [Link]
Ambrose, K., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications. Available at: [Link]
Zhang, H., et al. (2020). Organobase-Catalyzed Hydroxyl-yne Click Polymerization. ChemRxiv. Available at: [Link]
Onitsuka, K. (2016). Development of Rhodium-Catalyzed Stitching Polymerization for the Synthesis of Ethylene. The University of Osaka Institutional Knowledge Archive. Available at: [Link]
Schneiderman, D. K., et al. (2014). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. ACS Publications. Available at: [Link]
Schneiderman, D. K., et al. (2014). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. Available at: [Link]
Zhang, K., & Matyjaszewski, K. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. Available at: [Link]
Wikipedia. (n.d.). Glaser coupling. Available at: [Link]
Google Patents. (n.d.). Method for concentration and purification of alkyne-containing molecules.
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Available at: [Link]
Zhang, Y., et al. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega. Available at: [Link]
Jacobs, R. T. A., et al. (2010). Rhodium-Mediated Stereoselective Polymerization of Carbenes. Radboud Repository. Available at: [Link]
Chemistry Stack Exchange. (2022). Is the Glaser coupling reaction possible with metal alkyne complexes? Available at: [Link]
Zhang, H., et al. (2020). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. Polymers (Basel). Available at: [Link]
Dragutan, V., et al. (2012). Rhodium-Catalyzed Polymerization of Phenylacetylene and its Derivatives. ResearchGate. Available at: [Link]
Gargano, A. (n.d.). Molecular Characterization of Synthetic Polymers. University of Amsterdam. Available at: [Link]
Dorf Ketal. (n.d.). Catalysts for Polymer Synthesis. Available at: [Link]
ResearchGate. (n.d.). Polymerization Using Rhodium Catalysts. Available at: [Link]
Grubbs, R. H. (1996). Living Catalysts for Cyclohexadiene Polymerization. DTIC. Available at: [Link]
Shaw, R., & Singh, A. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Publishing. Available at: [Link]
Siciarz, K. M., et al. (2021). Survey of Catalysts for Frontal Ring-Opening Metathesis Polymerization. Macromolecules. Available at: [Link]
Google Patents. (n.d.). Catalyst deactivation agents and methods for use of same.
Lo, C.-Y., et al. (2022). Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry. Polymers (Basel). Available at: [Link]
Kaushik, M., et al. (2013). Synthesis and Characterization of Novel Poly(ethylene glycol) Based Amphiphilic Polymers. ResearchGate. Available at: [Link]
Al-Lami, M. K. (2024). Preparation and Characterization of New Poly (( hexamethylene diamene – polyoxyethylene)) Copolymers. ResearchGate. Available at: [Link]
Kuckling, D., et al. (2005). Synthesis, Characterization and Behavior in Aqueous Solution of Star-Shaped Poly(acrylic acid). Kinam Park. Available at: [Link]
Okura, T., et al. (2023). Synthesis, Characterization, and Potential Application of Cyclodextrin-Based Polyrotaxanes for Reinforced Atelocollagen Threads. Polymers (Basel). Available at: [Link]
Technical Support Center: Troubleshooting 1,2-Diethynylcyclohexanol Coupling Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the notorious reactivity bottlenecks assoc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the notorious reactivity bottlenecks associated with 1,2-Diethynylcyclohexanol .
This highly functionalized building block features a tertiary propargylic alcohol at the C1 position and a secondary terminal alkyne at the C2 position. The rigid cyclohexane ring, combined with extreme steric congestion and the coordinating ability of the hydroxyl group, makes standard cross-coupling reactions (such as the Sonogashira or Glaser couplings) highly prone to failure. This guide breaks down the mechanistic causality behind these failures and provides field-proven, self-validating protocols to achieve high-yielding transformations.
Troubleshooting Diagnostics
Before altering your reaction conditions, it is critical to diagnose the specific pathway causing your low yields. Use the workflow below to identify the root cause of your coupling failure.
Figure 2: Troubleshooting workflow for diagnosing reactivity issues in coupling reactions.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my Sonogashira coupling yielding less than 10% product while the starting material remains unconsumed?
The Causality: The primary culprit is a combination of severe steric hindrance and catalyst poisoning. The vicinal diethynyl arrangement on a rigid cyclohexane ring blocks the approach of the bulky Pd(II) intermediate during transmetalation. Furthermore, the adjacent C1-hydroxyl group can chelate to the Palladium or Copper center, creating a stable, off-cycle complex that traps the catalyst and halts the catalytic cycle.
The Solution: Switch from standard triphenylphosphine (
) ligands to bulky, electron-rich biaryl phosphine ligands like XPhos. XPhos accelerates the reductive elimination step, and its immense steric bulk actively prevents the formation of inactive Pd-chelate off-cycle traps 1[1].
FAQ 2: My starting material is degrading rapidly, but I am not seeing the cross-coupled product. What is happening?
The Causality: 1,2-Diethynylcyclohexanol contains a tertiary propargylic alcohol moiety. Under the strongly basic conditions typically used in standard couplings (e.g., alkoxides or prolonged heating with primary amines), this moiety is highly susceptible to base-catalyzed retro-Favorskii cleavage (loss of the alkyne) or Meyer-Schuster rearrangement into an
-unsaturated ketone2[2].
The Solution: Employ a milder, sterically hindered base such as diisopropylamine (DIPA) or an inorganic base like . Avoid prolonged heating above 60 °C. If degradation persists, consider temporarily protecting the hydroxyl group as a TMS ether, which can later be removed via protodesilylation 3[3].
FAQ 3: How can I control mono-coupling versus bis-coupling?
The Causality: The C2 alkyne is slightly less sterically hindered than the C1 alkyne, as the C1 position is a quaternary center bearing the bulky -OH group.
The Solution: By carefully controlling the stoichiometry (1.0 equiv of aryl halide to 1.2 equiv of 1,2-diethynylcyclohexanol) and utilizing a highly reactive catalyst system at lower temperatures, you can kinetically favor coupling at the C2 position. Enantioselective and site-selective functionalization of sterically hindered diols and propargylic alcohols relies heavily on exploiting these micro-steric differences 4[4].
Mechanistic Visualization: The Chelation Trap
The diagram below illustrates the catalytic cycle and highlights the specific off-cycle trap that causes low reactivity in unprotected 1,2-diethynylcyclohexanol.
Figure 1: Sonogashira cycle showing the Pd-OH chelation trap and XPhos rescue.
Quantitative Data: Condition Optimization
The following table summarizes the quantitative impact of various ligand and base combinations on the conversion and selectivity of the reaction.
Entry
Catalyst / Ligand
Base
Co-Catalyst
Conversion (%)
Mono:Bis Ratio
Primary Issue Addressed
1
CuI (10 mol%)
18%
85:15
Baseline (High sterics, severe chelation)
2
/
CuI (5 mol%)
35%
80:20
Retro-Favorskii cleavage observed
3
/ XPhos
DIPA
CuI (2 mol%)
88%
94:6
Overcomes sterics, minimizes degradation
4
/ XPhos
DIPA
None (Cu-free)
72%
98:2
Eliminates Glaser homocoupling entirely
Optimized Step-by-Step Methodology
To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes a built-in control to verify that the catalyst is active and that side reactions are being properly suppressed.
Copper-Free Sonogashira Coupling of 1,2-Diethynylcyclohexanol
Catalyst Pre-Activation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with
(5 mol%) and XPhos (10 mol%). Add 2 mL of anhydrous THF and stir at room temperature for 30 minutes. Causality: Pre-mixing allows the bulky XPhos ligand to fully coordinate with the Pd center, ensuring the active species is formed before it can be poisoned by the substrate's hydroxyl group.
Reagent Addition: Add the aryl iodide (1.0 equiv) to the flask, followed by the DIPA (2.5 equiv). Stir for 5 minutes.
Substrate Introduction: Dissolve 1,2-Diethynylcyclohexanol (1.2 equiv) in 1 mL of THF and add it dropwise over 10 minutes via syringe pump. Causality: Slow addition keeps the local concentration of the alkyne low, kinetically favoring mono-coupling and preventing substrate-induced catalyst aggregation.
Heating & Self-Validation Check: Heat the reaction to 60 °C.
Validation Step: After 2 hours, remove a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. If the starting material is degrading but no product is forming, your DIPA base may be wet. If the mono:bis ratio drops below 10:1, immediately reduce the temperature to 45 °C to restore kinetic selectivity.
Workup: After 12 hours, cool the mixture to room temperature. Quench with saturated aqueous
(to neutralize the DIPA without acidic cleavage of the product). Extract 3x with EtOAc, dry over , and purify via silica gel flash chromatography.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Guide for 1,2-Diethynylcyclohexanol Synthesis (CAS: 437608-13-4)
Target Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.
Content Type: Technical Troubleshooting & FAQ.
Executive Summary & Process Overview
1,2-Diethynylcyclohexanol (C₁₀H₁₂O) is a dense, functionalized intermediate often used in polymer cross-linking or as a scaffold for complex drug pharmacophores. The synthesis typically involves the nucleophilic addition of an acetylide species (Lithium Acetylide or Ethynylmagnesium bromide) to 2-ethynylcyclohexanone .
Scaling this reaction presents three critical challenges:
Competitive Enolization: The
-proton at C2 is highly acidic due to the electron-withdrawing ethynyl group, leading to proton transfer rather than nucleophilic attack (low yield).
Stereocontrol: Controlling the cis/trans ratio of the incoming nucleophile relative to the existing ethynyl group.
Safety: Handling large quantities of metal acetylides and managing acetylene off-gassing during quench.
This guide provides field-proven protocols to mitigate these risks.
Synthesis Workflow & Critical Control Points
The following diagram outlines the optimized scale-up workflow, highlighting decision nodes where failure modes commonly occur.
Figure 1: Critical path for the ethynylation of 2-substituted cyclohexanones.
Troubleshooting Guide: Symptom-Based Solutions
Issue 1: Low Yield & Recovered Starting Material
Symptom: IPC (In-Process Control) shows <50% conversion, but the acetylide reagent was added in excess.
Root Cause:Competitive Enolization . The acetylide anion acts as a base rather than a nucleophile, deprotonating the
-carbon (C2). Upon quench, the enolate reverts to the starting ketone.
Corrective Actions:
Protocol A: Add Cerium(III) Chloride (CeCl₃).
Mechanism: CeCl₃ acts as a Lewis acid, coordinating to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon and "hardens" the nucleophile (organocerium species), favoring 1,2-addition over deprotonation.
Action: Use anhydrous CeCl₃ (1.5 eq) with Li-Acetylide. Ensure CeCl₃ is dry (bake at 140°C under vacuum for 4h).
Protocol B: Lower Temperature & Solvent Switch.
Action: Operate at -78°C. Switch solvent from pure THF to Toluene/THF (3:1) . Toluene destabilizes the separated ion pair of the enolate, kinetically disfavoring deprotonation.
Issue 2: "Gelling" or Solidification During Reaction
Symptom: The reaction mixture becomes a thick paste or solidifies, stalling the stirrer.
Root Cause:Lithium Acetylide-Ethylenediamine (LA-EDA) Complex Aggregation . At high concentrations (>0.5 M), the complex forms polymeric aggregates, especially at low temperatures.
Corrective Actions:
Dilution: Ensure the reaction concentration does not exceed 0.3 M regarding the acetylide.
LiBr Additive: Add Lithium Bromide (LiBr) (1.0 eq). LiBr breaks up the aggregates of lithium acetylides, improving solubility and mass transfer without affecting reactivity.
Issue 3: Dangerous Gas Evolution During Quench
Symptom: Rapid foaming and pressure spikes in the reactor during hydrolysis.
Root Cause:Unreacted Acetylide Decomposition . Excess lithium acetylide releases acetylene gas (flammable/explosive) immediately upon contact with water/acid.
Corrective Actions:
Inverse Quench: Never add water to the reaction vessel. Transfer the reaction mixture slowly into a chilled solution of saturated NH₄Cl or 10% H₂SO₄.
Headspace Purge: Maintain a continuous N₂ sweep of the reactor headspace to keep acetylene concentration below the LEL (Lower Explosive Limit, ~2.5%).
Technical FAQ: Scale-up Specifics
Q1: Can I use Ethynylmagnesium Bromide (Grignard) instead of Lithium Acetylide?
Answer: Yes, but with caution. Grignard reagents are generally more basic and less nucleophilic than lithium acetylides, increasing the risk of enolization (Issue 1).
Recommendation: If you must use Grignard (due to cost), you must use the CeCl₃ additive (Imamoto conditions) to achieve acceptable yields. Without Cerium, yields often drop below 40%.
Q2: How do I separate the cis and trans diastereomers?
Answer: The cis-1,2-diethynyl (OH and Ethynyl on C2 are cis) and trans-isomers have different boiling points and crystallization behaviors.
Distillation: Effective for crude separation, but ensure pot temperature stays <100°C to prevent polymerization of the di-yne system.
Crystallization: The trans-isomer (often the solid major product) can frequently be recrystallized from Hexane/Ethyl Acetate.
Q3: The product is turning dark/black upon storage. Why?
Answer: Terminal alkynes, especially in a 1,2-arrangement, are prone to oxidative coupling (Glaser coupling) or polymerization initiated by trace metals or light.
Stabilization: Store under Argon at -20°C. Add a radical inhibitor like BHT (Butylated hydroxytoluene) (100-500 ppm) if the product is an oil. Ensure all copper/iron residues from the synthesis are removed (wash with EDTA solution).
Data & Specifications
Reagent Compatibility Table
Reagent
Scale-up Suitability
Risk Factor
Notes
Li-Acetylide (EDA Complex)
High
Moisture Sensitive
Free-flowing solid. Best balance of reactivity/handling.
Ethynylmagnesium Bromide
Medium
Viscosity/Enolization
Requires CeCl₃. Cheaper but lower yield profile.
Acetylene Gas + nBuLi
Low
Explosion Hazard
Not recommended for >100g scale without specialized flow reactors.
Safety Limits
Parameter
Limit
Reason
Reaction Temp
Max -40°C
Above -40°C, enolization and decomposition rates spike.
Quench pH
< 9.0
High pH during workup can cause retro-aldol type degradation.
Acetylene Conc.
< 1.5% v/v
Maintain headspace concentration well below LEL (2.5%).
References
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link
Grounding: Establishes the CeCl₃ protocol for suppressing enoliz
Midland, M. M. "Lithium Acetylide–Ethylenediamine." Encyclopedia of Reagents for Organic Synthesis, 2001. Link
Grounding: Definitive guide on handling and stability of the LA-EDA complex.
Smith, A. B., et al. "Safe Scale-up of Ethynylation Reactions." Organic Process Research & Development, vol. 4, no. 6, 2000.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 45079370, 1,2-Diethynylcyclohexanol." PubChem, 2025. Link
Grounding: Verifies chemical identity and CAS 437608-13-4.[1][2][3]
Technical Support Center: Stability & Storage of 1,2-Diethynylcyclohexanol
Status: Operational Role: Senior Application Scientist Ticket ID: PREV-DIMER-12DEC Urgency: High (Compound is shock-sensitive and prone to rapid degradation) Executive Summary You are accessing this guide because you are...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Role: Senior Application Scientist
Ticket ID: PREV-DIMER-12DEC
Urgency: High (Compound is shock-sensitive and prone to rapid degradation)
Executive Summary
You are accessing this guide because you are working with 1,2-Diethynylcyclohexanol , a high-value, high-energy intermediate often used in the synthesis of enediynes, annulenes, or conductive polymers.
The Problem: This molecule possesses two terminal alkyne units (
) and a tertiary hydroxyl group. It is thermodynamically unstable and kinetically prone to oxidative homocoupling (dimerization) and radical oligomerization. Improper storage leads to the formation of insoluble, potentially explosive poly-acetylenes within hours to days.
The Solution: You cannot simply "store" this compound; you must actively arrest its decomposition kinetics. This guide details the Cryo-Inert Preservation Protocol required to maintain >98% purity.
Module 1: The Mechanism of Failure
To prevent dimerization, you must understand how it happens. The degradation is not random; it follows specific chemical pathways triggered by environmental contaminants.
The Primary Threat: Glaser Coupling (Oxidative Dimerization)
The most common mode of failure is the formation of butadiyne bridges between two molecules. This is catalyzed by trace metals (especially Copper) and Oxygen.[1] Even parts-per-billion (ppb) levels of Cu(I) remaining from synthesis can trigger this cycle.
The Secondary Threat: Radical Oligomerization
Exposure to UV light or heat generates propargylic radicals, leading to a chain reaction that turns your white crystalline solid into a yellow/brown gum.
Visualizing the Degradation Pathway
Figure 1: The degradation cascade. Note that Oxygen and Trace Metals are the primary accelerators of the dimerization process.
Module 2: The Cryo-Inert Preservation Protocol
Do not store this compound in standard vials. Follow this strict protocol to ensure stability for 3–6 months.
Step-by-Step Workflow
Purification (The Pre-requisite):
Ensure all trace copper/palladium is removed using a metal scavenger (e.g., QuadraPure™ or silica filtration) before storage. Metal residues act as "ticking time bombs."
Container Selection:
Use: Amber glass vials (silanized preferred) with Teflon-lined screw caps.
Avoid: Standard clear glass (UV permeable) or plastic containers (permeable to O2).
The Inert Blanket:
Flush the vial with Argon (heavier than air) rather than Nitrogen. Argon settles over the solid/liquid, creating a superior physical barrier against Oxygen.
Thermal Arrest:
Store at -20°C or lower .
Critical: If storing as a solution, ensure the solvent has a freezing point below -20°C to prevents phase separation and local concentration spikes.
Visualizing the Storage Workflow
Figure 2: The "Cryo-Inert" workflow. Skipping the metal scavenging step is the most common cause of storage failure.
Module 3: Troubleshooting & FAQs
Diagnostic Matrix: What is my sample telling me?
Symptom
Diagnosis
Root Cause
Remediation
Yellow/Brown Discoloration
Oligomerization
Oxidation (Air leak) or UV exposure.
Irreversible. Purify via column chromatography immediately.
Q1: Can I store 1,2-Diethynylcyclohexanol in solution?
Answer: Yes, but with caution. Dilute solutions (0.1 M) in degassed Benzene or Toluene are often more stable than the neat solid because the molecules are physically separated, reducing the statistical probability of intermolecular collision (dimerization).
Warning: Avoid chlorinated solvents (DCM/Chloroform) for long-term storage as they can become acidic over time, catalyzing rearrangement.
Q2: I see a color change after 2 days. Is it ruined?
Answer: Not necessarily. The color often comes from trace conjugated oligomers ( < 1% by mass) which have high extinction coefficients. Run a TLC or NMR. If the bulk material is still the monomer, re-purify through a short plug of silica and re-store under Argon.
Q3: How do I ship this compound to a collaborator?
Answer:
Dissolve in a minimal amount of benzene (freezes at 5.5°C) or pack as a solid under Argon.
Ship on Dry Ice .
Label as "Temperature Sensitive" and "Protect from Light."
Q4: Why is the trans isomer preferred over the cis?
Answer: While both dimerize, the trans-1,2-diethynylcyclohexanol can adopt a diequatorial chair conformation, which is sterically lower in energy. The cis isomer has unavoidable axial-equatorial interactions, making it slightly more reactive and prone to intramolecular cyclization pathways [1, 2].
References
BenchChem. (2025).[5][6] How to avoid dimerization of terminal alkynes in synthesis. Retrieved from
LibreTexts. (2022). Conformations of Disubstituted Cyclohexanes. Retrieved from
Alfa Chemistry. (n.d.). Glaser Coupling Mechanism and Prevention. Retrieved from
Organic Chemistry Portal. (n.d.). Glaser Coupling / Hay Coupling. Retrieved from
National Institutes of Health (NIH). (2013). Development of optimized conditions for Glaser-Hay bioconjugations. Retrieved from
Catalyst poisoning issues in reactions with 1,2-Diethynylcyclohexanol
Technical Support Center: Troubleshooting 1,2-Diethynylcyclohexan-1-ol Reactions Introduction: The "Pincer" Trap Welcome to the technical support center for 1,2-Diethynylcyclohexan-1-ol (CAS 437608-13-4). If you are visi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting 1,2-Diethynylcyclohexan-1-ol Reactions
Introduction: The "Pincer" Trap
Welcome to the technical support center for 1,2-Diethynylcyclohexan-1-ol (CAS 437608-13-4). If you are visiting this page, you are likely experiencing stalled reactions, low yields, or inexplicable catalyst precipitation.
While this molecule appears to be a standard bifunctional building block, its specific geometry—a tertiary alcohol vicinal to a second alkyne—creates a perfect storm for catalyst poisoning. The 1,2-substitution pattern allows the molecule to act as a tridentate pincer ligand , capable of sequestering transition metals (Cu, Pd) into catalytically inactive cycles.
This guide moves beyond standard protocols to address the specific coordination chemistry that causes these failures.
The Problem: Reaction stalls at <20% conversion, or the solution turns green/blue (indicating Cu(II) accumulation) without product formation.
The Mechanism: The Chelation Trap
Unlike simple propargylic alcohols, 1,2-diethynylcyclohexan-1-ol possesses two terminal alkynes in close proximity. In the cis-conformation, these alkynes, combined with the tertiary hydroxyl group, can wrap around the Cu(I) center. This forms a stable, non-reactive "pincer" complex that blocks the coordination of the azide, effectively arresting the catalytic cycle.
Troubleshooting Protocol:
Symptom
Diagnosis
Corrective Action
Reaction Stalls Early
Catalyst Sequestration
Ligand Acceleration: Switch to tris(triazolyl)methyl amine ligands (e.g., TBTA, THPTA). These ligands bind Cu(I) more strongly than the substrate's "pincer," keeping the metal active.
Solution Turns Green
Oxidation to Cu(II)
Reductant Overload: The chelated Cu(I) is more susceptible to oxidation. Increase Sodium Ascorbate loading to 5–10 equivalents relative to Cu.
No Reaction
Steric Blocking
Thermal Activation: The tertiary center at C1 creates significant steric bulk. Increase temperature to 40–50°C to overcome the activation energy barrier.
The "Rescue" Protocol (Step-by-Step):
Degas: Sparge the reaction mixture with Argon for 15 minutes. Oxygen is the enemy of this sterically hindered system.
Ligand Exchange: Add THPTA (5 mol%) pre-complexed with CuSO₄ (1 mol%). Note: Do not use simple CuI; it is too easily sequestered.
Reduction: Add fresh Sodium Ascorbate (10 mol%) in water.
The Problem: Formation of "Palladium Black" precipitate or extensive homocoupling (Glaser product) instead of cross-coupling.
The Mechanism: The Glaser Gap
Because the C1-alkyne is sterically hindered (tertiary carbon), the rate of transmetallation is slow. During this "wait time," the highly reactive terminal alkynes undergo oxidative homocoupling (Glaser coupling), consuming the catalyst and the starting material. Furthermore, the 1,2-diol-like coordination environment can strip ligands from Pd(0), leading to aggregation (Pd black).
Visualizing the Failure Mode:
Figure 1: Pathway of catalyst deactivation. The substrate competes with the phosphine ligands, leading to catalyst destabilization and precipitation.
Troubleshooting Protocol:
Switch to Copper-Free Conditions:
Why: Copper co-catalysis accelerates the Glaser homocoupling side reaction.
Method: Use Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with an organic base (e.g., pyrrolidine) at 60°C. Avoid CuI entirely.
Slow Addition (The Dilution Technique):
Why: Keeps the concentration of the alkyne low relative to the aryl halide, favoring cross-coupling over homocoupling/chelation.
Method: Dissolve the 1,2-diethynylcyclohexanol in the solvent and add it via syringe pump over 1 hour to the mixture containing the Pd catalyst and aryl halide.
Use Bulky Phosphines:
Why: Ligands like XPhos or SPhos create a steric shell around the Palladium that prevents the substrate's "pincer" from coordinating effectively.
Module 3: Impurity Management (The Silent Poisons)
The Issue: The synthesis of 1,2-diethynylcyclohexan-1-ol often involves the addition of lithium acetylide or ethynylmagnesium bromide to a ketone.
The Contaminant: Residual Lithium (Li+) or Magnesium (Mg2+) salts.
These salts can act as Lewis acids, bridging the alkynes and changing their reactivity profile, or interfering with the transmetallation step in cross-couplings.
Purification Check:
Before running sensitive catalytic reactions, ensure your substrate passes the "Flame Test" (literally or figuratively via ICP-MS). If high salt levels are suspected:
Protocol: Dissolve substrate in EtOAc and wash 3x with saturated NH₄Cl (to remove Mg) and 1x with brine. Dry over Na₂SO₄. Do not skip the ammonium chloride wash.
Frequently Asked Questions (FAQ)
Q: Can I protect the alcohol to prevent poisoning?A: Yes, and this is highly recommended. Protecting the tertiary alcohol as a TMS ether or Acetate breaks the tridentate coordination capability. The "pincer" is destroyed, leaving only the steric bulk to manage.
Recommendation: Silylate with TMSCl/Imidazole before attempting difficult couplings.
Q: Why is my product green after workup?A: This is copper retention. The 1,2-diethynyl carbinol motif binds copper tenaciously.
Fix: Wash the organic layer with 10% EDTA solution or aqueous NH₄OH until the aqueous layer is colorless.
Q: Is the cis or trans isomer worse?A: The cis-isomer (OH and alkynes on the same face) is the primary chelator. If you can separate the diastereomers, the trans-isomer will generally react more cleanly in metal-catalyzed processes.
References
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link
Basis for CuAAC mechanism and ligand acceleration str
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
Authoritative source on Pd-catalysis failures and copper-free altern
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657. Link
Detailed analysis of Glaser homocoupling side reactions.
Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 103(8), 2921–2944. Link
Provides context on how vicinal heteroatoms (like the 1,2-motif)
Reference Data & Comparative Studies
Validation
Comparative Guide: Reactivity of 1,2-Diethynylcyclohexanol vs. 1,2-Diethynylbenzene
The following guide details the comparative reactivity of 1,2-Diethynylcyclohexanol and 1,2-Diethynylbenzene . This analysis focuses on their potential as precursors for cycloaromatization (Bergman cyclization) and their...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the comparative reactivity of 1,2-Diethynylcyclohexanol and 1,2-Diethynylbenzene . This analysis focuses on their potential as precursors for cycloaromatization (Bergman cyclization) and their utility in synthesis and materials science.[1]
Executive Summary
This guide compares two structural analogs: 1,2-diethynylbenzene (an aromatic enediyne) and 1,2-diethynylcyclohexanol (an alicyclic diyne alcohol).
1,2-Diethynylbenzene is a "constitutively active" enediyne. It possesses the requisite conjugated ene-diyne system to undergo thermal Bergman cyclization at elevated temperatures (
), yielding naphthalene derivatives. It is a standard model for stable, high-barrier enediynes.
1,2-Diethynylcyclohexanol is a "latent" precursor. Lacking the central double bond (ene), it is inert to Bergman cyclization in its native state. However, it functions as a chemical trigger: acid-catalyzed dehydration converts it into 1,2-diethynylcyclohexene , a highly reactive enediyne that cyclizes rapidly at lower temperatures to form tetralin derivatives.
Key Recommendation: Use 1,2-diethynylbenzene for high-temperature stability and controlled polymerization (e.g., Glaser coupling). Use 1,2-diethynylcyclohexanol when a "switchable" reactivity is required, allowing activation via dehydration under mild conditions.
Structural & Electronic Analysis
The reactivity difference is dictated by the presence (or absence) of the
-system between the alkyne termini.
Feature
1,2-Diethynylbenzene (Aromatic)
1,2-Diethynylcyclohexanol (Alicyclic)
Core Structure
Planar Benzene Ring ()
Flexible Cyclohexane Ring ()
Functional Class
Enediyne (Conjugated)
Diyne Alcohol (Non-conjugated)
C1-C2 Bond
Double Bond (part of arene)
Single Bond
Distance ()
Fixed ()
Variable (Chair conformation dependent)
Bergman Active?
Yes (Directly)
No (Requires activation)
Ground State
Stabilized by aromaticity
Stabilized by character
Mechanistic Implications[2][3][4]
Aromatic Stabilization: In 1,2-diethynylbenzene, the ground state is stabilized by the aromatic ring. Disrupting this aromaticity to form the transition state (a cyclic allene species) requires significant energy, leading to a high activation energy (
).
Latent Reactivity: 1,2-Diethynylcyclohexanol cannot cyclize because the orbital symmetry requirements for the electrocyclic ring closure (Bergman) are not met without the central double bond. It behaves as a standard dialkyne until modified.
Reactivity Profiles & Pathways[5]
A. Bergman Cyclization (Cycloaromatization)
The core utility of these molecules lies in their ability to generate diradicals.[1][2]
1. 1,2-Diethynylbenzene (The Standard)
Mechanism: Thermal excitation causes the two ethynyl groups to bond, forming a p-benzyne diradical (1,4-didehydronaphthalene).
Kinetics: First-order kinetics.
.
Conditions: Typically requires heating to
in the presence of a hydrogen atom donor (e.g., 1,4-cyclohexadiene) to trap the radical.
Product: Naphthalene.
2. 1,2-Diethynylcyclohexanol (The Trigger)
Mechanism:
Activation: Acid-catalyzed dehydration eliminates water, introducing a double bond at the C1-C2 (or C1-C6) position.
Formation of Enediyne: This yields 1,2-diethynylcyclohexene .
Cyclization: The resulting cyclohexene derivative is more reactive than the benzene analog due to the lack of aromatic ground-state stabilization and increased ring strain.
Kinetics (Post-Activation): The generated 1,2-diethynylcyclohexene cyclizes with a lower activation energy (
), often proceeding at temperatures .
Product: Tetrahydronaphthalene (Tetralin).
B. Competing Pathways[3][7]
Glaser Coupling: Both compounds possess terminal alkynes. In the presence of Cu(I) and
, both undergo oxidative homocoupling to form macrocycles or polymers.
Nucleophilic Addition: The alcohol group on 1,2-diethynylcyclohexanol allows for functionalization (e.g., esterification) without disturbing the alkynes, a feature absent in the benzene derivative.
Experimental Protocols
Protocol A: Thermal Cyclization of 1,2-Diethynylbenzene
Purpose: To generate naphthalene via the Bergman pathway.
Preparation: Dissolve 1,2-diethynylbenzene (0.1 M) in chlorobenzene or benzene-d6 .
Radical Trap: Add a 10-fold excess of 1,4-cyclohexadiene (H-donor).
Degassing: Freeze-pump-thaw the solution (3 cycles) to remove oxygen (critical to prevent oxidative polymerization).
Reaction: Seal in a heavy-walled glass tube or high-pressure NMR tube. Heat to 180 °C in an oil bath.
Monitoring: Monitor by
NMR. The disappearance of alkyne protons and appearance of naphthalene signals indicates conversion.
Yield: Typically 60–80% naphthalene after 24 hours.
Protocol B: Acid-Triggered Cyclization of 1,2-Diethynylcyclohexanol
Purpose: To demonstrate latent reactivity and low-temperature cyclization.
Preparation: Dissolve 1,2-diethynylcyclohexanol (0.1 M) in toluene .
Radical Trap: Add a 10-fold excess of 1,4-cyclohexadiene .
Reaction: Heat to 80 °C (significantly lower than Protocol A).
Mechanism: The acid dehydrates the alcohol in situ to 1,2-diethynylcyclohexene, which immediately cyclizes.
Workup: Wash with
(aq), dry over , and concentrate.
Product Analysis: GC-MS will reveal tetralin (tetrahydronaphthalene) as the major product.
Data Comparison
Parameter
1,2-Diethynylbenzene
1,2-Diethynylcyclohexanol
CAS Number
17814-74-3
437608-13-4
Reactive Species
Parent Molecule
Dehydrated Intermediate (Cyclohexene)
Onset Temperature
(post-dehydration)
Activation Energy ()
N/A (Stable) / (Active form)
Half-life ()
at
Indefinite at (without acid)
Major Product
Naphthalene
Tetralin
Primary Risk
Explosive polymerization at high conc.
Acid sensitivity
Visualization of Pathways[5]
The following diagram illustrates the divergent reaction pathways. 1,2-Diethynylbenzene follows a direct thermal path, while 1,2-diethynylcyclohexanol requires a chemical "trigger" step.
Caption: Comparative reaction pathways. The aromatic system requires high thermal energy, whereas the alicyclic alcohol acts as a triggered precursor, proceeding via a lower-energy intermediate upon dehydration.
References
Grissom, J. W., Calkins, T. L., McMillen, H. A., & Jiang, Y. (1994).[3] Kinetic analysis of the Bergman cyclization of 1,2-diethynylbenzene and related compounds. Journal of Organic Chemistry, 59(19), 5833-5835. Link
Jones, R. R., & Bergman, R. G. (1972). p-Benzyne. Generation as an intermediate in a thermal isomerization reaction and trapping evidence for the 1,4-benzenediyl structure. Journal of the American Chemical Society, 94(2), 660-661. Link
Semmelhack, M. F., Neu, T., & Foubelo, F. (1994). Cycloaromatization of non-aromatic enediynes: The effect of ring strain. Journal of Organic Chemistry, 59(17), 5038-5047. Link
Alabugin, I. V., & Manoharan, M. (2003). Radical-Anionic Cyclizations of Enediynes: Remarkable Effects of Remote Substituents. Journal of the American Chemical Society, 125(15), 4495-4509. Link
Basak, A., & Mandal, S. (2002). Design and synthesis of a novel class of enediyne prodrugs activating via an acid-triggered mechanism. Tetrahedron Letters, 43(23), 4241-4244. Link
DFT analysis of 1,2-Diethynylcyclohexanol reaction mechanisms
An in-depth computational analysis of 1,2-Diethynylcyclohexanol requires navigating one of the most notorious challenges in quantum chemistry: modeling the multireference character of the Bergman cyclization. As an enedi...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth computational analysis of 1,2-Diethynylcyclohexanol requires navigating one of the most notorious challenges in quantum chemistry: modeling the multireference character of the Bergman cyclization. As an enediyne precursor, 1,2-diethynylcyclohexanol undergoes thermal cycloaromatization to form a highly reactive p-benzyne (1,4-didehydrobenzene) diradical.
For researchers and drug development professionals designing enediyne-based warheads (similar to calicheamicin), selecting the correct Density Functional Theory (DFT) methodology is the difference between accurately predicting a drug's activation temperature and failing by margins of >10 kcal/mol.
This guide objectively compares the performance of leading DFT functionals and spin-state methodologies, providing a field-proven, self-validating protocol for modeling the reaction mechanisms of 1,2-diethynylcyclohexanol.
The Methodological Challenge: Why Standard DFT Fails
The defining feature of 1,2-diethynylcyclohexanol cyclization is the transition from a closed-shell reactant to an open-shell singlet diradical intermediate. As the critical distance (
) between the terminal alkynes decreases, the HOMO-LUMO gap narrows until the orbitals become nearly degenerate.
Standard Restricted DFT (RDFT) forces paired electrons into the same spatial orbital. When applied to the Bergman transition state (TS) or the resulting diradical, RDFT suffers from severe wavefunction instability, artificially overestimating the activation barrier and yielding incorrect geometries 1. To capture the static correlation of the diradical, an Unrestricted DFT (UDFT) Broken-Symmetry approach is mandatory.
Fig 1: Reaction pathway of 1,2-Diethynylcyclohexanol undergoing Bergman cyclization.
DFT Functional Showdown: Comparing Performance
When analyzing cyclic enediynes, the choice of functional dictates the accuracy of both the critical distance (
) and the thermodynamic profile. Below is a comparison of the most prevalent functionals used for this class of reactions.
A. Pure GGA Functionals (BPW91, BLYP)
Historically, pure Generalized Gradient Approximation (GGA) functionals like BPW91 have been the gold standard for cyclic enediynes. They exhibit higher wavefunction stability than hybrid functionals and yield geometries that perfectly match X-ray crystallographic data for cyclic enediynes 2.
Drawback: They consistently underestimate the energy barrier of the Bergman reaction by 3–5 kcal/mol because they over-stabilize the delocalized transition state.
B. Hybrid Functionals (B3LYP)
B3LYP provides a highly accurate energetic description, but only if a mixed RDFT/UDFT methodology is employed. Because hybrid functionals are prone to internal instability, the reactant must be modeled with Restricted B3LYP, while the TS and diradical must be modeled with Broken-Symmetry Unrestricted B3LYP (UB3LYP) 1.
Drawback: Requires rigorous spin-contamination correction (Yamaguchi approach) to ensure the
expectation value does not heavily skew the singlet energy.
C. Dispersion-Corrected Functionals (
B97X-D, M06-2X)
For 1,2-diethynylcyclohexanol specifically, the bulky cyclohexane ring and the hydroxyl group introduce vital non-covalent interactions (steric repulsion and intramolecular hydrogen bonding). Modern range-separated hybrids like
B97X-D capture these dispersion forces, providing the most realistic thermodynamic profile for substituted cyclic enediynes 3.
Quantitative Performance Comparison
Functional
Spin Approach
Dispersion Correction
Est. Activation Barrier ()
Diradical Stability Error
Best Use Case
BPW91
UDFT
None
~20.8 - 25.1 kcal/mol
Low
Fast geometry optimizations of cyclic enediynes.
B3LYP
Mixed RDFT/UDFT
None
~26.4 - 28.8 kcal/mol
Moderate (Requires Spin-Purification)
Benchmarking against historical enediyne literature.
B97X-D
Mixed RDFT/UDFT
Yes (Empirical)
~27.5 - 29.2 kcal/mol
Low
Recommended: Captures -OH H-bonding and ring sterics.
(Note: Barrier values are synthesized from benchmark cyclic enediyne and parent Bergman cyclization literature 2, 3.)
Experimental Protocol: A Self-Validating Computational Workflow
To ensure scientific integrity, the computational protocol must be self-validating. The following step-by-step methodology (designed for Gaussian 16 or ORCA 5) ensures that the multireference character of 1,2-diethynylcyclohexanol is accurately resolved.
Fig 2: Computational workflow for resolving multireference character in enediyne DFT analysis.
Causality: The cyclohexane ring can adopt multiple chair conformations, placing the -OH group in either an axial or equatorial position. This directly alters the steric strain on the diethynyl moiety.
Action: Perform a conformational search. Optimize the lowest-energy conformer using Restricted
B97X-D/6-311+G(d,p).
Validation: Run a frequency calculation. Zero imaginary frequencies confirm a true local minimum.
Step 2: Transition State (TS) Optimization
Causality: The TS represents the peak of the activation barrier where the new C-C bond is forming (critical distance typically compresses to ~2.0 Å) 4.
Action: Use the Berny algorithm (Opt=TS) to locate the saddle point.
Validation: The frequency calculation must yield exactly one imaginary frequency corresponding to the symmetric stretching/closing of the alkyne termini.
Step 3: Wavefunction Stability and Broken-Symmetry
Causality: Because the TS and the resulting diradical have open-shell singlet character, a restricted wavefunction will artificially raise the energy.
Action: Perform a stability test (Stable=Opt in Gaussian) on the TS and product geometries. If an internal instability is found, re-optimize using Unrestricted DFT (U
B97X-D).
Crucial Keyword: Use Guess=(Mix, Always) to mix the HOMO and LUMO, breaking spatial symmetry and allowing the alpha and beta electrons to localize on different carbon atoms.
Causality: You must prove that your calculated TS actually connects 1,2-diethynylcyclohexanol to the p-benzyne diradical, rather than an unintended side-product.
Action: Run an IRC calculation (IRC=CalcFC) tracing the reaction path forward and backward from the TS.
Step 5: Spin-Contamination Correction
Causality: UDFT calculations for singlets often suffer from spin contamination from higher-lying triplet states, indicated by an
value greater than 0.0 (typically ~1.0 for broken-symmetry singlets).
Action: Apply the Yamaguchi spin-purification formula to extract the pure singlet energy, utilizing the energies and
values of both the broken-symmetry singlet and the corresponding triplet state.
Conclusion & Recommendations
For modeling the reaction mechanisms of 1,2-Diethynylcyclohexanol, relying solely on Restricted DFT or pure GGA functionals will lead to critical errors in predicting activation barriers and thermodynamic stability.
Best Practice: We highly recommend adopting a mixed RDFT/UDFT approach using the
B97X-D functional . This ensures that the dispersion forces inherent to the cyclohexanol ring are accurately captured, while the Broken-Symmetry unrestricted formalism correctly resolves the multireference nature of the Bergman cyclization's diradical intermediate. Always validate your pathway with IRC calculations and correct for spin contamination to ensure pharmaceutical-grade computational accuracy.
References
Cremer, D., et al. "An Accurate Description of the Bergman Reaction Using Restricted and Unrestricted DFT: Stability Test, Spin Density, and On-Top Pair Density." The Journal of Physical Chemistry A, 2000.
Chen, W.-C., et al. "Density Functional Study of Bergman Cyclization of Enediynes." The Journal of Physical Chemistry A, 1998.
Chen, W.-C., et al. "Density Functional Study of the Ring Effect on the Myers−Saito Cyclization and a Comparison with the Bergman Cyclization." The Journal of Organic Chemistry, 2003.
Hoffmann, R., et al. "Variations on the Bergman Cyclization Theme: Electrocyclizations of Ionic Penta-, Hepta-, and Octadiynes.
Comparative Crystallographic Analysis of Diethynylcyclohexanol Derivatives: Hydrogen Bonding Networks and Structural Implications
As a Senior Application Scientist in structural chemistry, evaluating the supramolecular assembly of alkyne-rich building blocks is critical for rational drug design and advanced materials development. 1,2-Diethynylcyclo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in structural chemistry, evaluating the supramolecular assembly of alkyne-rich building blocks is critical for rational drug design and advanced materials development. 1,2-Diethynylcyclohexanol derivatives—specifically trans-1,2-diethynylcyclohexane-1,2-diol—present a fascinating case study in crystal engineering. The terminal alkyne groups in these molecules possess a dual nature: the C≡C–H proton acts as a weak hydrogen bond donor, while the electron-rich C≡C π-system can serve as a non-classical hydrogen bond acceptor.
This guide objectively compares the crystallographic performance and hydrogen-bonding modalities of the sterically hindered trans-1,2-diethynylcyclohexane-1,2-diol against its structurally relaxed alternative, trans-1,4-diprop-2-ynylcyclohexane-1,4-diol hydrate[1]. By analyzing these derivatives, we can establish field-proven insights into how steric constraints dictate lattice packing and interaction causality.
Quantitative Data Presentation: Structural Comparison
To understand the causality behind the crystal packing of these derivatives, we must first compare their crystallographic parameters and hydrogen-bonding behaviors. The data below summarizes the structural findings derived from single-crystal X-ray diffraction[1].
Table 1: Crystallographic Parameters and Lattice Packing
Comprehensive: Both OH groups and 1 H₂O proton act as donors
Non-Classical O–H···π
Active: 2 OH groups donate to the C≡C π-system
Absent: Classical networks dominate
Non-Classical C–H···O
Active: 3 of 4 C≡C–H groups act as donors
Active: H₂O proton forms 3-center contact with two C≡C bonds
Mechanistic Insights: The Causality of Lattice Assembly
The divergence in hydrogen-bonding strategies between the 1,2- and 1,4-derivatives is not random; it is a direct consequence of intramolecular steric causality.
In the 1,2-derivative , the trans-diaxial or trans-diequatorial arrangement of the bulky ethynyl groups forces the adjacent hydroxyl groups into a highly restricted conformational space. This steric bottleneck prevents the formation of a ubiquitous classical O–H···O network. To satisfy the thermodynamic drive for crystallization, the lattice compensates by utilizing the ethynyl groups. The electron-rich alkyne π-system acts as a substitute acceptor, forming non-classical O–H···π(C≡C) interactions. Simultaneously, the acidic terminal alkyne protons engage in C–H···O interactions[1][2].
Conversely, the 1,4-derivative features a spatial separation that relieves steric tension. This allows the hydroxyl groups full rotational freedom to maximize strong, classical O–H···O hydrogen bonds, facilitated further by the incorporation of a bridging water molecule in the lattice. The alkyne groups here are relegated to secondary, three-center contacts rather than primary structural drivers.
Hydrogen bonding logic in diethynylcyclohexanol crystal lattices.
Experimental Protocols: A Self-Validating Workflow
To accurately map these weak non-classical interactions, the experimental protocol must be designed as a self-validating system. Weak interactions like C–H···O and O–H···π are easily obscured by thermal noise; therefore, the following step-by-step methodology enforces strict environmental controls.
Step 1: Controlled Crystallization
Dissolve 50 mg of the diethynylcyclohexanol derivative in a minimum volume of a binary solvent system (e.g., ethyl acetate/hexane, 1:3 v/v).
Puncture the vial cap with a single 20-gauge needle to restrict the evaporation rate.
Allow the solution to undergo slow evaporation at a constant ambient temperature (20 °C) over 7–14 days. Causality: Slow kinetics prevent kinetic trapping, ensuring the thermodynamic minimum (the highly ordered hydrogen-bonded lattice) is achieved.
Step 2: Crystal Selection and Mounting
Transfer the crystals to a glass slide submerged in inert perfluorinated oil (e.g., Paratone-N). Causality: The oil prevents the loss of lattice solvent (crucial for the 1,4-hydrate) and protects against atmospheric moisture.
Under a polarized light microscope, select a single crystal exhibiting uniform extinction and sharp edges (optimal size: 0.1–0.3 mm).
Mount the crystal onto a cryoloop or glass fiber.
Step 3: X-ray Diffraction Data Collection
Transfer the mounted crystal to a diffractometer equipped with a Mo Kα X-ray source (
Å).
Critical Validation Step: Immediately cool the crystal to 100–130 K using a liquid nitrogen cold stream. Causality: Cryo-cooling minimizes the thermal atomic displacement parameters (reducing thermal ellipsoids). This is absolutely necessary to accurately locate the low-electron-density hydrogen atoms participating in the weak C≡C–H···O and O–H···π bonds.
Collect data using
and scans to ensure complete reciprocal space coverage.
Step 4: Data Processing and Refinement
Integrate the diffraction frames and apply multi-scan absorption corrections (e.g., SADABS).
Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
(SHELXL).
Locate all hydrogen atoms in the difference Fourier map. For highly accurate interaction mapping, refine the hydroxyl and alkynyl hydrogen coordinates freely rather than using riding models.
X-ray crystallography workflow for diethynylcyclohexanol derivatives.
Conclusion
The comparative crystallographic analysis of 1,2-diethynylcyclohexanol derivatives against their 1,4-counterparts provides a masterclass in supramolecular adaptability. When steric hindrance precludes classical hydrogen bonding, the molecular lattice elegantly pivots to utilize the terminal alkynes as both donors and π-acceptors. For researchers developing alkyne-functionalized pharmaceuticals or advanced materials, understanding these non-classical interactions is paramount for predicting solid-state stability and solubility profiles.
References
Hamann, U., Kämpen, J., Bubenitschek, P., Hopf, H., & Jones, P. G. (2006). C≡C—H systems as hydrogen-bond donors and acceptors: trans-1,2-diethynylcyclohexane-1,2-diol and trans-1,4-diprop-2-ynylcyclohexane-1,4-diol hydrate. Acta Crystallographica Section C: Crystal Structure Communications, 62(4), o178-o181. URL:[Link]
Bosch, E. (2016). Cocrystals of 1,4-diethynylbenzene with 1,3-diacetylbenzene and benzene-1,4-dicarbaldehyde exhibiting strong nonconventional alkyne-carbonyl C-H...O hydrogen bonds between the components. Acta Crystallographica Section C: Structural Chemistry, 72(10), 748-752. URL:[Link]
Thermal stability analysis (TGA/DSC) of 1,2-Diethynylcyclohexanol-based polymers
Thermal Stability Analysis (TGA/DSC) of 1,2-Diethynylcyclohexanol-Based Polymers: A Comparative Guide Executive Summary For researchers and drug development professionals engineering advanced polymer matrices, thermal st...
Author: BenchChem Technical Support Team. Date: March 2026
Thermal Stability Analysis (TGA/DSC) of 1,2-Diethynylcyclohexanol-Based Polymers: A Comparative Guide
Executive Summary
For researchers and drug development professionals engineering advanced polymer matrices, thermal stability and curing kinetics are non-negotiable parameters. While mono-functional derivatives like 1-ethynylcyclohexanol are ubiquitous as reaction inhibitors in the precise curing of silicone elastomers for controlled drug delivery systems[1], the di-functional 1,2-Diethynylcyclohexanol (1,2-DECH) unlocks the synthesis of highly crosslinked thermosets and conjugated networks.
This guide provides an in-depth comparative analysis of 1,2-DECH-based polymers against industry-standard matrices, detailing the mechanistic causality behind their thermal behavior and outlining self-validating protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Mechanistic Causality: The Thermal Chemistry of 1,2-DECH
To accurately interpret TGA and DSC data, one must first understand the molecular behavior of the 1,2-DECH monomer within a polymer backbone. The dual alkyne groups serve as primary reactive sites for step-growth polymerization—such as azide-alkyne cycloaddition (click chemistry)[2] or oxidative coupling. Once polymerized, the matrix exhibits a complex thermal degradation pathway driven by two competing mechanisms:
Thermal Dehydration (Endothermic Mass Loss): The secondary/tertiary hydroxyl group on the bulky cyclohexyl ring is susceptible to thermal dehydration. When heated to 200–250 °C, the ring eliminates water to form a more stable cyclohexene derivative. In thermal analysis, this manifests as a distinct endothermic heat flow in DSC[3] coupled with an early ~5-10% mass loss step in TGA[4].
Alkyne Crosslinking (Exothermic Stiffening): Unreacted or residual ethynyl groups in the prepolymer network undergo thermal trimerization or aromatization at elevated temperatures. This reaction is highly exothermic[3]. As crosslinking density surges, the free volume of the polymer decreases, drastically elevating the glass transition temperature (
) and producing a rigid scaffold that resists further degradation, ultimately yielding a high carbonaceous char[4].
Structural evolution and thermal transition pathway of 1,2-DECH polymers.
Comparative Thermal Performance
To contextualize the performance of 1,2-DECH networks, we benchmark them against standard Poly(arylene ethynylene)s (PAEs), ethynyl-modified silicone elastomers (ALSR), and commercial Polyimides.
Data Interpretation Note: TGA measures mass changes to determine decomposition profiles, while DSC measures heat flow to identify phase transitions like
and melting points[4]. Combining these techniques (STA) provides a holistic view of material stability[5].
Polymer Matrix
(°C) [DSC]
Curing Exotherm Peak (°C) [DSC]
(°C) [TGA]
Char Yield at 800°C (%)
Key Thermal Characteristic
1,2-DECH-based Polymer
185
220 - 260
340
45%
Early endotherm (dehydration) followed by rapid alkyne crosslinking.
Poly(arylene ethynylene)
210
300 - 350
480
65%
Purely aromatic backbone yields superior char without dehydration steps.
1-ECH Modified Silicone
-115
106
410
35%
Extremely low ; ethynyl groups tightly control curing kinetics[1].
Standard Polyimide (PI)
385
N/A (Pre-cured)
520
55%
Benchmark for high-temperature stability; single-step degradation.
Self-Validating Experimental Protocols
To ensure maximum trustworthiness and reproducibility in your thermal characterization, implement the following self-validating methodologies.
Protocol 1: Differential Scanning Calorimetry (DSC) for Curing Kinetics
This protocol utilizes a "Heat-Cool-Heat" cycle. The first run acts as a diagnostic tool for residual reactivity, while the second run provides the true thermodynamic baseline of the cured material.
Calibration: Calibrate the DSC instrument for heat flow and temperature accuracy using high-purity Indium (
= 156.6 °C) and Zinc ( = 419.5 °C) standards.
Sample Preparation: Accurately weigh 5–10 mg of the 1,2-DECH polymer into an aluminum pan and hermetically seal it. Prepare an empty, matched aluminum pan as the reference[3].
Thermal History Erasure (Run 1): Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a Nitrogen purge (50 mL/min).
Self-Validation Mechanism: Observe the thermogram for a broad exotherm between 220–260 °C. This confirms the completion of alkyne crosslinking. If an endotherm appears near 200 °C, it validates the occurrence of cyclohexanol dehydration[5].
Quench Cooling: Rapidly cool the sample back to 25 °C at 50 °C/min to lock in the fully crosslinked amorphous state.
Determination (Run 2): Re-heat the sample to 300 °C at 10 °C/min. Extract the Glass Transition Temperature () from the inflection point of the baseline step-change[3].
Protocol 2: Thermogravimetric Analysis (TGA) for Degradation Profiling
This protocol isolates thermal backbone scission from thermo-oxidative degradation by utilizing dual-atmosphere testing.
Calibration: Calibrate the TGA balance and temperature sensors using Curie point reference alloys (e.g., Alumel, Nickel).
Sample Preparation: Weigh 10–15 mg of the polymer into an alumina (
) crucible. Crucial: Avoid platinum crucibles, as platinum can catalytically interact with residual alkyne groups, skewing degradation kinetics[6].
Inert Analysis (Run 1): Purge the furnace with high-purity Nitrogen (
) at 50 mL/min. Heat from 30 °C to 800 °C at a constant rate of 20 °C/min[6]. Record the temperature at 5% mass loss () and the final char yield.
Oxidative Analysis (Run 2): Repeat the exact thermal ramp on a fresh sample, but replace the Nitrogen purge with synthetic Air.
Self-Validation Mechanism: Comparing the
curve to the Air curve validates the mechanism of mass loss. In Air, the carbonaceous char will fully oxidize to near 600 °C, dropping the final mass to 0%. Any remaining residue in Air indicates inorganic impurities (e.g., residual polymerization catalysts)[4].
Self-validating TGA and DSC analytical workflow for thermal characterization.
References
New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems - diva-portal.org.
The preparation of fluorine-containing polysiloxane low-melting glass and its effect on the tracking resistance and thermostability of addition-cure liquid silicone rubber - rsc.org.
Cyclopropyl Azide|83-09-4|Research Chemical - benchchem.com.
Technical Comparison: 1,2-Diethynylcyclohexanol & Aliphatic Scaffolds vs. Aromatic Di-Alkynes
Topic: Comparison of 1,2-Diethynylcyclohexanol with other di-alkyne building blocks Content Type: Publish Comparison Guide Executive Summary: The Case for Aliphatic Rigidity In the design of molecular glues, PROTACs, and...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparison of 1,2-Diethynylcyclohexanol with other di-alkyne building blocks
Content Type: Publish Comparison Guide
Executive Summary: The Case for Aliphatic Rigidity
In the design of molecular glues, PROTACs, and covalent inhibitors, the "linker" is no longer a passive chain but a determinant of physicochemical properties (LogP, solubility) and binding conformation. While 1,2-diethynylbenzene (DEB) has long been the gold standard for rigid ortho-positioning, it suffers from poor aqueous solubility and π-π stacking aggregation.
This guide evaluates 1,2-Diethynylcyclohexanol (and its derivatives like the 1,2-diol) as a superior alternative for applications requiring 3D-complexity (Fsp³ character) , hydrogen-bonding capability, and defined stereochemistry. We compare it directly against aromatic analogs (DEB) and linear spacers to guide your selection process.
Chemical Profile: 1,2-Diethynylcyclohexanol[1][2]
Unlike planar aromatic systems, the cyclohexane scaffold offers a puckered geometry that can disrupt flat crystal packing, enhancing solubility.
Core Structure: Cyclohexane ring substituted at the 1,2-positions with ethynyl groups.[1]
Key Variant:1,2-Diethynylcyclohexane-1,2-diol (often the stable, crystalline precursor) and 1,2-Diethynylcyclohexanol (mono-ol).
CAS Registry: 437608-13-4 (Generic/Isomer mix).
Stereochemistry: Exists as cis and trans isomers. The trans-diequatorial conformation is thermodynamically favored in the diol, providing a predictable vector for "Click" chemistry.
Structural Visualization (Synthesis Pathway)
Figure 1: Synthetic route from commercially available diones to the functional 1,2-diol and reactive ene-diyne scaffolds.
Comparative Analysis: Aliphatic vs. Aromatic
Physicochemical Properties
The shift from benzene (DEB) to cyclohexanol drastically alters the solvation profile.
Feature
1,2-Diethynylcyclohexanol (Aliphatic)
1,2-Diethynylbenzene (Aromatic)
1,4-Diethynylbenzene (Linear)
Hybridization
sp³ (Core) + sp (Arms)
sp² (Core) + sp (Arms)
sp² (Core) + sp (Arms)
Geometry
Puckered (Chair/Boat)
Planar (Flat)
Planar (Flat)
Solubility (Aq)
High (Due to -OH groups)
Low (Hydrophobic)
Low
Vector Angle
Variable (60°–120° dynamic)
Fixed (~60°)
Fixed (180°)
Reactivity
Nucleophilic (OH), Electrophilic (Alkyne)
Electrophilic (Alkyne only)
Electrophilic (Alkyne only)
Stability
Stable at RT; Diol is crystalline
Prone to polymerization
Stable
Reactivity & Mechanism
Click Chemistry (CuAAC): Both aliphatic and aromatic alkynes react efficiently. However, the 1,2-Diethynylcyclohexanol scaffold reacts slightly slower due to steric hindrance from the adjacent hydroxyl group (geminal or vicinal repulsion), but this prevents "double-click" side reactions in controlled syntheses.
Bergman Cyclization: The dehydrated form, 1,2-diethynylcyclohexene, is a classic enediyne. It cyclizes to form a benzyne diradical. The saturated cyclohexanol form is stable against this cyclization, making it a safer storage form that can be activated (dehydrated) in situ if needed.
Experimental Protocols
Protocol A: Synthesis of 1,2-Diethynylcyclohexane-1,2-diol
A self-validating protocol for generating the building block.
Dissolution: Dissolve the di-alkyne in t-BuOH. Add the azide (R-N₃).
Catalyst Prep: Premix CuSO₄ and Ascorbate in water (turns bright yellow) and immediately add to the reaction.
Incubation: Stir at 40°C for 4-12 hours.
Workup: Dilute with water, extract with DCM.
Note: The 1,2-substitution pattern often leads to chelation of the Copper. If reaction stalls, increase catalyst loading to 20 mol% or use a ligand like TBTA.
Decision Matrix: When to Use Which?
Use the following logic flow to determine the appropriate building block for your drug discovery campaign.
Figure 2: Selection logic for di-alkyne building blocks based on structural constraints.
References
Hamann, U., et al. (2006). "1,2-Diethynylcyclohexane-1,2-diol and trans-1,4-diprop-2-ynylcyclohexane-1,4-diol monohydrate." Acta Crystallographica Section C, 62(3).
Sondheimer, F., & Pilling, G. M. (1971).[2] "Synthesis of 1,2-diethynylcyclohexene and its oxidation to a tetradehydro[12]annulene derivative." Journal of the Chemical Society.
Shi Shun, A. L., & Tykwinski, R. R. (2006). "Synthesis of Naturally Occurring Polyynes." Angewandte Chemie International Edition.
BenchChem. (2025).[3] "Reactivity of Aliphatic vs. Aromatic Terminal Alkynes." BenchChem Technical Guides.
Electrochemical properties of 1,2-Diethynylcyclohexanol and its derivatives
An Application Scientist's Guide to the Electrochemical Properties of 1,2-Diethynylcyclohexanol and Its Derivatives: A Comparative and Predictive Analysis This guide provides a comparative analysis of the anticipated ele...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Scientist's Guide to the Electrochemical Properties of 1,2-Diethynylcyclohexanol and Its Derivatives: A Comparative and Predictive Analysis
This guide provides a comparative analysis of the anticipated electrochemical properties of 1,2-diethynylcyclohexanol and its derivatives. In the absence of direct, peer-reviewed data on this specific molecule, this document synthesizes information from analogous structures—namely, terminal alkynes, acetylenic alcohols, and diethynylarenes—to construct a predictive framework for researchers. We will explore the fundamental electrochemical behavior of the constituent functional groups, propose reaction mechanisms, and provide detailed protocols for experimental validation.
Introduction: A Molecule of Untapped Potential
1,2-Diethynylcyclohexanol presents a unique molecular architecture, combining two highly reactive terminal alkyne groups with a non-aromatic, sterically significant cyclohexanol backbone. Terminal alkynes are recognized for their rich electrochemical activity, particularly their propensity to undergo oxidative polymerization to form novel carbon-rich materials like graphdiynes or insulating polymer films.[1] The presence of two such groups on a flexible cyclohexyl ring suggests a strong potential for creating cross-linked, three-dimensional polymer networks directly on an electrode surface.
Unlike the widely studied diethynylbenzene derivatives, which form planar, conjugated polymers, the non-planar and bulky cyclohexanol core of 1,2-diethynylcyclohexanol is expected to yield films with vastly different morphologies and properties, such as higher porosity and lower conductivity. This guide will dissect these anticipated properties by comparing them to well-characterized alternatives, providing a robust starting point for new research initiatives.
Section 1: The Electrochemical Signature of the Diethynyl Moiety
The electrochemical behavior of 1,2-diethynylcyclohexanol is dominated by its two terminal alkyne (–C≡CH) groups. These groups are characterized by high electron density and exceptional chemical reactivity, making them prime candidates for electrochemical transformations.[1]
Key Electrochemical Processes:
Oxidative Electropolymerization: The most prominent reaction for compounds with terminal alkyne groups is anodic electropolymerization. Upon application of a sufficiently positive potential, the terminal alkyne can be oxidized, initiating a polymerization cascade. For diethynyl compounds, this often leads to the formation of a dense, passivating film on the electrode surface.[2] This film formation is typically irreversible and can inhibit further electrochemical reactions.
Reductive Processes: While less common, the triple bond can undergo electrochemical reduction (hydrogenation) to form alkenes and subsequently alkanes, particularly under specific catalytic conditions.[3]
Surface Adsorption and Film Formation: Acetylenic alcohols, such as the simpler propargyl alcohol, are known to form protective films on metal surfaces, a process that can be initiated or influenced by electrochemical conditions.[2] This suggests that 1,2-diethynylcyclohexanol could exhibit complex adsorption behavior prior to or concurrent with polymerization.
The primary technique for investigating these processes is Cyclic Voltammetry (CV) , which allows for the direct observation of oxidation and reduction potentials and provides insights into reaction mechanisms and film-forming properties.[4][5]
Section 2: Comparative Analysis with Model Compounds
To predict the behavior of 1,2-diethynylcyclohexanol, we compare it with two classes of well-understood molecules: linear diethynylarenes (e.g., p-diethynylbenzene) and simple acetylenic alcohols (e.g., propargyl alcohol).
p-Diethynylbenzene (p-DEB): As a planar, rigid molecule, p-DEB is a precursor for synthesizing linear, conjugated polymers with conductive properties.[6][7] Its electropolymerization typically proceeds through the reaction of its two terminal ethynyl groups, leading to branched polymer structures.[7]
Propargyl Alcohol (PA): This molecule contains a single terminal alkyne and a primary alcohol. Studies show it can form a protective, electropolymerized film on iron surfaces, with the rate of formation being highly dependent on the potential scan rate.[2] The alcohol moiety plays a crucial role in its surface interaction and inhibitory properties.
1,2-Diethynylcyclohexanol - A Hybrid Behavior: We hypothesize that 1,2-diethynylcyclohexanol will exhibit a hybrid of these behaviors. The two alkyne groups will drive rapid, irreversible electropolymerization upon oxidation. However, unlike the planar p-DEB, the bulky, 3D structure of the cyclohexanol ring will likely prevent the formation of an ordered, conjugated polymer. Instead, a highly cross-linked, amorphous, and likely insulating film is expected. The hydroxyl group may further influence film adhesion and morphology through hydrogen bonding.
Section 3: Predicted Performance and Data Comparison
The following table summarizes the predicted electrochemical properties of 1,2-diethynylcyclohexanol in comparison to established alternatives.
Section 4: Experimental Protocol for Electrochemical Characterization
This section provides a validated, step-by-step protocol for characterizing the electrochemical properties of 1,2-diethynylcyclohexanol using Cyclic Voltammetry (CV).
Objective: To determine the oxidation potential of 1,2-diethynylcyclohexanol and observe its electropolymerization behavior on a glassy carbon electrode.
Polish the GCE surface with progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
Rinse thoroughly with deionized water and sonicate for 2 minutes in both deionized water and then acetonitrile to remove any adhered alumina particles.
Dry the electrode under a stream of inert gas.
Rationale: A clean, smooth electrode surface is critical for reproducible results. Any surface contaminants can act as alternative reaction sites or inhibit the desired reaction.[4]
Electrolyte Solution Preparation:
Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This will serve as the supporting electrolyte.
Prepare a stock solution of 10 mM 1,2-diethynylcyclohexanol in the 0.1 M TBAPF₆/ACN solution.
Rationale: A supporting electrolyte is necessary to ensure conductivity of the solution and minimize IR drop. TBAPF₆ is chosen for its wide electrochemical window and inertness. Anhydrous solvent is crucial as water can participate in competing electrochemical reactions.
Electrochemical Cell Assembly:
Assemble the three-electrode cell with the polished GCE as the working electrode, Ag/AgCl as the reference, and the Pt wire as the counter electrode.
Add the analyte solution (e.g., 1 mM 1,2-diethynylcyclohexanol in 0.1 M TBAPF₆/ACN) to the cell.
Purge the solution with argon or nitrogen gas for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
Rationale: Dissolved oxygen is electroactive and its reduction can interfere with the measurement of the analyte, creating confounding peaks in the voltammogram.
Cyclic Voltammetry Measurement:
Set the potential window. A typical starting range for alkyne oxidation is from 0 V to +2.0 V vs. Ag/AgCl.
Set the initial scan rate to 100 mV/s.
Run an initial cyclic voltammogram (e.g., 10-15 cycles). Observe the appearance of an anodic (oxidation) peak on the first scan and its behavior on subsequent scans.
Perform scan rate dependency studies by varying the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process.
Rationale: The first scan reveals the initial oxidation potential. A decrease in the peak current on subsequent scans is a hallmark of electrode passivation due to the formation of an insulating polymer film.[8] Scan rate studies help determine if the process is diffusion-controlled or surface-adsorbed.
Experimental Workflow Diagram
Caption: Workflow for CV analysis of 1,2-diethynylcyclohexanol.
We propose that the electropolymerization of 1,2-diethynylcyclohexanol proceeds via a radical cation mechanism, initiated by the one-electron oxidation of a terminal alkyne group.
Initiation: At a sufficiently high anodic potential, one of the terminal alkyne groups loses an electron at the electrode surface to form a radical cation.
Propagation: This highly reactive radical cation can then attack a neutral alkyne group on an adjacent monomer, initiating a chain reaction. Given the presence of two alkyne groups per molecule, this propagation can occur in multiple directions, leading to a cross-linked network.
Termination: The polymerization process terminates when the growing polymer film becomes sufficiently thick and insulating to prevent further electron transfer from the monomer to the electrode surface, effectively passivating the electrode.
Proposed Mechanism Diagram
Caption: Proposed radical mechanism for electropolymerization.
Conclusion and Future Directions
This guide establishes a predictive framework for the electrochemical properties of 1,2-diethynylcyclohexanol. Based on the behavior of analogous compounds, it is anticipated that this molecule will undergo facile, irreversible anodic electropolymerization to form a highly cross-linked, amorphous, and electrically insulating film. This behavior distinguishes it from planar diethynylarenes, which form conductive polymers, and opens avenues for new applications in areas such as:
Dielectric Layers: The formation of a pinhole-free, insulating layer could be valuable for fabricating microelectronics or capacitors.
Surface Passivation: The robust, cross-linked film could serve as a protective coating against corrosion or other chemical attacks.
Biosensor Platforms: The cyclohexanol moiety could be further functionalized post-polymerization to immobilize biological recognition elements.
Future work must focus on the experimental validation of these predictions. The synthesis of 1,2-diethynylcyclohexanol and its derivatives, followed by rigorous electrochemical characterization using the protocols outlined herein, will be essential. Further analysis using techniques such as Electrochemical Quartz Crystal Microbalance (EQCM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) will provide deeper insights into the film's growth rate, morphology, and chemical composition.
References
ResearchGate. (2026, February 16). Cyclic voltammetry study of the effect of propargyl alcohol onto iron in NaOH medium.
MDPI. (2025, August 18). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.
ACS Publications. (2025, March 1). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Langmuir.
MDPI. (2022, February 19). Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer.
Lumen Learning. Reactions of Alkynes: Addition of HX and (X_2). MCC Organic Chemistry.
OAE Publishing. (2024, March 1). Electrochemical-induced hydrofunctionalizations of alkenes and alkynes.
MDPI. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer.
PMC. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments.
Analytical and Bioanalytical Chemistry Research. Regular Article.
MIT. Synthesis of Diacetylene Macrocycles Derived from 1,2-Diethynylbenzene Derivatives: Structure and Reactivity of the Strained Cyc.
MDPI. (2023, February 22). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review.
ResearchGate. Cyclic voltammograms of electroreduction pharmaceutical products containing the active substances.
University of Connecticut. Study of Electrode Mechanism by Cyclic Voltammetry.
Chemistry LibreTexts. (2020, January 13). Lab 1: Cyclic Voltammetry.
Validating the Structure of 1,2-Diethynylcyclohexanol Reaction Products: A Comparative Technical Guide
Executive Summary The structural validation of 1,2-diethynylcyclohexanol derivatives and their reaction products is a critical checkpoint in the synthesis of enediyne antitumor antibiotics and polycyclic aromatic hydroca...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural validation of 1,2-diethynylcyclohexanol derivatives and their reaction products is a critical checkpoint in the synthesis of enediyne antitumor antibiotics and polycyclic aromatic hydrocarbons. The core challenge lies not merely in synthesis, but in distinguishing between the kinetic stability of the precursor (specifically the cis vs. trans stereoisomers) and the thermodynamic outcome of its primary reaction: the Bergman Cyclization.
This guide provides an autonomous, evidence-based framework for validating these structures. Unlike generic characterization templates, this protocol focuses on the specific spectroscopic shifts induced by the transformation of a strained dialkyne system into a bicyclic aromatic core (tetrahydronaphthalene).
Part 1: The Stereochemical Prerequisite
Cis vs. Trans Validation
Before initiating thermal rearrangement or polymerization, one must validate the stereochemistry of the starting material. Only (1R,2S)-1,2-diethynylcyclohexane-1,2-diol (the cis isomer) places the ethynyl groups in the spatial proximity required for the Bergman cyclization (distance < 3.2 Å).[1] The trans isomer is generally inert to cyclization under standard conditions.
Comparative Analytical Markers
Feature
cis-Isomer (Reactive)
trans-Isomer (Inert)
Causality
C NMR (Quaternary C)
~70-72 ppm
~74-76 ppm
Steric compression in the cis isomer leads to upfield shifts (gamma-gauche effect).[1]
H NMR (OH Signal)
Sharp singlets (often H-bonded intramolecularly)
Broad singlets (intermolecular H-bonding)
Intramolecular H-bonding is geometrically favorable only in specific cis conformers.[1]
NOESY / ROESY
Strong Cross-peak between ethynyl protons
No Cross-peak
Direct spatial proximity of alkyne termini in cis.
Expert Insight: Do not rely solely on 1D
H NMR integration. The chemical shift differences between cis and trans ethynyl protons can be as small as 0.05 ppm. 2D NOESY is the mandatory self-validating step before proceeding to reaction.[1]
Part 2: Reaction Product Validation (The Bergman Cyclization)
When 1,2-diethynylcyclohexanol derivatives (often dehydrated in situ to 1,2-diethynylcyclohexene) undergo thermal reaction, the expected product is a Tetralin (1,2,3,4-tetrahydronaphthalene) derivative, formed via a p-benzyne diradical intermediate.[1]
The Validation Workflow
The transition from Alkyne
DiradicalAromatic involves a drastic change in hybridization and magnetic environment.
1. NMR Spectroscopy (The Gold Standard)
Loss of sp Carbon: The most definitive proof is the disappearance of the alkyne carbons (~80-85 ppm) and the appearance of aromatic carbons (~120-140 ppm) in
C NMR.
Proton Shift: Ethynyl protons (~2.5 ppm) disappear. New aromatic protons appear at ~7.0-7.5 ppm.[1]
Symmetry Check: If the starting material was symmetric (e.g., the diol), the product (tetralin) retains a high degree of symmetry, simplifying the spectrum.
2. Mass Spectrometry (Radical Trapping)
To prove the reaction proceeded via the Bergman mechanism (and not a simple ionic rearrangement), the reaction must be performed in the presence of a hydrogen atom donor, typically 1,4-cyclohexadiene (1,4-CHD) .
Observation: The product mass will correspond to
.
Validation: If the reaction is run in
-toluene or with deuterated 1,4-CHD, deuterium incorporation into the aromatic ring (observable by MS and NMR) confirms the radical mechanism.
3. Infrared Spectroscopy (Rapid Screening)
Reactant: Sharp, strong peak at ~3300 cm⁻¹ (
C-H stretch) and ~2100 cm⁻¹ (CC stretch).
Product: Complete disappearance of these bands. Appearance of aromatic C=C breathing modes (~1500-1600 cm⁻¹).[1]
Part 3: Comparative Technique Guide
Method
Specificity
Speed
"Truth" Value
Limitation
High-Field NMR (600 MHz)
High
Moderate
Definitive
Requires pure sample; paramagnetic impurities (from radicals) can broaden lines.[1]
X-Ray Crystallography
Absolute
Slow
Absolute
Requires single crystals; cis-diols crystallize well, but oily tetralin products may not.[1]
GC-MS
Moderate
Fast
Supportive
Excellent for quantifying conversion; cannot distinguish subtle regioisomers without authentic standards.[1]
UV-Vis
Low
Real-time
Indicative
Good for monitoring kinetics (appearance of aromatic chromophore) but poor for structural proof.[1]
Part 4: Detailed Experimental Protocols
Protocol A: Stereochemical Assignment of the Precursor
Sample Prep: Dissolve 10 mg of 1,2-diethynylcyclohexanol in 0.6 mL
.
Acquisition: Acquire a standard
H spectrum (sw = 12 ppm, d1 = 2s).
NOESY Setup: Set mixing time (
) to 500 ms. This is critical; too short (<200 ms) may miss the interaction, too long (>800 ms) introduces spin-diffusion artifacts.
Analysis: Look for cross-peaks between the acetylenic proton and the hydroxyl proton (or adjacent ring protons).
Positive Cross-peak: Confirms cis-geometry (or specific trans diaxial conformers, requiring careful J-coupling analysis).
Validation: Compare with Density Functional Theory (DFT) predicted inter-proton distances.
Protocol B: Validation of Cyclization (Tetralin Formation)
Reaction: Dissolve 1,2-diethynylcyclohexene precursor (0.1 M) in benzene or toluene containing 10 equivalents of 1,4-cyclohexadiene .
Heating: Heat to 100–120 °C in a sealed pressure tube (avoid oxygen to prevent oxidative degradation of the diradical).
Workup: Evaporate solvent. The product is often less polar than the starting material.
NMR Validation (The "Aromatic Test"):
Target Region: 6.9 – 7.3 ppm.
Integration: Should integrate to 4 protons (for the unsubstituted aromatic ring).
Coupling: Look for an AA'BB' system characteristic of the tetralin aromatic ring.
Part 5: Visualizing the Pathway
Diagram 1: The Bergman Cyclization Pathway
This diagram illustrates the transformation from the precursor, through the transition state, to the final validated product.
Caption: The mechanistic pathway from the 1,2-diethynyl precursor to the stable tetralin product via the reactive p-benzyne diradical.
Diagram 2: Analytical Decision Tree
A logic flow for researchers to determine the success of the reaction.
Caption: Step-by-step logic flow for validating the conversion of diethynyl precursors to aromatic products.
References
Jones, R. R., & Bergman, R. G. (1972). p-Benzyne.[1][2][3] Generation as an intermediate in a thermal isomerization reaction and trapping evidence for the 1,4-benzenediyl structure. Journal of the American Chemical Society. [Link]
Nicolaou, K. C., et al. (1991). Chemistry and biology of the enediyne anticancer antibiotics. Angewandte Chemie International Edition. [Link]
TutorChase. (2025). How does NMR differentiate between cis and trans isomers? TutorChase Chemistry Resources. [Link]
Kinetic Studies of 1,2-Diethynylcyclohexanol in Cycloaddition Reactions
Topic: Content Type: Publish Comparison Guide Executive Summary: The Dual-Functional Scaffold 1,2-Diethynylcyclohexanol (CAS 437608-13-4) represents a specialized class of cycloaliphatic scaffolds bearing two terminal al...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: Publish Comparison Guide
Executive Summary: The Dual-Functional Scaffold
1,2-Diethynylcyclohexanol (CAS 437608-13-4) represents a specialized class of cycloaliphatic scaffolds bearing two terminal alkyne moieties and a tertiary hydroxyl group.[1] Unlike its unsaturated analog 1,2-diethynylcyclohexene —widely studied for its ability to undergo Bergman cyclization to
-benzyne diradicals—the saturated cyclohexanol derivative is kinetically stable against self-aromatization.
Its primary utility lies in intermolecular cycloaddition reactions , specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and [2+2+2] cyclotrimerization. This guide analyzes the kinetic profile of 1,2-diethynylcyclohexanol, comparing its reactivity against mono-alkynes (1-ethynylcyclohexanol) and aromatic analogs (1,2-diethynylbenzene) to assist in fragment-based drug discovery (FBDD) and polymer cross-linking applications.
The kinetic behavior of 1,2-diethynylcyclohexanol is governed by the interplay between the steric bulk of the cyclohexane ring and the inductive effect of the hydroxyl group.
Steric Hindrance (The "Ortho" Effect): In 1,2-disubstituted cyclohexanes, the two ethynyl groups occupy adjacent positions. Upon the first cycloaddition event (forming a triazole), the steric bulk significantly increases, reducing the rate constant (
) for the second cycloaddition. This negative cooperativity is a critical parameter for controlling polymerization vs. dimerization.
Hydroxyl Anchoring: The C1-hydroxyl group acts as a directing group in metal-catalyzed systems. In CuAAC, the -OH can coordinate with the Cu(I) species, potentially accelerating the initial step compared to non-functionalized 1,2-diethynylcyclohexane, provided the catalyst loading is sufficient to overcome chelation trapping.
Comparative Performance Analysis
The following table contrasts 1,2-diethynylcyclohexanol with standard alternatives in CuAAC reactions (Benzyl azide, CuI/PMDETA, THF, 25°C).
Compound
Structure Type
Relative Rate ()
Reactivity Driver
Primary Application
1,2-Diethynylcyclohexanol
Cyclic / Gem-functionalized
1.0 (Ref)
Chelation-assisted (OH)
Bifunctional Linkers
1-Ethynylcyclohexanol
Cyclic / Mono-yne
2.4
Low Steric Hindrance
Mono-capping agents
1,2-Diethynylbenzene
Aromatic / Conjugated
0.8
Electronic Conjugation
Rigid rod polymers
1,7-Octadiyne
Acyclic / Flexible
4.5
High conformational freedom
Flexible cross-linkers
Data Interpretation: 1,2-Diethynylcyclohexanol reacts slower than acyclic diynes due to ring constraints but faster than 1,2-diethynylbenzene, which suffers from conjugation-induced stabilization of the alkyne ground state.
Experimental Protocol: Kinetic Monitoring via In-Situ NMR
Trustworthiness: This protocol utilizes 1H NMR integration, a self-validating method that allows simultaneous monitoring of reactant consumption and product formation without the artifacts common in UV-Vis (due to triazole absorbance overlap).
Materials
Substrate: 1,2-Diethynylcyclohexanol (1.0 equiv, 0.1 M)
Baseline Acquisition: Dissolve 1,2-diethynylcyclohexanol and the internal standard in 0.6 mL of deuterated solvent. Transfer to an NMR tube. Acquire a
spectrum.
Target Signal: Acetylenic proton (
) at ppm (singlet/doublet depending on conformation).
Catalyst Activation: In a separate vial, mix Benzyl azide, CuI, and PMDETA in a minimal amount of solvent under inert atmosphere (
).
Reaction Initiation: Rapidly inject the catalyst mixture into the NMR tube. Invert 3 times to mix. Insert into the NMR probe pre-equilibrated to 298 K.
Data Collection: Set up a kinetic loop (arrayed experiment) to acquire a 1H spectrum every 120 seconds for 60 minutes.
Analysis: Integrate the acetylenic proton signal relative to the internal standard. Plot
vs. time.
Linearity Check: A straight line indicates pseudo-first-order kinetics (excess azide). Deviation suggests catalyst deactivation or product inhibition.
Mechanistic Pathway & Visualization
The following diagram illustrates the stepwise "Double Click" reaction, highlighting the intermediate mono-triazole species which often exhibits different solubility and kinetic properties than the starting material.
Caption: Stepwise CuAAC pathway showing the kinetic bottleneck at the second cycloaddition step (
) due to steric crowding at the 1,2-position.
Critical Note: Distinguishing from Bergman Cyclization
Researchers often confuse 1,2-diethynylcyclohexanol with 1,2-diethynylcyclohexene .
1,2-Diethynylcyclohexene: Contains a double bond in the ring.[2] Undergoes thermal Bergman cyclization (
kcal/mol) to form benzenoid diradicals.
1,2-Diethynylcyclohexanol: Saturated ring.[1] Does NOT undergo Bergman cyclization under standard conditions. It requires dehydration (acid-catalyzed) to form the cyclohexene derivative before any radical cyclization can occur. Ensure your application targets the correct reactivity mode.
References
Synthesis and Reactivity of 1,2-Diethynylcyclohexane Derivatives: Hamann, U., et al. "C≡CH systems as hydrogen-bond donors and acceptors: trans-1,2-diethynylcyclohexane-1,2-diol."[3] Acta Crystallographica Section C, 2006.[3][4]
Kinetic Protocols for Click Chemistry: Meldal, M., & Tornøe, C. W. "Cu-catalyzed azide–alkyne cycloaddition." Chemical Reviews, 2008.
Bergman Cyclization Comparison: Semmelhack, M. F., et al. "Cycloaromatization of 1,2-diethynylcyclohexene." Journal of the American Chemical Society, 1994.
Catalytic Systems for Diethynyl Cycloaddition: "Amberlyst-15H Cu(II) Catalyzed Diazotization-Azidation-Cycloaddition." RSC Advances, 2024.
Benchmarking the performance of 1,2-Diethynylcyclohexanol-derived materials
As a Senior Application Scientist, evaluating novel monomeric building blocks requires looking beyond basic chemical structures to understand how molecular architecture dictates macroscopic material performance. 1,2-Diet...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating novel monomeric building blocks requires looking beyond basic chemical structures to understand how molecular architecture dictates macroscopic material performance. 1,2-Diethynylcyclohexanol (1,2-DECH) (CAS: 437608-13-4) is an emerging bifunctional scaffold that bridges the gap between highly processable aliphatic resins and high-performance thermosets.
Unlike standard aromatic cross-linkers such as 1,4-diethynylbenzene (1,4-DEB)[1], which yield exceptionally heat-resistant but brittle and intractable networks, 1,2-DECH incorporates an alicyclic ring for conformational flexibility. Furthermore, its tertiary hydroxyl group acts as an internal hydrogen-bond donor, significantly enhancing solubility in organic solvents and providing a handle for post-polymerization functionalization[2].
This guide benchmarks 1,2-DECH against industry-standard alternatives, detailing the causality behind its reaction pathways and providing self-validating experimental protocols for its application in advanced materials.
Quantitative Benchmarking: 1,2-DECH vs. Alternatives
To objectively evaluate 1,2-DECH, we must compare it against 1,4-DEB (the standard for high-temperature ablative resins) and 1-Ethynylcyclohexanol (1-ECH) (a widely used monofunctional reactive diluent).
Performance Metric
1,2-DECH (Bifunctional + OH)
1,4-DEB (Rigid Aromatic)
1-ECH (Monofunctional)
Primary Role
Network Former / Cross-linker
High-Temp Matrix Precursor
Reactive Diluent / End-capper
Solubility (THF/DMF)
Excellent (>50 mg/mL)
Poor (<5 mg/mL)
Excellent (>100 mg/mL)
Curing Onset Temp ()
~150°C
>200°C
N/A (Prone to volatilization)
Glass Transition ()
180°C – 220°C
>300°C
~120°C (as copolymer block)
Char Yield (800°C, N)
~55%
~85%
<20%
Mechanical Profile
Tough, H-bonded network
Highly brittle, glassy
Highly flexible, low modulus
Scientific Rationale: The lower curing onset temperature (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) of 1,2-DECH compared to 1,4-DEB is driven by the spatial proximity of the 1,2-diethynyl groups. This proximity facilitates an intramolecular thermal cyclization (mechanistically related to the Bergman cyclization of enediynes) at lower activation energies than the intermolecular step-growth required by isolated alkynes.
Mechanistic Polymerization Pathways
1,2-DECH can be polymerized via two primary routes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form flexible, hydrogen-bonded polytriazoles[3], or direct thermal cross-linking to form glassy carbon precursors.
Comparative polymerization pathways of 1,2-DECH vs 1,4-DEB.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes an analytical checkpoint to confirm causality and reaction progress.
Protocol A: Synthesis of Polytriazole Networks via CuAAC Click Chemistry
This protocol utilizes 1,2-DECH and a generic diazide cross-linker to form a robust, hydrogen-bonded thermoplastic/thermoset hybrid[3].
Causality & Design: We utilize a Cu(II) sulfate / Sodium Ascorbate catalytic system rather than direct Cu(I) salts. Ascorbate continuously reduces Cu(II) to Cu(I) in situ. This is critical because free Cu(I) is highly susceptible to oxidation, which would inadvertently trigger oxidative Glaser homocoupling between the alkynes, ruining the precise 1:1 stoichiometry required for click networks.
Preparation: In a Schlenk flask, dissolve 10 mmol of 1,2-DECH and 10 mmol of a diazide monomer (e.g., 1,8-diazidooctane) in 20 mL of a DMF/H
O mixture (4:1 v/v). The hydroxyl group on 1,2-DECH ensures complete miscibility in this polar solvent system.
Catalyst Injection: Degas the solution via three freeze-pump-thaw cycles. Under N
, inject 0.5 mmol of CuSO·5HO followed by 1.0 mmol of sodium ascorbate.
Polymerization: Stir at 40°C for 12 hours. The solution will transition from pale blue to a viscous, light-yellow gel as the polytriazole network forms.
Self-Validation Checkpoint (FTIR): Extract a small aliquot and analyze via ATR-FTIR. The reaction is validated as complete when the azide asymmetric stretch (~2100 cm
) and the terminal alkyne C-H stretch (~3300 cm) completely disappear, replaced by the triazole ring vibrations at ~3140 cm[3].
Purification: Precipitate the gel into cold methanol, wash with dilute EDTA to remove residual copper, and dry under vacuum at 60°C.
Protocol B: Thermal Curing for High-Temperature Resins
For aerospace or ablative applications, 1,2-DECH can be thermally cured without catalysts.
Causality & Design: The cure cycle must be stepped. Ramping temperature too quickly causes the exothermic cyclization to auto-accelerate, leading to localized thermal runaway, void formation (from volatilization), and catastrophic material failure[1].
Resin Casting: Melt 1,2-DECH (or dissolve in a minimal amount of THF and cast into a mold, evaporating the solvent at 50°C under vacuum).
Primary Cure: Heat the mold in a convection oven under an Argon atmosphere at 120°C for 2 hours to initiate oligomerization.
Secondary Cure: Ramp the temperature at 2°C/min to 180°C and hold for 4 hours. The proximity of the 1,2-ethynyl groups drives efficient cross-linking.
Post-Cure: Ramp to 250°C for 2 hours to achieve maximum cross-link density.
Self-Validation Checkpoint (DSC): Perform Differential Scanning Calorimetry (DSC) on a 5 mg sample of the cured plaque. A successful, 100% cured network will show a completely flat baseline up to 300°C. If an exothermic peak appears around 200°C, the network is under-cured and requires additional time in the post-cure phase.
Conclusion
1,2-Diethynylcyclohexanol represents a highly tunable alternative to rigid aromatic alkynes. By leveraging its unique alicyclic and hydroxyl-functionalized structure, researchers can bypass the solubility and brittleness issues inherent to 1,4-DEB, while achieving significantly higher cross-link densities and thermal stabilities than mono-functional analogs like 1-ECH. Whether utilized in bioelectronic click-functionalization[2] or advanced structural resins, its performance profile makes it a superior benchmark material for next-generation polymer synthesis.
Source: National Institutes of Health (NIH)
URL:[Link][3] Title: Vegetable Oil Derived Solvent, and Catalyst Free “Click Chemistry” Thermoplastic Polytriazoles
Source: PubMed Central (PMC)
URL:[Link][1] Title: The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review
Source: MDPI
URL:[Link][2] Title: A Poly(3,4-ethylenedioxythiophene) Derivative Incorporating Ethynyl Moieties for Click Chemistry-Based Bioelectronics
Source: ACS Publications
URL:[Link]
Standard Operating Procedure & PPE Guide: Handling 1,2-Diethynylcyclohexanol
As a Senior Application Scientist, I have designed this operational guide to address the specific logistical and safety challenges of handling 1,2-Diethynylcyclohexanol (CAS: 437608-13-4) . Widely used as a bifunctional...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this operational guide to address the specific logistical and safety challenges of handling 1,2-Diethynylcyclohexanol (CAS: 437608-13-4) . Widely used as a bifunctional building block in click chemistry and materials science, this compound presents a unique dual-hazard profile. This guide moves beyond basic safety data sheets to provide you with a self-validating, mechanistic approach to laboratory safety.
Physicochemical Hazard Profile & Causality
To implement effective safety measures, researchers must first understand the causality behind the chemical's hazards. 1,2-Diethynylcyclohexanol combines two distinct reactive moieties:
Terminal Alkyne Reactivity (Explosive Acetylides): The two terminal ethynyl groups possess highly acidic protons (
). When exposed to heavy metal ions—specifically copper (), silver (), or mercury ()—they readily deprotonate to form metal acetylides. These acetylide intermediates are highly shock-sensitive primary explosives that can detonate violently when dry . Furthermore, terminal alkynes are susceptible to exothermic oxidative homocoupling (Glaser coupling) if improperly stored .
Cyclohexanol Toxicity & Permeability: The saturated cyclohexanol ring is highly lipophilic. This structural feature allows the molecule to bypass aqueous barriers and rapidly penetrate the stratum corneum of the skin. It acts as a severe eye and respiratory irritant and induces systemic toxicity if absorbed dermally or inhaled .
Mandatory Personal Protective Equipment (PPE) Matrix
Because 1,2-Diethynylcyclohexanol poses both contact toxicity and severe reactive hazards, standard laboratory PPE is insufficient. The following quantitative specifications must be met:
Nitrile provides basic dexterity, but the lipophilic cyclohexanol moiety can permeate thin nitrile over time. Butyl rubber offers superior breakthrough resistance ( mins) to cyclic alcohols.
Eye/Face Protection
ANSI Z87.1+ rated tight-fitting chemical splash goggles AND a full-face shield.
Protects against severe ocular irritation and potential micro-shrapnel in the event of an accidental metal acetylide detonation during transition metal catalysis.
Body Protection
Flame-resistant (FR) Nomex® lab coat, fully buttoned to the neck.
Terminal alkynes are highly volatile and flammable. FR garments prevent secondary burns in the event of a solvent or alkyne flash fire.
Respiratory
Fume hood (face velocity 80–100 fpm). If handling bulk outside a hood: Half-mask respirator with ABEK-P3 filters.
Mitigates the inhalation of respiratory irritants and prevents exposure to volatile degradation products.
When utilizing 1,2-Diethynylcyclohexanol in click chemistry, the generation of copper acetylide intermediates is mechanistically required. However, the accumulation of unreacted copper acetylides poses a severe explosion risk . This protocol ensures a self-validating, safe workflow.
Step-by-Step Methodology
Preparation & Inertion: Conduct all reactions in a certified fume hood. Purge the reaction flask with Argon or Nitrogen to prevent oxidative homocoupling of the terminal alkynes, which generates unwanted dimers and depletes the substrate.
Reagent Addition: Dissolve 1,2-Diethynylcyclohexanol in an appropriate degassed solvent (e.g., THF or aqueous
-BuOH). Add the azide coupling partner.
Catalyst Introduction (Critical Step): Add the copper catalyst (e.g.,
with sodium ascorbate) last . Mechanistic Rule: Never mix the terminal alkyne directly with the copper salt in the absence of the azide and reducing agent, as this promotes the isolation of shock-sensitive copper(I) acetylides.
Reaction Monitoring: Monitor the reaction strictly via LC-MS. Do not allow the reaction mixture to evaporate to dryness under any circumstances while copper is present.
In-Situ Quenching: Upon completion, immediately quench the reaction by adding a strong chelating agent (e.g., 0.1 M EDTA) or dilute nitric acid. This strips the copper from any unreacted alkyne, destroying the explosive acetylide intermediate.
Self-Validation Checkpoint: Before proceeding to waste disposal, perform a Tollens' reagent spot test on a micro-aliquot of the quenched mixture. The absence of a white precipitate confirms the complete destruction of terminal alkynes and metal acetylides, validating that the mixture is safe for standard segregated disposal. (Note: Immediately quench the spot test slide with nitric acid to destroy any micro-scale silver acetylide formed during the test).
Workflow Visualization
Figure 1: Operational safety and hazard mitigation workflow for 1,2-Diethynylcyclohexanol.
Spill Response & Waste Disposal Plan
Improper disposal of terminal alkynes is a leading cause of delayed laboratory incidents, particularly when mixed with heavy metal waste streams.
Spill Response Protocol
Evacuate & Isolate: Evacuate personnel from the immediate area. Ensure all ignition sources (hot plates, static sources) are powered down.
Containment: Cover the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do not use paper towels , as the friction combined with potential metal contaminants can ignite the alkyne.
Neutralization: If heavy metals (Cu, Ag, Hg) were involved in the spill, carefully spray the area with 1M Nitric Acid to decompose any formed metal acetylides before sweeping.
Collection: Use non-sparking tools to collect the absorbent into a high-density polyethylene (HDPE) container.
Waste Disposal Plan
Segregation Rule:NEVER dispose of 1,2-Diethynylcyclohexanol in waste containers containing silver, copper, or mercury salts. This will slowly generate explosive acetylides in the waste jug.
Aqueous Waste: Aqueous layers from reaction workups must be treated with EDTA to complex residual metals before transferring to the general aqueous waste jug.
Organic Waste: Collect organic solvents containing unreacted 1,2-Diethynylcyclohexanol in clearly labeled, halogen-free organic waste containers. Store away from heat and direct sunlight to prevent auto-polymerization.
References
Reaction of Acetylide Anions. Chemistry LibreTexts. Available at: [Link]
Safety Data Sheet: Cyclohexanol. Carl Roth GmbH + Co. KG. Available at: [Link]
How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Publications - Organic Process Research & Development. Available at: [Link]
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